DC661
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39Cl2N5/c1-38(20-8-4-2-6-16-34-28-14-18-36-30-22-24(32)10-12-26(28)30)21-9-5-3-7-17-35-29-15-19-37-31-23-25(33)11-13-27(29)31/h10-15,18-19,22-23H,2-9,16-17,20-21H2,1H3,(H,34,36)(H,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKCWFZTSDXOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCCCCCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of DC661: A Potent Lysosomal and Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
DC661 has emerged as a potent anti-cancer agent that functions as a dimeric chloroquine (B1663885) derivative with a significantly enhanced mechanism of action compared to its monomeric counterparts like hydroxychloroquine (B89500) (HCQ).[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound, detailing its molecular target, its impact on cellular pathways, and the experimental evidence supporting these findings.
Primary Molecular Target: Palmitoyl-Protein Thioesterase 1 (PPT1)
The primary molecular target of this compound is Palmitoyl-Protein Thioesterase 1 (PPT1) , a lysosomal enzyme responsible for removing palmitate groups from modified proteins.[1][2][3][4] Through an in situ photoaffinity pulldown strategy, PPT1 was identified as the shared molecular target for both monomeric and dimeric chloroquine derivatives.[1][2] Notably, while other chloroquine derivatives like HCQ and Lys05 also bind to and inhibit PPT1, this compound maintains its inhibitory activity even in the acidic environment of the lysosome, contributing to its superior potency.[1][2]
The inhibition of PPT1 by this compound disrupts normal lysosomal function, initiating a cascade of cellular events that ultimately lead to cancer cell death.[1][5] Genetic knockout of PPT1 in cancer cells phenocopies the effects of this compound treatment, including impaired tumor growth, further validating PPT1 as the key target.[1][2]
Disruption of Lysosomal Homeostasis and Autophagy Inhibition
A cardinal effect of this compound is the profound disruption of lysosomal function. It acts as a potent anti-lysosomal agent by deacidifying the lysosome to a significantly greater extent than HCQ or Lys05.[1][2][6] This disruption of the lysosomal pH gradient leads to Lysosomal Membrane Permeabilization (LMP) , a critical event in the induction of cell death.[1][7][8]
The compromised lysosomal integrity directly impairs the process of autophagy , a cellular recycling mechanism that cancer cells often exploit to survive under stress.[1][2][3][4][6] this compound is a more potent inhibitor of autophagic flux than HCQ and Lys05.[1][2] This is evidenced by the marked accumulation of the autophagic vesicle marker LC3B-II in this compound-treated cells at lower concentrations compared to other chloroquine derivatives.[1][2][6]
Induction of Multiple Programmed Cell Death Pathways
By targeting PPT1 and disrupting lysosomal function, this compound triggers multiple forms of programmed cell death in cancer cells. The primary mode of cell death induced by this compound is apoptosis , characterized by the activation of caspases.[1][6][9]
Beyond apoptosis, this compound also instigates other cell death modalities, including necroptosis, ferroptosis, and pyroptosis .[8] A key underlying mechanism for this multifaceted cell death induction is the promotion of lysosomal lipid peroxidation .[8] This process further exacerbates lysosomal membrane damage and the release of catastrophic lysosomal contents into the cytoplasm.
Modulation of Key Signaling Pathways
The inhibitory action of this compound on PPT1 and the subsequent lysosomal dysfunction reverberate through several critical cellular signaling pathways.
-
mTORC1 Signaling: Treatment with this compound has been shown to impact components of the mTORC1 pathway, a central regulator of cell growth and metabolism.[1]
-
cGAS/STING/TBK1 Pathway: In macrophages, this compound can activate the cgas/sting/tbk1 pathway, leading to the secretion of interferon-β.[10] This suggests a potential role for this compound in modulating the tumor microenvironment and eliciting an anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity.
| Parameter | Cell Lines | Value | Comparison | Reference |
| IC50 (72-hour MTT assay) | Multiple cancer cell lines (colon, pancreas) | 100-fold lower than HCQ | This compound is significantly more potent than HCQ. | [1][7] |
| IC50 (CCK-8 assay) | Hep 3B (HCC) | 0.6 µM | - | [11] |
| IC50 (CCK-8 assay) | Hep 1-6 (HCC) | 0.5 µM | - | [11] |
| Effective Concentration for Autophagic Vesicle Accumulation | Melanoma cells | 0.1 - 10 µM | More potent than Lys05 and HCQ. | [2][6] |
| Cytotoxicity Concentration | Melanoma cells | > 10 µM | All cells die, unlike with Lys05 and HCQ. | [2][6] |
Experimental Protocols
Cell Viability Assays (MTT/CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, HCQ, or other compounds for a specified duration (e.g., 72 hours).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated according to the manufacturer's instructions.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Immunoblotting
-
Cell Lysis: Cells treated with this compound or control are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., LC3B, PPT1, cleaved caspases) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., HT29) are injected subcutaneously into the flanks of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated daily with this compound (e.g., 3 mg/kg, intraperitoneally) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted, and the tumor growth rate is calculated to assess the anti-tumor efficacy of this compound.[2][6]
Visualizations
Caption: Core mechanism of this compound action.
Caption: In vivo xenograft experimental workflow.
References
- 1. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPT1 inhibition enhances the antitumor activity of anti–PD-1 antibody in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
DC661: A Novel Dimeric Chloroquine Derivative Revolutionizing Lysosomal Inhibition in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DC661, a novel dimeric chloroquine (B1663885) derivative, has emerged as a potent anti-cancer agent with a mechanism of action centered on superior lysosomal inhibition. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating lysosomotropic agents in oncology.
Introduction
Lysosomes are critical cellular organelles involved in degradation, recycling, and signaling, and their dysfunction is increasingly implicated in cancer progression and therapeutic resistance. Lysosomotropic agents, which accumulate in lysosomes and disrupt their function, represent a promising therapeutic strategy. Chloroquine (CQ) and its derivative hydroxychloroquine (B89500) (HCQ) have been explored as autophagy inhibitors in clinical trials, but their efficacy is limited by modest lysosomal inhibition at clinically achievable doses.[1][2][3]
This compound, a dimeric form of chloroquine, was synthesized to overcome these limitations. It demonstrates significantly enhanced potency in deacidifying lysosomes and inhibiting autophagy compared to its monomeric counterparts.[1][2][3] This guide delves into the core scientific data underpinning the potential of this compound as a next-generation lysosomal inhibitor.
Mechanism of Action
This compound exerts its potent anti-cancer effects through a multi-faceted mechanism targeting the lysosome.
-
Superior Lysosomal Deacidification and Autophagy Inhibition: this compound is significantly more effective at deacidifying the lysosome than HCQ or Lys05.[1][2][4] This leads to a more potent inhibition of autophagic flux, a key cellular recycling process that cancer cells often exploit to survive stress.[1][4] This is evidenced by a more striking accumulation of the autophagic vesicle marker LC3B-II at lower concentrations compared to HCQ or Lys05.[1][3][4]
-
Identification of Palmitoyl-protein Thioesterase 1 (PPT1) as the Molecular Target: Using an in situ photoaffinity pulldown strategy, palmitoyl-protein thioesterase 1 (PPT1) has been identified as the molecular target of this compound and other chloroquine derivatives.[1][2][3] this compound binds to and inhibits PPT1 activity, and notably, it maintains this inhibitory activity in acidic environments, a characteristic of the tumor microenvironment.[1][2] Genetic knockout of PPT1 mimics the effects of this compound, abrogating autophagy modulation and cytotoxicity of chloroquine derivatives and impairing tumor growth.[2]
-
Induction of Lysosomal Membrane Permeabilization (LMP) and Cell Death: this compound treatment leads to a significantly higher percentage of cancer cells exhibiting lysosomal membrane permeabilization (LMP) compared to HCQ or Lys05.[1] This disruption of lysosomal integrity is a critical step in its cytotoxic mechanism. PPT1 inhibition by this compound promotes lysosomal lipid peroxidation (LLP), which in turn drives LMP and subsequent cell death.[5] this compound has been shown to induce multiple programmed cell death pathways, including apoptosis, necroptosis, ferroptosis, and pyroptosis.[5][6]
-
Impact on Signaling Pathways: Inhibition of PPT1 by this compound has been shown to impact the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[1] Furthermore, this compound is suggested to induce highly permeable lysosomal membranes by impairing the heat shock protein-70.1 (HSP70.1)/bis(monoacylglycero)phosphate (BMP)/acidic sphingomyelinase (ASM) pathway.[7]
Quantitative Data Summary
The enhanced potency of this compound is reflected in various quantitative measures across multiple cancer cell lines.
| Parameter | This compound | Hydroxychloroquine (HCQ) | Lys05 | Cell Lines | Source |
| IC50 (72-hour MTT assay) | ~100-fold lower than HCQ | - | - | Multiple cancer cell lines (colon, pancreas, melanoma) | [1][4][8] |
| Effective Concentration for Autophagy Inhibition | 0.1 - 10 µM | > 10 µM | > 10 µM | Melanoma cells (A375P) | [1][3][4] |
| In Vivo Dosage (HT29 xenograft) | 3 mg/kg, i.p. | - | 10 mg/kg, i.p. | HT29 colorectal xenograft | [1][4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: To determine the half-maximal inhibitory concentration (IC50), cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound, HCQ, or Lys05 for 72 hours. Cell viability is then assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
-
Clonogenic Growth Assay: To assess long-term cell survival, melanoma cells are treated with this compound, HCQ, or Lys05 for a specified period. The cells are then washed and allowed to grow for several days to form colonies. The colonies are subsequently stained and counted to determine the surviving fraction.
Autophagy Assays
-
Immunoblotting for LC3B: Cells (e.g., A375P melanoma cells) are treated with various concentrations of this compound, HCQ, or Lys05 for a defined period (e.g., 6 hours). Cell lysates are then collected and subjected to SDS-PAGE and immunoblotting using antibodies against LC3B. An accumulation of the lipidated form, LC3B-II, indicates an inhibition of autophagic flux.
-
mCherry-eGFP-LC3B Reporter Assay: Melanoma cells expressing the tandem mCherry-eGFP-LC3B reporter are treated with the compounds. In this system, autophagosomes appear as yellow puncta (mCherry and eGFP fluorescence), while autolysosomes appear as red puncta (mCherry fluorescence only, as eGFP is quenched by the acidic lysosomal environment). An increase in yellow puncta and a decrease in red puncta upon treatment indicate a blockage of autophagic flux.
Lysosomal Function Assays
-
Lysosensor Staining: To assess lysosomal pH, cells are treated with this compound, HCQ, or Lys05 and then stained with a pH-sensitive fluorescent dye such as LysoSensor. A decrease in fluorescence intensity indicates lysosomal deacidification.
-
Lysosomal Membrane Permeabilization (LMP) Assay: Cells are treated with the compounds and then stained with a fluorescent dye that is normally sequestered within intact lysosomes. The leakage of the dye into the cytoplasm, detectable by fluorescence microscopy, indicates LMP.
In Vivo Xenograft Studies
-
Tumor Growth Inhibition: Human cancer cells (e.g., HT29 colorectal cancer cells) are implanted subcutaneously into the flanks of immunocompromised mice (e.g., NSG mice). Once tumors are established, mice are treated intraperitoneally (i.p.) with vehicle control, this compound (e.g., 3 mg/kg), or other compounds. Tumor volume and mouse weight are monitored regularly to assess the anti-tumor efficacy and toxicity of the treatment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
References
- 1. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
The Role of DC661 in Targeting Palmitoyl-Protein Thioesterase 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC661 is a potent, selective, small-molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme responsible for removing long-chain fatty acids from S-acylated proteins.[1][2] Elevated PPT1 expression is associated with poor clinical outcomes in various cancers, making it a compelling therapeutic target.[1][3] this compound, a dimeric chloroquine (B1663885) derivative, demonstrates superior efficacy in inhibiting autophagy and inducing lysosomal deacidification compared to its monomeric predecessors like hydroxychloroquine (B89500) (HCQ).[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative inhibitory effects, detailed experimental protocols for its characterization, and its broader implications in cancer therapy and beyond.
Introduction to Palmitoyl-Protein Thioesterase 1 (PPT1)
Palmitoyl-protein thioesterase 1 (PPT1) is a crucial lysosomal hydrolase that catalyzes the removal of palmitate groups from cysteine residues of S-palmitoylated proteins. This depalmitoylation step is essential for the degradation of these proteins within the lysosome. Dysregulation of PPT1 activity has significant pathological consequences. Genetically inherited deficiency of PPT1 leads to a fatal neurodegenerative lysosomal storage disorder known as infantile neuronal ceroid lipofuscinosis (CLN1).[6][7][8] Conversely, the overexpression of PPT1 has been implicated in the progression of various cancers, including hepatocellular carcinoma, melanoma, breast cancer, and colon cancer, where it is associated with poor prognosis.[1][3][4] In the context of cancer, PPT1-mediated depalmitoylation is thought to promote the stability and function of proteins involved in cell growth and survival pathways.[4]
This compound: A Potent Dimeric Chloroquine Derivative Targeting PPT1
This compound was developed as a novel dimeric chloroquine derivative with significantly enhanced anti-lysosomal and anti-autophagy activity compared to HCQ and other monomeric analogs.[4] Its unique dimeric structure allows for more potent accumulation within the acidic environment of the lysosome.[4] Through in situ photoaffinity pulldown assays, PPT1 was identified as the direct molecular target of this compound and other chloroquine derivatives.[3][4]
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the direct inhibition of the enzymatic activity of PPT1.[4] This inhibition leads to a cascade of downstream cellular events:
-
Lysosomal Deacidification and Dysfunction: Inhibition of PPT1 by this compound leads to a significant increase in lysosomal pH (deacidification), which impairs the function of other pH-dependent lysosomal hydrolases.[1][4][5]
-
Inhibition of Autophagy: By disrupting lysosomal function, this compound potently blocks autophagic flux. This is observed by the accumulation of autophagic vesicles and the autophagy marker LC3BII.[1][4][5] The late stages of autophagy, which involve the fusion of autophagosomes with lysosomes for degradation of their contents, are particularly affected.[1]
-
Lysosomal Membrane Permeabilization (LMP): this compound treatment can induce LMP, leading to the leakage of lysosomal contents, such as cathepsins, into the cytoplasm.[1][9] This can trigger downstream cell death pathways.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells, a process that can be mediated by the mitochondrial pathway following LMP.[1][5]
-
Lysosomal Lipid Peroxidation: Recent studies have shown that PPT1 inhibition by this compound promotes lysosomal lipid peroxidation, which contributes to LMP and can induce immunogenic cell death.[9][10]
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanism of action of this compound.
References
- 1. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pathogenesis and therapies for infantile neuronal ceroid lipofuscinosis (infantile CLN1 disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations for the treatment of infantile neuronal ceroid lipofuscinosis (infantile Batten disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infantile Neuronal Ceroid Lipofuscinosis Clinical Research Trials | CenterWatch [centerwatch.com]
- 9. researchgate.net [researchgate.net]
- 10. JCI - Lysosomal lipid peroxidation mediates immunogenic cell death [jci.org]
The Potent Lysosomal Deacidifying Agent DC661: A Technical Overview for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide on the novel dimeric chloroquine (B1663885) derivative, DC661, and its profound effects on lysosomal deacidification in cancer cells. Emerging as a significantly more potent anti-cancer agent than its predecessors like hydroxychloroquine (B89500) (HCQ), this compound presents a promising avenue for therapeutic development. This document details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the intricate signaling pathways it modulates.
Core Mechanism of Action: Targeting PPT1 to Disrupt Lysosomal Function
This compound exerts its potent anti-cancer effects by targeting and inhibiting palmitoyl-protein thioesterase 1 (PPT1), a critical enzyme for lysosomal function.[1][2][3] This inhibition sets off a cascade of events that ultimately leads to cancer cell death.
The primary consequence of PPT1 inhibition by this compound is the disruption of the vacuolar-type H+-ATPase (V-ATPase) complex.[2] V-ATPase is essential for pumping protons into the lysosome, thereby maintaining the acidic internal environment necessary for the activity of degradative enzymes.[4][5] By inhibiting PPT1, this compound impairs the proper localization and stabilization of V-ATPase subunits on the lysosomal membrane.[2] This leads to a significant increase in lysosomal pH, a process known as lysosomal deacidification.[2][3][6][7]
The deacidification of lysosomes has several downstream effects detrimental to cancer cells:
-
Inhibition of Autophagy: The acidic environment of the lysosome is crucial for the final stages of autophagy, where autophagosomes fuse with lysosomes to degrade their contents. By neutralizing the lysosomal pH, this compound effectively blocks autophagic flux, leading to an accumulation of autophagic vesicles.[2][3][6][7] This is a critical blow to cancer cells, which often rely on autophagy to recycle nutrients and survive under stress.
-
Disruption of mTORC1 Signaling: The lysosome also serves as a signaling hub for the mTORC1 complex, a key regulator of cell growth and proliferation. PPT1 inhibition by this compound leads to the displacement of mTORC1 from the lysosomal membrane, thereby inhibiting its activity.[2]
-
Induction of Cell Death: The culmination of these effects is the induction of various forms of cell death. This compound has been shown to induce apoptosis, and its potent disruption of lysosomal homeostasis can also lead to lysosomal membrane permeabilization (LMP).[2][3][6][7][8] This releases cathepsins and other hydrolytic enzymes into the cytoplasm, triggering a lethal cascade. Furthermore, this compound can induce immunogenic cell death, a form of cell death that can stimulate an anti-tumor immune response.[7][8][9]
Quantitative Data Summary
The superior potency of this compound compared to other lysosomotropic agents like HCQ and Lys05 has been demonstrated across multiple studies. The following tables summarize key quantitative findings.
| Parameter | This compound | Hydroxychloroquine (HCQ) | Lys05 | Cell Lines | Citation |
| IC50 (72-hour MTT assay) | ~100-fold lower than HCQ | - | - | Multiple cancer cell lines (colon, pancreas) | [2][3][6] |
| Autophagic Vesicle Accumulation (LC3B-II) | Pronounced at 0.1 - 10 µM | Less potent | Less potent | Melanoma cells | [2][3][6] |
| Cell Viability | All cells die at >10 µM | Viable at >10 µM | Viable at >10 µM | Melanoma cells | [2][3][6] |
| In Vivo Study: HT29 Colorectal Xenograft Model | |
| Drug | This compound |
| Dosage | 3 mg/kg, intraperitoneal (i.p.) daily |
| Effect on Tumor Volume | Significant reduction |
| Effect on Tumor Growth Rate | Almost complete suppression |
| Effect on Mouse Weight | Not significant |
| Citation | [3][6][10] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound.
Cell Culture and Reagents
-
Cell Lines: A variety of cancer cell lines have been utilized, including A375P melanoma, HT-29 colorectal cancer, and Hep 3B and Hep 1-6 hepatocellular carcinoma cells.[6][7][10]
-
Compounds: this compound, Hydroxychloroquine (HCQ), and Lys05. Stock solutions are typically prepared in DMSO.
Assessment of Autophagy
-
Immunoblotting for LC3B: Cells are treated with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specified period (e.g., 6 hours).[3][6][10] Cell lysates are then subjected to SDS-PAGE and immunoblotted with antibodies against LC3B. An accumulation of the lipidated form, LC3B-II, indicates inhibition of autophagic flux.
-
mCherry-eGFP-LC3B Reporter Assay: This fluorescence-based assay provides a more dynamic measure of autophagic flux. Cells expressing the tandem mCherry-eGFP-LC3B reporter are treated with this compound. In autophagosomes, both mCherry and eGFP fluoresce. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists. An accumulation of yellow puncta (merged mCherry and eGFP) indicates a blockage in autophagic flux.[2][3][6]
Measurement of Lysosomal Deacidification
-
LysoSensor Staining: Cells are treated with this compound (e.g., 3 µM for 6 hours) and then stained with a pH-sensitive fluorescent probe such as LysoSensor Green DND-189.[3][7][10][11] A decrease in fluorescence intensity indicates an increase in lysosomal pH (deacidification).[11]
Evaluation of Lysosomal Membrane Permeabilization (LMP)
-
Galectin-3 Staining: Galectin-3 is a cytosolic protein that translocates to damaged lysosomes. Cells are treated with this compound (e.g., 3 µM for 6 hours), fixed, permeabilized, and stained with an antibody against galectin-3. The formation of galectin-3 puncta indicates LMP.[10]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NSG mice) are subcutaneously injected with cancer cells (e.g., HT-29).[10]
-
Treatment Regimen: Once tumors are palpable, mice are treated daily with this compound (e.g., 3 mg/kg, i.p.) or a vehicle control.[3][6][10]
-
Outcome Measures: Tumor volume is measured regularly. At the end of the study, tumors can be excised for further analysis, such as immunoblotting for markers of autophagy and apoptosis.[3]
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for assessing this compound's effect on autophagy.
Caption: Workflow for in vivo xenograft studies with this compound.
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. V-ATPase inhibitors and implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vacuolar ATPase as a potential therapeutic target and mediator of treatment resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative profiling pH heterogeneity of acidic endolysosomal compartments using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of DC661 on Tumor Growth and Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC661 is a novel dimeric chloroquine (B1663885) derivative demonstrating significant potential as an anti-cancer agent. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its impact on tumor growth and progression, and the experimental evidence supporting its therapeutic promise. Through the inhibition of palmitoyl-protein thioesterase 1 (PPT1), this compound disrupts lysosomal function and autophagic processes, leading to cancer cell death. This guide synthesizes key preclinical data, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a resource for the scientific community.
Introduction
The lysosome is increasingly recognized as a critical organelle in cancer cell survival and proliferation. Its functions in autophagy, a cellular recycling process, allow cancer cells to withstand metabolic stress and resist therapy. Consequently, targeting lysosomal function has emerged as a promising strategy in oncology. This compound, a potent lysosomotropic agent, has shown superior efficacy compared to its monomeric predecessors like hydroxychloroquine (B89500) (HCQ). This guide delves into the core scientific findings surrounding this compound's anti-tumor effects.
Mechanism of Action: Targeting PPT1 to Inhibit Autophagy
This compound exerts its anti-cancer effects by targeting and inhibiting palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] PPT1 is a lysosomal enzyme, and its inhibition by this compound leads to a cascade of events that are detrimental to cancer cells.
The primary consequences of PPT1 inhibition by this compound include:
-
Lysosomal Deacidification: this compound is highly effective at deacidifying the lysosome, impairing the function of acid-dependent lysosomal hydrolases.[1][3][4]
-
Autophagy Inhibition: By disrupting lysosomal function, this compound potently inhibits autophagic flux. This leads to the accumulation of autophagic vesicles, as evidenced by increased levels of the marker LC3B-II.[1][4]
-
Induction of Apoptosis: this compound has been shown to induce significantly more apoptosis in cancer cells compared to other chloroquine derivatives.[1][4][5]
-
Lysosomal Membrane Permeabilization (LMP): Treatment with this compound can lead to LMP, releasing cathepsins into the cytoplasm and further promoting apoptotic cell death.[1][5]
Elevated expression of PPT1 in tumors has been correlated with poor patient survival across various cancers, highlighting its significance as a therapeutic target.[1][3] Genetic knockout of PPT1 in cancer cells phenocopies the effects of this compound treatment, resulting in significant impairment of tumor growth.[1][3]
Quantitative Data on Anti-Tumor Efficacy
The anti-tumor effects of this compound have been quantified in various preclinical models. The following tables summarize key data from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value | Comparison | Reference |
| Multiple | Colon, Pancreas | MTT Assay (72 hr) | IC50 | ~100-fold lower | vs. HCQ | [1][4] |
| A375P | Melanoma | Apoptosis Assay | Apoptosis Induction | Significantly higher | vs. Lys05, HCQ | [1][4] |
| Hep 3B | Hepatocellular Carcinoma | CCK-8 Assay | IC50 | 0.6 µM | - | [6] |
| Hep 1-6 | Hepatocellular Carcinoma | CCK-8 Assay | IC50 | 0.5 µM | - | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| NSG Mice | Colorectal (HT29 xenograft) | 3 mg/kg this compound (i.p. daily) | Significant reduction in tumor volume and growth rate | [1][4][7] |
| Immunized Mice | Hepatocellular Carcinoma | This compound + Sorafenib (B1663141) | Maximal tumor growth suppression | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments cited in the literature on this compound.
In Vitro Cell Viability (MTT/CCK-8) Assays
-
Cell Lines: A375P (melanoma), HT29 (colorectal), Hep 3B, Hep 1-6 (hepatocellular carcinoma).[1][4][6]
-
Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound, HCQ, or Lys05 for a specified duration (e.g., 72 hours).[1][4]
-
Assay: MTT or CCK-8 reagent is added to each well, and plates are incubated according to the manufacturer's instructions.
-
Data Acquisition: Absorbance is measured using a microplate reader at the appropriate wavelength.
-
Analysis: IC50 values are calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Studies
-
Animal Model: Cg-Prkdcscid Il2rgtm1Wjl/Szl (NSG) mice or other appropriate immunocompromised or humanized models.[1][7]
-
Tumor Implantation: Cancer cells (e.g., HT29) are injected subcutaneously into the flanks of the mice.[1][7]
-
Treatment Initiation: Treatment begins once tumors become palpable.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at a specified dose (e.g., 3 mg/kg daily).[1][4][7] A vehicle control (e.g., water) is administered to the control group.[1][7]
-
Monitoring: Tumor volume is measured regularly (e.g., daily) using calipers. Mouse weight and general health are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or if mice show signs of toxicity. Tumors are then excised for further analysis (e.g., immunoblotting).
Synergistic Potential and Future Directions
Recent studies have explored the synergistic effects of this compound with other anti-cancer agents. For instance, in hepatocellular carcinoma models, the combination of this compound and sorafenib resulted in maximal tumor growth suppression.[6][8] This suggests that by inhibiting the adaptive resistance mechanism of autophagy, this compound can enhance the efficacy of other targeted therapies.[6]
Furthermore, the inhibition of PPT1 by this compound has been shown to enhance anti-tumor immune responses by promoting dendritic cell maturation and CD8+ T cell activation.[6][8] This opens up exciting possibilities for combining this compound with immunotherapies.
Future research should focus on:
-
Elucidating the full spectrum of this compound's effects on the tumor microenvironment.
-
Conducting further preclinical studies in a wider range of cancer models.
-
Initiating clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of PPT1 and the subsequent disruption of lysosomal and autophagic functions. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, provide a strong rationale for its continued development. The potential for synergistic combinations with other targeted therapies and immunotherapies further underscores the therapeutic promise of this compound in the fight against cancer. This technical guide serves as a foundational resource for researchers dedicated to advancing novel cancer therapeutics.
References
- 1. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
The Anti-Cancer Properties of DC661: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical anti-cancer properties of DC661, a novel dimeric chloroquine (B1663885) derivative. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, its efficacy in various cancer models, and the detailed experimental protocols used to elucidate its therapeutic potential.
Core Mechanism of Action: Targeting PPT1 and Lysosomal Function
This compound exerts its anti-cancer effects through a potent and targeted mechanism centered on the lysosome. Unlike its monomeric predecessors such as hydroxychloroquine (B89500) (HCQ), this compound demonstrates significantly enhanced capabilities in deacidifying the lysosome and inhibiting autophagy.[1][2] The molecular linchpin of this activity is its identification as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][3][4]
PPT1 is a lysosomal hydrolase responsible for removing palmitate groups from modified proteins, a process critical for their proper function and degradation. In many cancers, PPT1 is overexpressed and correlates with poor patient survival.[1][4] By inhibiting PPT1, this compound disrupts lysosomal homeostasis, leading to a cascade of events detrimental to cancer cell survival. This includes pronounced inhibition of autophagic flux, where the degradation of cellular components is stalled, and an increase in lysosomal membrane permeabilization (LMP).[1][2][5] The compromised integrity of the lysosome results in the leakage of cathepsins and other hydrolytic enzymes into the cytoplasm, ultimately triggering apoptotic cell death.[5]
Interestingly, the inhibition of PPT1 by this compound has also been shown to modulate the tumor microenvironment. Studies have indicated that this compound can enhance anti-tumor immune responses by promoting the maturation of dendritic cells and subsequently activating CD8+ T cells.[6][7]
dot
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-cancer efficacy of this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 of this compound | Comparison | Reference |
| Multiple | Colon, Pancreas | MTT (72 hr) | ~100-fold lower than HCQ | This compound is significantly more potent than HCQ. | [1][2] |
| Melanoma | Melanoma | MTT (72 hr) | Not specified | More effective at suppressing long-term clonogenic growth than Lys05 and HCQ. | [1][2] |
| A375P | Melanoma | Apoptosis Assay | Not specified | Induces significantly more apoptosis than Lys05, HCQ, or combined BRAF/MEK inhibition. | [2] |
| Hep 3B | Hepatocellular Carcinoma | CCK-8 | 0.6 µM | Dose-dependent inhibition of cell growth. | [6] |
| Hep 1-6 | Hepatocellular Carcinoma | CCK-8 | 0.5 µM | Dose-dependent inhibition of cell growth. | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| HT29 | Colorectal | This compound (3 mg/kg, i.p., daily) | Significant reduction in tumor volume and almost complete suppression of daily tumor growth rate compared to control. | [2] |
| Hep 1-6-SR | Hepatocellular Carcinoma | This compound (3 mg/kg/d) + Sorafenib (30 mg/kg/d) | Synergistic effect, resulting in maximal suppression of tumor growth compared to either agent alone. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 72 hours.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: MTT assay experimental workflow.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix with a solution of methanol (B129727) and acetic acid (3:1). Stain the colonies with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.
Western Blot for Autophagy Markers (LC3B and p62)
Western blotting is used to detect changes in the levels of key autophagy-related proteins.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against LC3B and p62 overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: An accumulation of the lipidated form of LC3 (LC3-II) and p62 is indicative of autophagy inhibition.
In Vivo Xenograft Tumor Studies
This protocol outlines the use of animal models to assess the anti-tumor efficacy of this compound in vivo.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HT29 cells) into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg) via intraperitoneal (i.p.) injection daily. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
dot
Caption: In vivo xenograft study workflow.
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of proteins within the tumor tissue.
-
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin. Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Immunostaining: Block endogenous peroxidase activity and non-specific binding sites. Incubate the sections with primary antibodies against proteins of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) overnight at 4°C.
-
Detection: Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. Visualize the staining using a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and distribution of the staining.
Conclusion
This compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of PPT1 and the disruption of lysosomal function. Its superior potency compared to earlier chloroquine derivatives, coupled with its demonstrated efficacy in both in vitro and in vivo models, underscores its potential for further development. The detailed protocols provided in this guide are intended to facilitate further research into the anti-cancer properties of this compound and to aid in the design of future preclinical and clinical investigations. The ability of this compound to not only directly kill cancer cells but also to modulate the tumor immune microenvironment suggests its potential utility in combination with other cancer therapies.
References
- 1. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Preclinical Characterization of DC661: A Lysosomotropic Agent with Potent Anti-Cancer Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DC661 is a novel dimeric chloroquine (B1663885) derivative that has demonstrated significant promise in preclinical cancer studies.[1][2][3] It functions as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme, leading to lysosomal deacidification and the profound inhibition of autophagy.[1][2][4][5] This mechanism distinguishes this compound from its monomeric precursor, hydroxychloroquine (B89500) (HCQ), exhibiting substantially greater potency in anti-cancer activity across a range of cancer types.[1][3][6] This technical guide provides a comprehensive overview of the initial preclinical characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of PPT1.[1][2] This inhibition leads to a cascade of downstream events, including the deacidification of lysosomes, which in turn blocks the autophagic flux that is critical for cancer cell survival and proliferation.[1][3][6] Furthermore, this compound has been shown to induce lysosomal membrane permeabilization, leading to the release of cathepsins and the subsequent induction of apoptosis.[6][7] In the context of the tumor microenvironment, this compound has been observed to promote dendritic cell maturation and enhance CD8+ T cell activation, suggesting a role in augmenting anti-tumor immunity.[7][8]
Data Presentation
In Vitro Efficacy
The cytotoxic and anti-proliferative effects of this compound have been evaluated across various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from these studies.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Hep 3B | Hepatocellular Carcinoma | CCK-8 | 0.6 | [7] |
| Hep 1-6 | Hepatocellular Carcinoma | CCK-8 | 0.5 | [7] |
| Multiple Cancer Cell Lines | Colon, Pancreas | MTT Assay (72 hours) | ~100-fold lower than HCQ | [1][3][6] |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in xenograft models.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| HT29 Xenograft | Colorectal | 3 mg/kg, i.p. | Significant reduction in tumor volume and suppression of tumor growth rate. | [1][6] |
Experimental Protocols
Cell Viability and Proliferation Assays (MTT/CCK-8)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or control compounds (e.g., HCQ, vehicle) for a specified duration (e.g., 72 hours).[1][6][7]
-
Following treatment, MTT or CCK-8 reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against drug concentration.
-
Immunoblotting for Autophagy Markers
-
Principle: This technique is used to detect and quantify specific proteins, such as the autophagic vesicle marker LC3B-II, to assess the inhibition of autophagy.
-
Protocol:
-
Cancer cells (e.g., A375P melanoma cells) are treated with this compound, HCQ, or Lys05 at various concentrations for a defined period (e.g., 6 hours).[1][3][6]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for LC3B.
-
A secondary antibody conjugated to an enzyme is used for detection, and the protein bands are visualized using a chemiluminescent substrate. An increased LC3B-II/LC3B-I ratio indicates the accumulation of autophagosomes, signifying autophagy inhibition.[6]
-
In Vivo Xenograft Studies
-
Principle: This method involves the transplantation of human tumor cells into immunodeficient mice to evaluate the anti-tumor efficacy of a drug candidate in a living organism.
-
Protocol:
-
Human cancer cells (e.g., HT29 colorectal cancer cells) are injected subcutaneously into the flanks of immunodeficient mice.[1]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 3 mg/kg daily).[1][6]
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunoblotting for pharmacodynamic markers.[1]
-
In Situ Photoaffinity Pulldown for Target Identification
-
Principle: This technique was employed to identify the molecular target of this compound. It involves using a modified version of the drug that can be cross-linked to its binding partners upon UV irradiation, allowing for their subsequent isolation and identification.
-
Protocol:
-
A photoprobe of this compound, containing a photo-reactive group, is synthesized.[1]
-
A375P cells are treated with the photoprobe in the presence or absence of excess free this compound (as a competitor).[1]
-
The cells are irradiated with UV light to covalently link the photoprobe to its target protein(s).[1]
-
The cell lysates are then incubated with a resin (e.g., neutravidin) that binds to a tag on the photoprobe, allowing for the specific capture of the probe-protein complexes.[1]
-
The captured proteins are eluted and identified by mass spectrometry. This approach successfully identified PPT1 as the molecular target of this compound.[1]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound preclinical characterization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
DC661's role in inducing apoptosis in cancer cell lines
An In-depth Technical Guide on the Role of DC661 in Inducing Apoptosis in Cancer Cell Lines
Introduction
This compound is a novel dimeric chloroquine (B1663885) derivative that has emerged as a potent anti-cancer agent. It functions as a lysosomotropic compound and an inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme whose elevated expression in tumors correlates with poor patient survival.[1][2] By targeting PPT1, this compound disrupts lysosomal function, potently inhibits autophagy, and triggers multiple cell death pathways, with apoptosis being a significant mechanism of its cytotoxicity in various cancer cell lines.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental validation of this compound-induced apoptosis.
Mechanism of Action: From Lysosomal Disruption to Apoptotic Signaling
This compound's primary mechanism involves the inhibition of PPT1, which leads to profound lysosomal dysfunction. Compared to its parent compounds, hydroxychloroquine (B89500) (HCQ) and Lys05, this compound is significantly more effective at deacidifying the lysosome and inhibiting autophagic flux.[1][5] This potent lysosomal inhibition culminates in Lysosomal Membrane Permeabilization (LMP), a critical initiating event for apoptosis.[3][4] The disruption of the lysosomal membrane releases its contents, including cathepsins, into the cytoplasm, thereby initiating a cascade of events that converges on the mitochondria to execute programmed cell death.[3][4]
Quantitative Data on this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified across multiple cancer cell lines, demonstrating its superior potency compared to other lysosomal inhibitors like HCQ.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Comments |
| Hep 3B | Hepatocellular Carcinoma | 0.6 µM | Growth inhibition measured by CCK-8 assay.[3] |
| Hep 1-6 | Hepatocellular Carcinoma | 0.5 µM | Growth inhibition measured by CCK-8 assay.[3] |
| Multiple Lines | Colon, Pancreas | ~100-fold lower than HCQ | Determined by 72-hour MTT assays.[5][6] |
| A375P | Melanoma | Effective at 0.1 - 10 µM | Induces apoptosis more effectively than Lys05 or HCQ.[5][6] |
Table 2: Modulation of Apoptotic Markers by this compound in Hepatocellular Carcinoma (HCC) Cells
| Apoptotic Marker | Effect of this compound Treatment | Method of Detection |
| Bax/Bcl-2 Ratio | Significantly Increased | Western Blot |
| Mitochondrial Membrane Potential (ΔΨm) | Significantly Decreased | JC-1 Fluorescent Probe |
| Cytochrome c Release | Triggered from Mitochondria | Immunofluorescence & Western Blot |
| Cleaved Caspase-3 | Significantly Increased | Western Blot |
| Caspase-3 Activity | Significantly Increased | Caspase Activity Assay |
[Source: Data synthesized from studies on Hep 3B and Hep 1-6 HCC cell lines.][3]
Signaling Pathways of this compound-Induced Apoptosis
The central mechanism for this compound-induced apoptosis is the activation of the intrinsic, or mitochondrial, pathway, which is initiated by lysosomal disruption.
-
PPT1 Inhibition and Lysosomal Membrane Permeabilization (LMP) : this compound binds to and inhibits PPT1, leading to lysosomal deacidification and dysfunction.[1][3] This results in LMP, causing the integrity of the lysosomal membrane to be compromised.[3][4]
-
Cathepsin Release and Bax Activation : LMP leads to the leakage of lysosomal proteases, such as cathepsin B, into the cytoplasm.[3] Cytoplasmic cathepsins are associated with the activation of Bax, a pro-apoptotic member of the Bcl-2 family.[3]
-
Modulation of Bcl-2 Family Proteins : this compound treatment significantly increases the expression ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[3] This shift is a critical determinant for initiating the mitochondrial apoptosis cascade.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : The increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential (ΔΨm) and MOMP.[3] This event triggers the release of key apoptogenic factors from the mitochondria.[3]
-
Cytochrome c Release and Caspase Activation : Following MOMP, cytochrome c is released from the mitochondria into the cytosol.[3] Cytosolic cytochrome c then triggers the activation of caspase-9 and the executioner caspase-3.[3][4] Immunoblotting confirms that this compound treatment results in the activation of caspase-3, -7, and -9, as well as the cleavage of PARP-1.[4]
While apoptosis is a primary outcome, it is noteworthy that this compound can also induce other programmed cell death pathways, including necroptosis, ferroptosis, and pyroptosis.[7][8] Some studies suggest that apoptosis may even be dispensable for this compound's cytotoxicity, highlighting a complex and multifaceted mechanism of action.[4]
Mandatory Visualizations
Caption: this compound-Induced Apoptotic Signaling Pathway.
Caption: Experimental Workflow for Assessing this compound-Induced Apoptosis.
Caption: Logical Relationship of this compound's Cellular Effects.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Objective : To determine the dose-dependent cytotoxic effect of this compound and calculate its IC50 value.
-
Methodology :
-
Seed cancer cells (e.g., Hep 3B, Hep 1-6) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After incubation, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective : To quantify the percentage of cells undergoing apoptosis.
-
Methodology :
-
Treat cells with this compound at the desired concentration (e.g., IC50) for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[3]
-
Western Blotting
-
Objective : To detect changes in the expression levels of key apoptosis-related proteins.
-
Methodology :
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, LC3B, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
Objective : To measure the disruption of the mitochondrial membrane potential.
-
Methodology :
-
Treat cells with this compound as required.
-
Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 20-30 minutes at 37°C.
-
Wash the cells with PBS or staining buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Quantify the change in the red/green fluorescence intensity ratio to determine the level of mitochondrial depolarization.[3]
-
Conclusion
This compound is a highly potent anti-cancer agent that effectively induces apoptosis in a range of cancer cell lines. Its mechanism is rooted in the inhibition of its molecular target, PPT1, which triggers a cascade of events beginning with severe lysosomal dysfunction and culminating in the activation of the mitochondrial pathway of apoptosis.[1][3] By promoting lysosomal membrane permeabilization and increasing the Bax/Bcl-2 ratio, this compound efficiently initiates caspase activation and programmed cell death.[3] These findings provide a strong rationale for the continued development of this compound, particularly in combination therapies, as a promising strategy for targeting cancers with elevated lysosomal activity and PPT1 expression.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 3. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Lysosomal lipid peroxidation mediates immunogenic cell death [jci.org]
The Discovery and Development of DC661: A Potent PPT1 Inhibitor Targeting Lysosomal Function in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DC661 is a novel dimeric chloroquine (B1663885) derivative that has emerged as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme crucial for the depalmitoylation of proteins.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its anti-cancer properties. Through its potent inhibition of PPT1, this compound disrupts lysosomal function, leading to impaired autophagy, lysosomal deacidification, and ultimately, cancer cell death.[4][5][6] This document details the key experimental findings, methodologies, and signaling pathways associated with this compound, offering valuable insights for researchers in oncology and drug development.
Core Concepts: PPT1 and Autophagy in Cancer
Palmitoyl-protein thioesterase 1 (PPT1) is a lysosomal hydrolase that removes palmitate groups from S-palmitoylated proteins, a post-translational modification critical for protein trafficking, localization, and function.[7][8][9] Elevated expression of PPT1 has been observed in various cancers and is often correlated with poor patient survival, making it an attractive therapeutic target.[5][10]
Autophagy is a cellular recycling process where damaged organelles and misfolded proteins are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. In cancer, autophagy can play a dual role, either promoting cell survival under stress or inducing cell death.[10] Many cancer cells exhibit elevated lysosomal activity and are dependent on autophagy for survival, particularly in the acidic tumor microenvironment.[6] Inhibition of autophagy has therefore become a promising strategy in cancer therapy.
Discovery and Identification of PPT1 as the Target of this compound
This compound was developed as a dimeric derivative of chloroquine, designed to have enhanced lysosomal localization and inhibitory activity compared to its monomeric counterparts like hydroxychloroquine (B89500) (HCQ).[3][6] The definitive identification of PPT1 as the molecular target of this compound was achieved through an elegant in situ photoaffinity pulldown strategy.[5][6] A photoprobe of this compound was synthesized and used to treat cancer cells. Upon UV irradiation, the probe covalently cross-linked to its binding partners, which were then isolated and identified using mass spectrometry.[4][6] These experiments revealed PPT1 as a primary and specific target of this compound and other chloroquine derivatives.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative analysis of its potency and efficacy.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Comparison | Reference |
| A375P | Melanoma | MTT (72 hr) | 0.49 | - | [2] |
| Multiple | Colon, Pancreas | MTT (72 hr) | ~100-fold lower than HCQ | This compound is significantly more potent than HCQ | [4][6] |
| Hep 3B | Hepatocellular Carcinoma | CCK-8 | 0.6 | - | [10] |
| Hep 1-6 | Hepatocellular Carcinoma | CCK-8 | 0.5 | - | [10] |
Table 2: In Vitro Comparison of this compound with other Lysosomal Inhibitors
| Parameter | This compound | Lys05 | Hydroxychloroquine (HCQ) | Reference |
| Autophagy Inhibition | More potent | Less potent | Least potent | [3][4][6] |
| Lysosomal Deacidification | Significantly greater | Less effective | Less effective | [3][4][6] |
| Induction of Apoptosis | Significantly more | Less effective | Less effective | [4] |
| Clonogenic Growth Suppression | More effective | Less effective | Less effective | [4] |
| Activity in Acidic Media | Maintained | Reduced | Reduced | [5][6] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| HT29 Xenograft | Colorectal | 3 mg/kg, i.p., daily | Significant reduction in tumor volume and suppression of tumor growth rate | [4][6] |
Key Experimental Protocols
This section provides an overview of the methodologies used in the discovery and characterization of this compound.
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound, HCQ, or Lys05 for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
Immunoblotting for Autophagy Markers
-
Objective: To assess the effect of this compound on autophagy.
-
Methodology:
-
Cells are treated with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against autophagy markers, such as LC3B, followed by incubation with a secondary antibody.
-
The accumulation of the lipidated form of LC3B (LC3B-II) is indicative of autophagosome accumulation.
-
Autophagy Flux Assay (mCherry-eGFP-LC3B)
-
Objective: To monitor the progression of autophagy from autophagosome formation to lysosomal degradation.
-
Methodology:
-
Cells are transfected with a plasmid expressing the mCherry-eGFP-LC3B fusion protein.
-
In non-acidic autophagosomes, both mCherry and eGFP fluoresce (yellow puncta).
-
Upon fusion with the acidic lysosome to form an autolysosome, the eGFP fluorescence is quenched, while the acid-stable mCherry continues to fluoresce (red puncta).
-
Cells are treated with this compound, and the fluorescence is observed using a confocal microscope. An increase in yellow puncta and a decrease in red puncta indicate a blockage of autophagic flux.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., HT29).
-
Once tumors are established, mice are treated with this compound (e.g., 3 mg/kg, intraperitoneally, daily) or a vehicle control.
-
Tumor volume and mouse weight are measured regularly.
-
At the end of the study, tumors can be excised for further analysis, such as immunoblotting for autophagy and apoptosis markers.
-
Photoaffinity Pulldown for Target Identification
-
Objective: To identify the direct molecular target of this compound.
-
Methodology:
-
A this compound photoprobe is synthesized, containing a photo-reactive group and a biotin (B1667282) tag.
-
Cancer cells are treated with the photoprobe.
-
Cells are exposed to UV light to induce covalent cross-linking of the probe to its target protein(s).
-
Cell lysates are prepared, and biotin-tagged protein complexes are pulled down using streptavidin beads.
-
The captured proteins are eluted and identified by mass spectrometry.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms affected by this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of lysosomotropic agents for cancer therapy. Its identification as a potent and specific inhibitor of PPT1 provides a clear molecular target and a strong rationale for its anti-cancer activity.[5][6] The preclinical data robustly demonstrate its superiority over existing chloroquine derivatives in inhibiting autophagy and inducing cancer cell death, particularly in the challenging acidic tumor microenvironment.[4][6]
Future research should focus on several key areas. Further elucidation of the downstream signaling consequences of PPT1 inhibition will provide a more complete understanding of its mechanism of action. Combination studies of this compound with other anti-cancer agents, such as targeted therapies or immunotherapies, are warranted to explore potential synergistic effects.[10] The promising preclinical efficacy of this compound supports its continued development towards clinical trials, offering a potential new therapeutic option for a variety of cancers with high PPT1 expression and dependence on lysosomal function.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of New Modulators and Inhibitors of Palmitoyl-Protein Thioesterase 1 for CLN1 Batten Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. pnas.org [pnas.org]
- 8. selleckchem.com [selleckchem.com]
- 9. PPT1 is a negative regulator of STING signaling in cancer cells and its inhibition reactivates immune surveillance in cold tumors | CoLab [colab.ws]
- 10. Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of DC661 on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DC661, a novel dimeric chloroquine (B1663885) derivative, has emerged as a potent anti-cancer agent that distinctively modulates the tumor microenvironment (TME). By targeting palmitoyl-protein thioesterase 1 (PPT1), this compound initiates a cascade of cellular events including lysosomal deacidification, inhibition of autophagy, and induction of immunogenic cell death (ICD). These actions not only directly impact tumor cell viability but also foster a more robust anti-tumor immune response. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on various components of the TME, and detailed protocols for key experimental assessments.
Mechanism of Action: Targeting PPT1 to Remodel the TME
This compound's primary molecular target is palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme.[1][2] Inhibition of PPT1 by this compound leads to a series of downstream effects that fundamentally alter the tumor cell's internal environment and its interaction with the surrounding TME.
Lysosomal Deacidification and Autophagy Inhibition
This compound is significantly more effective than its monomeric precursor, hydroxychloroquine (B89500) (HCQ), at deacidifying lysosomes and inhibiting the process of autophagy.[1][3] Autophagy is a critical cellular recycling process that cancer cells often exploit to survive under stressful conditions within the TME. By inhibiting this survival mechanism, this compound renders cancer cells more susceptible to therapeutic intervention.
Induction of Immunogenic Cell Death (ICD)
A key feature of this compound's anti-tumor activity is its ability to induce immunogenic cell death (ICD).[4][5] ICD is a form of regulated cell death that triggers an adaptive immune response against tumor antigens. This is characterized by the surface exposure of "eat-me" signals, such as calreticulin (B1178941) (CRT), on the dying cancer cells.[4][5] This "eat-me" signal promotes the engulfment of tumor cells by dendritic cells (DCs), leading to enhanced antigen presentation and subsequent activation of cytotoxic T lymphocytes.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data available on the effects of this compound on cancer cell viability and key markers of immune modulation.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hep 3B | Hepatocellular Carcinoma | 0.6 | [6] |
| Hep 1-6 | Hepatocellular Carcinoma | 0.5 | [6] |
| A375P | Melanoma | Not explicitly stated in a table format, but described as 100-fold lower than HCQ across multiple cell lines including colon and pancreas cancer.[3] | [3] |
| HT29 | Colorectal Cancer | Not explicitly stated in a table format. | |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not explicitly stated in a table format, but described as 100-fold lower than HCQ.[3] | [3] |
| Immune Cell Type | Marker | Effect of this compound | Quantitative Data | Reference |
| Dendritic Cells (DCs) | Maturation Markers (e.g., CD80, CD86) | Promotes maturation | Specific fold-change or MFI not available in a tabular format. | [7][8] |
| CD8+ T Cells | Activation Markers (e.g., CD69, CD25) | Promotes activation | Specific fold-change or MFI not available in a tabular format. | [7][8] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Population Levels | Reduces infiltration | Specific percentage reduction not available in a tabular format. | [7] |
| Cancer Cells (various) | Calreticulin (CRT) Surface Exposure | Induces exposure | Flow cytometry analysis showed a significant increase in surface CRT.[6] | [6] |
Impact on the Tumor Immune Microenvironment
This compound significantly enhances the anti-tumor immune response by modulating key immune cell populations within the TME.
Enhancement of Dendritic Cell (DC) Maturation and T Cell Activation
By inducing ICD, this compound promotes the maturation of dendritic cells, the most potent antigen-presenting cells.[7][8] Mature DCs are more effective at presenting tumor antigens to naive T cells, leading to the activation and proliferation of tumor-specific cytotoxic CD8+ T cells.[7][8]
Reduction of Immunosuppressive Cells
This compound has been shown to reduce the infiltration of myeloid-derived suppressor cells (MDSCs) into the tumor.[7] MDSCs are a heterogeneous population of immature myeloid cells that suppress T cell responses and create an immunosuppressive TME. By decreasing their numbers, this compound helps to alleviate this immunosuppression.
Signaling Pathways Modulated by this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
This compound-Mediated Inhibition of PPT1 and Downstream Effects
This compound-Induced Immunogenic Cell Death and Immune Activation
Lysosomal Membrane Permeabilization and Mitochondrial Apoptosis Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for LC3-II Accumulation
Objective: To assess the effect of this compound on autophagy by measuring the accumulation of the autophagosome marker LC3-II.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 6, 12, 24 hours). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare protein samples with Laemmli buffer and denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 15% or gradient gel is recommended for resolving LC3-I and LC3-II).
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analyze the band intensities to determine the ratio of LC3-II to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for Surface Calreticulin (CRT) Exposure
Objective: To visualize and quantify the exposure of calreticulin on the surface of cancer cells treated with this compound as a marker of immunogenic cell death.
Materials:
-
Cancer cell lines
-
This compound
-
Coverslips or imaging-compatible plates
-
4% paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Calreticulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in imaging plates and allow them to adhere.
-
Treat the cells with this compound for the desired time to induce ICD. Include an untreated control.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS. Crucially, do not permeabilize the cells to ensure only surface CRT is stained.
-
Block non-specific binding by incubating with blocking buffer for 30 minutes.
-
Incubate the cells with the primary anti-Calreticulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips with anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Surface CRT will appear as a ring-like staining on the cell periphery. For quantification, flow cytometry can be used following a similar staining protocol without the mounting step.
Conclusion
This compound represents a promising therapeutic agent with a multi-faceted mechanism of action that extends beyond direct cytotoxicity to actively reshape the tumor microenvironment. By inhibiting PPT1, this compound disrupts critical cancer cell survival pathways and, importantly, triggers an immunogenic form of cell death that can prime an effective anti-tumor immune response. The ability of this compound to enhance dendritic cell maturation, promote CD8+ T cell activation, and reduce the presence of immunosuppressive MDSCs highlights its potential for use in combination with immunotherapies. Further research, particularly to generate more comprehensive quantitative data across a wider range of cancer types and to further elucidate the intricacies of its effects on immune cell signaling, will be crucial in advancing this compound towards clinical application. This technical guide provides a foundational understanding of this compound's impact on the TME and offers detailed protocols to facilitate further investigation into this promising anti-cancer agent.
References
- 1. Noxa couples lysosomal membrane permeabilization and apoptosis during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Regulation of apoptosis-associated lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal membrane permeabilization in cell death | Semantic Scholar [semanticscholar.org]
- 7. Lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
The Dimeric Chloroquine Analogue DC661: A Potent Lysosomal Disruptor for Cancer Therapy
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
DC661, a novel dimeric chloroquine (B1663885) derivative, has emerged as a highly potent anti-cancer agent that targets the lysosome, a critical organelle for cellular homeostasis and nutrient recycling. This document provides an in-depth technical overview of the foundational research on this compound, focusing on its mechanism of action, its profound effects on lysosomal function, and the downstream consequences for cancer cells. Through the inhibition of palmitoyl-protein thioesterase 1 (PPT1), this compound triggers a cascade of events including lysosomal deacidification, blockade of autophagy, and induction of multiple cell death pathways. This guide consolidates key quantitative data, details essential experimental protocols for its study, and visualizes the complex signaling pathways involved.
Introduction
The lysosome is increasingly recognized as a key player in cancer progression and therapeutic resistance. Its roles in autophagy, nutrient sensing, and degradation of cellular components make it an attractive target for novel anti-cancer strategies. Chloroquine and its derivatives, such as hydroxychloroquine (B89500) (HCQ), have been explored as lysosomotropic agents, but their clinical efficacy has been limited by modest potency. This compound was developed as a next-generation lysosomal inhibitor with significantly enhanced anti-cancer activity.[1] This whitepaper delves into the core research that elucidates the superiority of this compound and its intricate interplay with lysosomal biology.
Mechanism of Action: Targeting PPT1 to Disrupt Lysosomal Function
The primary molecular target of this compound is Palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme responsible for the depalmitoylation of proteins.[1][2] By binding to and inhibiting PPT1, this compound sets off a chain reaction that profoundly disrupts lysosomal homeostasis.[1]
Lysosomal Deacidification and Autophagy Inhibition
A hallmark of this compound activity is its ability to deacidify the lysosome more effectively than HCQ or another dimeric chloroquine, Lys05.[1][3] The acidic environment of the lysosome is crucial for the activity of its degradative enzymes. By raising the lysosomal pH, this compound impairs the breakdown of cellular cargo.
This disruption directly impacts the process of autophagy, a cellular recycling mechanism that is often upregulated in cancer cells to cope with metabolic stress. This compound potently inhibits autophagic flux, leading to the accumulation of autophagic vesicles.[3][4] This is evidenced by a significant increase in the autophagic vesicle marker LC3B-II at concentrations ranging from 0.1 to 10 μmol/L.[3][4]
Lysosomal Lipid Peroxidation and Membrane Permeabilization
A critical downstream effect of PPT1 inhibition by this compound is the induction of lysosomal lipid peroxidation (LLP).[5][6] This process leads to lysosomal membrane permeabilization (LMP), a catastrophic event for the cell where lysosomal contents leak into the cytoplasm.[1][5] The release of cathepsins and other hydrolases from the compromised lysosome triggers various cell death pathways.[7] This effect is significantly more pronounced with this compound treatment compared to HCQ or Lys05.[1] The antioxidant N-acetylcysteine (NAC) has been shown to reverse this compound-induced LLP and LMP, highlighting the role of oxidative stress in this process.[5][6]
Quantitative Data Summary
The enhanced potency of this compound is evident in its cytotoxic effects across various cancer cell lines.
| Parameter | This compound | Hydroxychloroquine (HCQ) | Cell Lines | Reference |
| IC50 (72-hour MTT assay) | ~100-fold lower | - | Multiple cancer cell lines (including colon and pancreas) | [1][2][3] |
| LC3B-II Accumulation | Significant at 0.1 - 10 µM | Less potent | Melanoma cells | [2][3][4] |
| Lysosomal Deacidification | Significantly greater | - | Melanoma cells | [1][2][3] |
| Lysosomal Membrane Permeabilization | Significantly higher percentage of cells | Less potent | Cancer cells | [1][2] |
Signaling Pathways Modulated by this compound
This compound's impact on lysosomal function reverberates through critical cellular signaling pathways, primarily affecting cell growth, survival, and death.
Inhibition of the mTORC1 Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a master regulator of cell growth and metabolism, and its activity is tightly linked to the lysosome. By disrupting lysosomal function, this compound indirectly inhibits the mTORC1 signaling pathway. This contributes to the suppression of anabolic processes like protein and lipid synthesis, further hindering cancer cell proliferation.[1]
Induction of Multiple Cell Death Pathways
The permeabilization of the lysosomal membrane by this compound unleashes a torrent of degradative enzymes into the cytoplasm, initiating multiple forms of programmed cell death.[5] This multi-pronged attack on cancer cells includes the induction of apoptosis, necroptosis, ferroptosis, and pyroptosis.[5] This contrasts with many targeted therapies that inhibit a single survival pathway, which can be bypassed by resistance mechanisms.
Disruption of the HSP70.1/BMP/ASM Pathway and Lysosomal Stability
The stability of the lysosomal membrane is actively maintained by a complex interplay of proteins and lipids. The Heat Shock Protein 70.1 (HSP70.1) binds to the lysosomal lipid bis(monoacylglycero)phosphate (BMP), which in turn activates acid sphingomyelinase (ASM). ASM then generates ceramide, a lipid that reinforces the lysosomal membrane. Cationic lysosomotropic drugs like this compound can interfere with this protective mechanism by neutralizing the negative charge of BMP, thereby inhibiting ASM function and promoting lysosomal instability.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound (and other compounds for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and control compounds for the desired time period (e.g., 72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Autophagic Flux Assay (mCherry-GFP-LC3 Reporter)
This fluorescence-based assay allows for the visualization and quantification of autophagic flux. The tandem mCherry-GFP-LC3 reporter fluoresces yellow (mCherry and GFP) in autophagosomes and red (mCherry only) in autolysosomes due to the quenching of GFP in the acidic lysosomal environment.
-
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 reporter construct
-
Glass-bottom dishes or coverslips for imaging, or plates for flow cytometry
-
This compound and control compounds (e.g., bafilomycin A1 as a positive control for autophagy inhibition)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed the mCherry-GFP-LC3 expressing cells.
-
Treat the cells with this compound or control compounds for the desired time.
-
For Microscopy:
-
Image the cells using a fluorescence microscope with appropriate filters for GFP and mCherry.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in yellow puncta indicates an accumulation of autophagosomes due to a block in autophagic flux.
-
-
For Flow Cytometry:
-
Harvest and resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of GFP and mCherry.
-
An increase in the GFP/mCherry fluorescence ratio indicates an inhibition of autophagic flux.
-
-
Lysosomal pH Measurement (LysoSensor Dyes)
LysoSensor dyes are fluorescent probes that exhibit a pH-dependent fluorescence, allowing for the measurement of lysosomal pH.
-
Materials:
-
Cells of interest
-
LysoSensor dye (e.g., LysoSensor Green DND-189 or LysoSensor Yellow/Blue DND-160)
-
This compound and control compounds
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or control compounds for the specified duration.
-
Load the cells with the LysoSensor dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. For ratiometric dyes like LysoSensor Yellow/Blue, measure the fluorescence at two different emission wavelengths and calculate the ratio.
-
A decrease in the fluorescence intensity of LysoSensor Green or a shift in the fluorescence ratio of LysoSensor Yellow/Blue indicates an increase in lysosomal pH (deacidification).
-
Cathepsin B Activity Assay
This assay measures the activity of cathepsin B, a lysosomal protease that is released into the cytoplasm upon LMP.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Cathepsin B activity assay kit (containing a fluorogenic cathepsin B substrate, e.g., RR-AFC)
-
Fluorometric microplate reader
-
-
Procedure:
-
Treat cells with this compound or control compounds.
-
Lyse the cells and collect the cytoplasmic fraction, being careful to not rupture the lysosomes during the procedure.
-
Incubate the cell lysates with the fluorogenic cathepsin B substrate.
-
Measure the fluorescence generated from the cleavage of the substrate by active cathepsin B.
-
An increase in fluorescence in the cytoplasmic fraction of this compound-treated cells indicates the release of active cathepsin B from the lysosome due to LMP.
-
Conclusion
This compound represents a significant advancement in the development of lysosome-targeting anti-cancer agents. Its potent and multi-faceted mechanism of action, centered on the inhibition of PPT1, leads to profound disruption of lysosomal function, culminating in the induction of multiple cancer cell death pathways. The superior potency of this compound compared to earlier chloroquine derivatives underscores its potential as a promising therapeutic strategy, particularly for cancers that are reliant on lysosomal function for their survival and proliferation. The experimental protocols and pathway visualizations provided in this whitepaper offer a foundational resource for researchers and drug developers seeking to further investigate and harness the therapeutic potential of this compound.
References
- 1. Comprehensive Guide to Cathepsin B Activity Fluorometric Assay Kit: Applications, Protocols, and Research Insights – Excelimmune Immunity Reagents [excelimmune.com]
- 2. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Lysosomal pH measurement [bio-protocol.org]
Methodological & Application
In Vitro Application Notes and Protocols for DC661, a Potent Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC661 is a novel and potent dimeric chloroquine (B1663885) derivative that functions as a lysosomotropic agent and an inhibitor of autophagy.[1][2] Its primary molecular target has been identified as palmitoyl-protein thioesterase 1 (PPT1), a lysosomal hydrolase.[2] By inhibiting PPT1, this compound disrupts lysosomal function, leading to lysosomal deacidification and a subsequent blockage of autophagic flux.[2][3] This compound has demonstrated significantly greater potency in inhibiting autophagy and inducing cancer cell death compared to monomeric chloroquine derivatives like hydroxychloroquine (B89500) (HCQ).[2] The anti-cancer effects of this compound are mediated through the induction of apoptosis and lysosomal membrane permeabilization.[3][4] Furthermore, this compound has been shown to impact the mTORC1 signaling pathway, a key regulator of cell growth and autophagy.[3][5] These properties make this compound a valuable tool for in vitro cancer research and a potential candidate for therapeutic development.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| A375P | Melanoma | 0.49 | 72 hours[1] |
| Hep 3B | Hepatocellular Carcinoma | ~0.6 | Not Specified[3] |
| Hep 1-6 | Hepatocellular Carcinoma | ~0.5 | Not Specified[3] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Lower than HCQ | 72 hours[6] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Lower than HCQ | 72 hours[7] |
Note: this compound has been reported to have an IC50 value approximately 100-fold lower than that of HCQ across various cancer cell lines.[8]
Table 2: Summary of this compound's Effects on Key In Vitro Markers
| Experimental Assay | Marker | Observed Effect | Cell Line(s) |
| Western Blot | LC3B-II Accumulation | Significant increase compared to control and HCQ[8] | Melanoma, Hepatocellular Carcinoma[3][8] |
| Caspase Activity Assay | Cleaved Caspase-3/7 | Increased activation | Pancreatic, Ovarian, Melanoma[7][9] |
| Lysosomal Integrity Assay | Lysosomal Deacidification | Significant increase compared to HCQ[2] | Melanoma[2] |
| Western Blot | p-S6K, p-4E-BP1 | Inhibition of phosphorylation | Not specified, general mTORC1 substrates[3][5] |
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound, targeting PPT1 to inhibit autophagy and induce apoptosis.
General Experimental Workflow for In Vitro Analysis of this compound
Caption: A generalized workflow for studying the in vitro effects of this compound on cancer cells.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Assessment of Autophagy (Western Blot for LC3B)
This protocol is used to detect the accumulation of LC3B-II, a marker of autophagosome formation.
Materials:
-
Cancer cell lines
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a positive control for autophagic flux blockage
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane (0.2 µm)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 6-24 hours). Include untreated and vehicle-treated controls. A positive control treated with a known autophagy inhibitor can also be included.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system. The two bands for LC3 appear as LC3-I (cytosolic form, ~16-18 kDa) and LC3-II (lipidated form, ~14-16 kDa).
-
Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/loading control ratio indicates an accumulation of autophagosomes.[10]
Apoptosis Detection (Caspase-3/7 Activity Assay)
This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay kit or similar fluorometric/luminometric caspase assay system
-
White-walled 96-well plates (for luminescent assays) or black-walled 96-well plates (for fluorescent assays)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the caspase assay reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.
-
Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel plate using an MTT or similar assay) or express it as a fold change relative to the vehicle control.
Analysis of mTORC1 Signaling (Western Blot)
This protocol assesses the effect of this compound on the mTORC1 pathway by measuring the phosphorylation of its downstream targets.
Materials:
-
Same as for the LC3B Western Blot protocol
-
Primary antibodies: Rabbit anti-phospho-S6K (Thr389), Rabbit anti-S6K, Rabbit anti-phospho-4E-BP1 (Thr37/46), Rabbit anti-4E-BP1
Procedure:
-
Cell Treatment and Lysis: Follow the same procedure as for the LC3B Western Blot. It is often beneficial to serum-starve the cells before treatment and then stimulate with serum or growth factors to synchronize mTORC1 activation.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedures as for the LC3B Western Blot.
-
Immunoblotting:
-
Probe separate membranes with antibodies against the phosphorylated and total forms of S6K and 4E-BP1.
-
-
Detection and Analysis: Visualize and quantify the bands as described previously. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of mTORC1 signaling.[11]
PPT1 Enzyme Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on its target enzyme, PPT1.
Materials:
-
Purified recombinant PPT1 enzyme
-
Synthetic fluorogenic substrate for PPT1 (e.g., 4-methylumbelliferyl-6-thio-palmitoyl-β-D-glucoside)
-
Assay buffer
-
This compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the purified PPT1 enzyme to the wells of the 384-well plate. Add the diluted this compound or vehicle control and incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percent inhibition of PPT1 activity by this compound at different concentrations and calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. DIRAS3 induces autophagy and enhances sensitivity to anti-autophagic therapy in KRAS-driven pancreatic and ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 11. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the Optimal Concentration of DC661 for Cell Culture Studies
Introduction
DC661 is a potent dimeric chloroquine (B1663885) derivative that functions as a lysosomotropic agent and an inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] It is significantly more effective at deacidifying lysosomes and inhibiting autophagy than hydroxychloroquine (B89500) (HCQ).[3][4] this compound has demonstrated anti-cancer activity by inducing various forms of programmed cell death, including apoptosis, necroptosis, ferroptosis, and pyroptosis.[4][5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal concentration of this compound in cell culture experiments.
Mechanism of Action
This compound's primary mechanism involves the inhibition of PPT1, which leads to lysosomal dysfunction.[3][7] This results in the deacidification of the lysosome and a potent blockade of the autophagic flux, leading to the accumulation of autophagic vesicles.[3][4][8] The disruption of lysosomal function triggers downstream signaling events that culminate in cell death. Notably, this compound has been shown to impact the mTORC1 signaling pathway and induce the mitochondrial pathway of apoptosis through the release of cytochrome c and subsequent activation of caspases.[8][9]
Data Presentation: Efficacy of this compound in Cell Culture
The optimal concentration of this compound is cell-line dependent and assay-specific. The following tables summarize quantitative data from various studies to provide a starting point for experimental design.
Table 1: IC50 Values of this compound in Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A375P | Melanoma | 0.49 | MTT Assay |
| Hep 3B | Hepatocellular Carcinoma | 0.6 | CCK-8 Assay |
| Hep 1-6 | Hepatocellular Carcinoma | 0.5 | CCK-8 Assay |
| Various | Colon, Pancreas | ~100-fold lower than HCQ | MTT Assay |
Data compiled from references:[2][4][8][9]
Table 2: Effective Concentrations of this compound for Various Cellular Assays
| Assay | Cell Line | Concentration (µM) | Incubation Time | Observed Effect |
| Autophagy Inhibition | Melanoma Cells (A375P) | 0.1 - 10 | 6 hours | Accumulation of LC3B-II |
| Apoptosis Induction | A375P | 3 | 24 hours | Activation of caspase-3, -7, -9 |
| Pyroptosis Induction | WM35 | 1 | 48 hours | HMGB1 release |
| Clonogenic Growth Suppression | Melanoma Cells | >0.1 | 7 days | Reduced colony formation |
| Sensitization to Sorafenib (B1663141) | Hep 3B, Hep 1-6 | Not specified | Not specified | Increased sensitivity to sorafenib |
Data compiled from references:[4][5][8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Target cells in suspension
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 10 µM.[5]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired period, typically 72 hours for IC50 determination.[2][8]
-
Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.[10][11]
Materials:
-
This compound
-
6-well cell culture plates
-
Target cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 3 µM) and a vehicle control for 24-48 hours.[5]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[11]
Protocol 3: Western Blotting for Autophagy and Apoptosis Markers
This protocol is used to detect changes in protein expression levels, such as the autophagy marker LC3B-II or apoptosis markers like cleaved caspase-3.[12]
Materials:
-
This compound
-
6-well or 10-cm cell culture dishes
-
Target cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., 0.1-10 µM for 6 hours for LC3B-II) in culture dishes.[4] Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes.
-
Electrophoresis and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
Application Notes and Protocols for DC661, a Potent Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC661 is a dimeric chloroquine (B1663885) derivative that functions as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] Its inhibitory action on PPT1 leads to lysosomal deacidification, ultimately disrupting autophagic flux and inducing apoptosis in cancer cells.[4][5][6] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent. Compared to hydroxychloroquine (B89500) (HCQ), this compound demonstrates significantly greater efficacy in deacidifying lysosomes and inhibiting autophagy.[2][4] This document provides detailed protocols for the preparation of this compound stock solutions using DMSO, as well as methodologies for its application in common cancer research experiments.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 552.58 g/mol | [4] |
| CAS Number | 1872387-43-3 | [4] |
Table 2: Solubility of this compound in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |
| 7 | 12.66 | Use fresh, moisture-free DMSO. | [4] |
| 62.5 | 113.11 | Sonication is recommended to aid dissolution. | [1] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| In DMSO | -80°C | 1 year | [1] |
| In DMSO | -20°C | 1 month | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by targeting PPT1, a key lysosomal enzyme. Inhibition of PPT1 disrupts lysosomal function, leading to a cascade of events that culminate in cell death.
Caption: this compound inhibits PPT1, leading to lysosomal dysfunction, autophagy inhibition, and apoptosis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 552.58 g/mol * 1 mL = 0.0055258 g = 5.53 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 5.53 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Solubilization:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
-
Storage:
Protocol 2: In Vitro Treatment of Cancer Cell Lines
This protocol provides a general guideline for treating adherent cancer cell lines with this compound. The example uses melanoma cells, with concentrations ranging from 0.1 to 10 µM.[4]
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Incubate the cells overnight to allow for attachment.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT), western blotting for apoptosis and autophagy markers, or flow cytometry.
-
Protocol 3: Western Blot Analysis of LC3B-II Accumulation
This protocol describes the detection of LC3B-II accumulation, a marker of autophagy inhibition, by western blotting.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
The two bands for LC3 correspond to LC3-I (upper band) and LC3-II (lower band). An increase in the LC3-II band indicates the accumulation of autophagosomes.
-
Protocol 4: HT29 Xenograft Mouse Model
This protocol provides a general overview of establishing and treating an HT29 colorectal cancer xenograft model with this compound. A dose of 3 mg/kg administered intraperitoneally (i.p.) has been shown to be effective.[4]
Materials:
-
HT29 human colorectal adenocarcinoma cells
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., corn oil with a small percentage of DMSO)
-
Calipers
Procedure:
-
Cell Preparation:
-
Harvest HT29 cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel, at a concentration of approximately 5 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = (length x width²)/2).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for in vivo administration. For example, a stock solution in DMSO can be diluted in corn oil.
-
Administer this compound (e.g., 3 mg/kg) or the vehicle control to the mice via intraperitoneal injection according to the desired treatment schedule (e.g., daily or every other day).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, or molecular analysis).
-
Experimental Workflow Diagram
Caption: A generalized workflow for using this compound in both in vitro and in vivo cancer research.
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Long-Term Stability of DC661 in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC661 is a potent dimeric chloroquine (B1663885) derivative that functions as a palmitoyl-protein thioesterase 1 (PPT1) inhibitor, leading to lysosomal deacidification and autophagy inhibition.[1][2][3] Its anti-cancer properties have been demonstrated in various cancer cell lines and xenograft models.[4][5][6] Given its therapeutic potential, understanding the long-term stability of this compound in aqueous-based formulations is critical for its development as a research tool and potential therapeutic agent.
These application notes provide a comprehensive overview and detailed protocols for assessing the long-term stability of this compound in aqueous solutions. The provided methodologies are based on established principles of pharmaceutical stability testing and forced degradation studies as outlined by regulatory guidelines.[7][8][9]
Physicochemical Properties and Solubility
A summary of the known physicochemical properties and solubility of this compound is presented in Table 1. Notably, this compound is reported to be insoluble in water.[4] For in vivo studies, it is often prepared in a co-solvent formulation, and it is recommended that such solutions be used immediately, suggesting potential stability issues in aqueous environments.[4]
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₃₁H₃₉Cl₂N₅ | [4] |
| Molecular Weight | 552.58 g/mol | [4] |
| Appearance | Powder | [1] |
| Solubility | Water: InsolubleDMSO: 7 mg/mL (12.66 mM)Ethanol: 49 mg/mL | [4] |
| Storage (Powder) | 3 years at -20°C | [4] |
| Storage (Stock Solution in DMSO) | 1 year at -80°C1 month at -20°C | [4] |
Experimental Protocols
To comprehensively evaluate the long-term stability of this compound in an aqueous-based solution, a combination of forced degradation studies and a long-term stability study under intended storage conditions is recommended.
Protocol 1: Preparation of this compound Aqueous Formulation for Stability Testing
This protocol describes the preparation of a standardized aqueous-based formulation of this compound suitable for stability assessment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Polyethylene glycol 300 (PEG300), analytical grade
-
Tween 80, analytical grade
-
Deionized water (ddH₂O)
-
Sterile, amber glass vials
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mg/mL working solution in a vehicle suitable for in vivo studies, follow the formulation described by Selleck Chemicals.[4]
-
Take 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of ddH₂O to bring the final volume to 1 mL.
-
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Dispense aliquots of the formulation into sterile, amber glass vials for subsequent stability studies.
Protocol 2: Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[7][8] These studies expose the drug to stress conditions more severe than accelerated stability testing.[7]
Stress Conditions: Prepare aliquots of the this compound aqueous formulation as described in Protocol 1 and subject them to the following stress conditions. A control sample should be stored at -80°C.
-
Acid Hydrolysis: Add 1N HCl to the this compound solution to achieve a final HCl concentration of 0.1N. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution to achieve a final NaOH concentration of 0.1N. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the this compound solution. Incubate at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the this compound solution at 60°C in a stability chamber for 1, 3, and 7 days.
-
Photostability: Expose the this compound solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis: At each time point, neutralize the acid and base-hydrolyzed samples. Analyze all samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Protocol 4) to determine the percentage of this compound remaining and to detect the formation of any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]
Protocol 3: Long-Term Stability Study
This study evaluates the stability of this compound in the aqueous formulation under proposed storage conditions.
Storage Conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
Procedure:
-
Prepare a sufficient number of aliquots of the this compound aqueous formulation (Protocol 1).
-
Store the vials under the specified long-term and accelerated storage conditions.
-
At predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months), withdraw samples for analysis.
-
Analyze the samples for the following parameters:
-
Visual Appearance: Inspect for any changes in color, clarity, or precipitation.
-
pH: Measure the pH of the solution.
-
Assay (this compound Content): Quantify the concentration of this compound using a validated HPLC method (Protocol 4).
-
Degradation Products: Monitor for the presence and growth of any degradation products using HPLC.
-
Protocol 4: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate and quantify the active pharmaceutical ingredient from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS).
Suggested HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Column Temperature: 30°C.
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Data Presentation
All quantitative data from the forced degradation and long-term stability studies should be summarized in tables for easy comparison.
Table 2: Example Data Summary from Forced Degradation Study
| Stress Condition | Time (hours) | % this compound Remaining | Number of Degradation Products | Peak Area of Major Degradant |
| Control (-80°C) | 72 | 100 | 0 | - |
| 0.1N HCl, 60°C | 24 | |||
| 48 | ||||
| 72 | ||||
| 0.1N NaOH, 60°C | 24 | |||
| 48 | ||||
| 72 | ||||
| 3% H₂O₂, RT | 24 | |||
| 48 | ||||
| 72 | ||||
| 60°C | 24 | |||
| 72 | ||||
| 168 | ||||
| Photostability | - |
Table 3: Example Data Summary from Long-Term Stability Study (25°C / 60% RH)
| Time Point (Months) | Visual Appearance | pH | % this compound Remaining (Assay) | Total Degradation Products (%) |
| 0 | Clear, colorless | 100 | 0 | |
| 1 | ||||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 18 | ||||
| 24 |
Visualizations
Signaling Pathway of this compound Action
This compound inhibits palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme.[3][10] This inhibition leads to lysosomal dysfunction, including deacidification and impaired autophagic flux.[4][5] Autophagy is a cellular recycling process that is often upregulated in cancer cells to sustain their growth and survival. By inhibiting this process, this compound can induce cancer cell death.[11] The target of this compound, PPT1, is distinct from the Tribbles homolog 1 (TRIB1) pseudokinase, which is involved in other signaling pathways like MAPK and NF-κB.[12][13][14]
Caption: Mechanism of action of this compound via inhibition of PPT1 and autophagy.
Experimental Workflow for this compound Stability Assessment
The overall workflow for assessing the stability of this compound in an aqueous solution involves formulation, stress testing, long-term storage, and analysis at various time points.
Caption: Workflow for assessing the long-term stability of this compound.
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmtech.com [pharmtech.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The Pseudokinase TRIB1 in Immune Cells and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Frontiers | Tribbles-1 Expression and Its Function to Control Inflammatory Cytokines, Including Interleukin-8 Levels are Regulated by miRNAs in Macrophages and Prostate Cancer Cells [frontiersin.org]
Application Notes and Protocols for DC661 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
DC661 is a potent and selective small-molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme implicated in lysosomal function and autophagy.[1][2][3][4] By targeting PPT1, this compound disrupts lysosomal homeostasis, leading to the inhibition of autophagy and subsequent induction of cancer cell death.[2][5] These characteristics make this compound a valuable tool for investigating the role of lysosomal function and autophagy in various cellular processes, particularly in the context of cancer biology and drug development. These application notes provide recommended treatment durations for this compound in key cellular assays and detailed protocols to guide your research.
Data Presentation: Recommended Treatment Durations
The optimal treatment duration of this compound is assay-dependent. The following table summarizes recommended incubation times for various cellular assays based on published data.
| Assay Type | Cell Line Examples | This compound Concentration Range (µM) | Recommended Treatment Duration | Key Readouts | Reference |
| Short-term Assays | |||||
| Immunoblotting (Autophagy Markers) | A375P (Melanoma) | 0.1 - 10 | 6 hours | LC3B-II accumulation | [2][6] |
| Lysosomal Deacidification | Melanoma cell lines | Not specified | Not specified | Increased lysosomal pH | [2][6] |
| Proteome Analysis | A375P (Melanoma) | 3 | 24 hours | Changes in protein expression | [7] |
| Mid-term Assays | |||||
| Cell Viability (MTT/CCK-8) | Multiple cancer cell lines (e.g., Colon, Pancreas, Hepatocellular Carcinoma) | 0.01 - 10 | 72 hours | IC50 determination | [2][5][6][8] |
| Apoptosis Assays (e.g., Annexin V) | Hepatocellular Carcinoma cell lines (Hep 3B, Hep 1-6) | Not specified | Not specified | Percentage of apoptotic cells | [5] |
| siRNA Co-treatment | A375P (Melanoma), MC38 (Colon Carcinoma) | 3 | 48 hours (post-siRNA transfection) | Target-specific effects | [7] |
| Long-term Assays | |||||
| Colony Formation | A375P (Melanoma) | 0 - 1 | 2 weeks | Clonogenic survival | [2] |
Experimental Protocols
Immunoblotting for Autophagy Marker LC3B-II
This protocol is designed to assess the effect of this compound on autophagic flux by measuring the accumulation of LC3B-II.
Materials:
-
This compound stock solution (in DMSO)
-
A375P melanoma cells (or other suitable cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed A375P cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium to final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for 6 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well and scrape the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in a complete medium. The final concentrations should typically span a range from 0.01 µM to 10 µM. Include a vehicle control.
-
Incubation: Replace the medium in the wells with the prepared this compound dilutions. Incubate the plate for 72 hours.
-
MTT Addition: Add MTT reagent to each well (typically 10 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal treatment duration of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Autophagy with DC661 using Western Blot for LC3B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. A key protein in the autophagy pathway is the Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The amount of LC3-II is correlated with the number of autophagosomes, making it a widely used marker for monitoring autophagy.
DC661 is a potent inhibitor of autophagy. It is a dimeric chloroquine (B1663885) derivative that functions by deacidifying lysosomes and inhibiting the palmitoyl-protein thioesterase 1 (PPT1).[1][2] This inhibition of lysosomal function blocks the final step of autophagy, the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. This blockage of autophagic flux leads to an accumulation of autophagosomes and, consequently, an accumulation of LC3-II.[1][3] This application note provides a detailed protocol for assessing the effect of this compound on autophagy by monitoring LC3B-II levels using Western blotting.
Signaling Pathway of Autophagy and this compound Intervention
Autophagy is a multi-step process involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular cargo and fuses with the lysosome for degradation. The conversion of LC3-I to LC3-II is a critical step in autophagosome formation. This compound intervenes at the final stage of this pathway by impairing lysosomal function, thus preventing the degradation of autophagosomes and leading to the accumulation of LC3-II.
Experimental Workflow for Assessing Autophagy
The following diagram outlines the key steps for assessing the effect of this compound on autophagy using Western blot analysis of LC3B.
Quantitative Data Summary
Treatment of cancer cell lines with this compound results in a dose-dependent accumulation of LC3B-II. The following table summarizes representative data on the relative LC3B-II levels following this compound treatment. It is important to note that the optimal concentration of this compound may vary depending on the cell line.[3]
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Relative LC3B-II Levels (Fold Change vs. Control) |
| Vehicle Control (DMSO) | - | 6 | 1.0 |
| This compound | 0.1 | 6 | 2.5 |
| This compound | 0.3 | 6 | 4.8 |
| This compound | 1.0 | 6 | 8.2 |
| This compound | 3.0 | 6 | 12.5 |
| This compound | 10.0 | 6 | 15.1 |
| Positive Control (Chloroquine) | 50 | 16 | 10.3 |
Note: The data presented in this table are a synthesized representation based on findings that this compound leads to a striking accumulation of LC3B-II at concentrations between 0.1 and 10 µmol/L.[1][3] Actual results may vary depending on the experimental conditions and cell line used.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, A375P melanoma, or other cancer cell lines)[3][4]
-
Complete cell culture medium
-
This compound (prepared in DMSO)[3]
-
DMSO (vehicle control)[3]
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors[6]
-
BCA protein assay kit
-
Laemmli sample buffer[5]
-
SDS-PAGE gels (e.g., 4-20% gradient gels)[4]
-
PVDF membrane (0.2 µm)[4]
-
Blocking buffer (5% non-fat dry milk in TBST)[4]
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG[4]
-
Chemiluminescent detection reagent[4]
-
Loading control antibody (e.g., anti-alpha tubulin or anti-beta-actin)
Cell Culture and Treatment
-
Seed the cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare fresh dilutions of this compound in complete culture medium at the desired concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).[3]
-
Include the following controls:
-
Remove the old medium from the cells and add the medium containing this compound or controls.
-
Incubate the cells for the desired time period (e.g., 6 hours for this compound).[3]
Cell Lysis and Protein Quantification
-
After incubation, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[4] It is recommended to use a 4-20% gradient gel or a high percentage (e.g., 15%) polyacrylamide gel to resolve LC3B-I and LC3B-II, which are small proteins (~16 and 14 kDa, respectively).[4]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a 0.2 µm PVDF membrane.[4]
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Apply the chemiluminescent detection reagent according to the manufacturer's protocol and capture the image using a digital imaging system.[4]
-
If necessary, strip the membrane and re-probe for a loading control protein.
Data Analysis
-
Perform densitometry analysis on the captured Western blot images to quantify the band intensity of LC3B-II.
-
Normalize the LC3B-II band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in normalized LC3B-II levels for each treatment group relative to the vehicle control. It is important to note that while the LC3-II to LC3-I ratio is sometimes used, quantifying the amount of LC3-II normalized to a loading control is considered a more reliable measure of autophagosome accumulation.
Conclusion
The protocol described in this application note provides a robust method for assessing the inhibitory effect of this compound on autophagy. By monitoring the accumulation of LC3B-II via Western blot, researchers can effectively quantify the impact of this compound on autophagic flux. This methodology is a valuable tool for studying the mechanism of action of this compound and for the development of novel autophagy-targeting therapeutics.
References
Application Notes and Protocols: Performing a LysoSensor™ Assay with DC661 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The lysosome is a critical cellular organelle responsible for degradation, recycling, and signaling. Its acidic internal pH is vital for the function of its hydrolytic enzymes. The LysoSensor™ series of fluorescent probes are valuable tools for investigating lysosomal pH in living cells. These weak bases selectively accumulate in acidic organelles and exhibit a pH-dependent increase in fluorescence, allowing for the monitoring of lysosomal acidification and deacidification.
DC661 is a potent and selective small-molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme crucial for lysosomal function.[1][2][3] By inhibiting PPT1, this compound disrupts lysosomal homeostasis, leading to significant lysosomal deacidification and inhibition of autophagy, a cellular recycling process.[3][4][5] This activity makes this compound a powerful tool for studying lysosome biology and a potential anti-cancer therapeutic.[2][3] These application notes provide a detailed protocol for using LysoSensor™ dyes to quantify the lysosomal deacidification effects of this compound treatment in cultured cells.
Mechanism of Action: this compound
This compound acts as a lysosomotropic agent that targets and inhibits the lysosomal enzyme PPT1.[3] This inhibition disrupts normal lysosomal function, leading to a cascade of downstream effects including a significant increase in lysosomal pH (deacidification), blockage of autophagic flux, and in many cancer cell lines, induction of lysosomal membrane permeabilization (LMP) and subsequent apoptosis.[2][4][6] Its potency in deacidifying lysosomes is significantly greater than that of commonly used agents like hydroxychloroquine (B89500) (HCQ).[3][5]
Caption: Mechanism of this compound-induced lysosomal dysfunction.
Data Presentation: Comparative Potency of this compound
Studies have demonstrated that this compound is significantly more potent at inhibiting cellular processes like autophagy and proliferation compared to other lysosomotropic agents such as hydroxychloroquine (HCQ) and its monomeric analog, Lys05.
| Compound | Target | Typical In Vitro Concentration | Key Effects | Relative Potency |
| This compound | PPT1[3] | 0.1 - 10 µM[3][4] | Potent lysosomal deacidification, autophagy inhibition, induction of apoptosis.[4][5] | High |
| Hydroxychloroquine (HCQ) | PPT1[3] | 10 - 100 µM | Modest lysosomal deacidification, autophagy inhibition.[3][5] | Low |
| Lys05 | PPT1[3] | 1 - 10 µM | Lysosomal deacidification, autophagy inhibition.[3][5] | Moderate |
Table 1: Summary of this compound and its comparison with other common lysosomotropic agents. Data compiled from multiple cancer cell line studies.[3][5]
Experimental Protocol: LysoSensor™ Green Assay for this compound-Induced Lysosomal Deacidification
This protocol details the use of LysoSensor™ Green DND-189 to measure changes in lysosomal pH following treatment with this compound. LysoSensor™ Green fluorescence intensity is inversely proportional to lysosomal pH, meaning a decrease in fluorescence indicates lysosomal deacidification.[7][8]
I. Materials and Reagents
-
Cells: A suitable cell line (e.g., A375P melanoma, HT29 colon cancer, or other cell lines of interest).[3][4]
-
This compound: (Selleck Chemicals, TargetMol, etc.).
-
LysoSensor™ Green DND-189: (Thermo Fisher Scientific, Cat. No. L7535).
-
Solvent for this compound: Anhydrous Dimethyl sulfoxide (B87167) (DMSO).[1][4]
-
Culture Medium: Complete cell culture medium appropriate for the chosen cell line (e.g., DMEM/RPMI + 10% FBS).
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Culture Vessels: 96-well black, clear-bottom microplates for imaging or fluorescence reading.
-
Instrumentation:
II. Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Dissolve this compound powder in fresh, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot and store at -80°C to avoid moisture absorption, which can reduce solubility.[4]
-
-
LysoSensor™ Green DND-189 Working Solution (1 µM):
III. Experimental Procedure
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. Suggested final concentrations for a dose-response curve are 0.1, 0.3, 1, 3, and 10 µM.[4]
-
Include a "Vehicle Control" group treated with the same final concentration of DMSO as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 6 hours, as this has been shown to be effective).[4][10]
-
-
LysoSensor™ Green Staining:
-
Washing (Optional but Recommended):
-
Data Acquisition:
-
Fluorescence Microscopy (Recommended):
-
Immediately image the cells using a fluorescence microscope with a filter set appropriate for LysoSensor™ Green (e.g., FITC/GFP channel, Ex/Em ~443/505 nm).[9]
-
Capture images from multiple fields for each condition to ensure representative data. Use consistent acquisition settings (e.g., exposure time, gain) for all wells.
-
-
Microplate Reader:
-
If using a plate reader, measure the fluorescence intensity from the bottom of the plate.
-
Be aware that this method provides an average fluorescence of the entire cell population and can be influenced by extracellular dye or dead cells, potentially providing weaker measurements.[7]
-
-
IV. Data Analysis
-
For microscopy data, use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the punctate lysosomal staining within the cells for each condition.
-
Subtract the background fluorescence from a cell-free region.
-
Normalize the mean fluorescence intensity of the this compound-treated groups to the vehicle control group.
-
Plot the normalized fluorescence intensity against the this compound concentration to generate a dose-response curve demonstrating lysosomal deacidification (a decrease in fluorescence).
Experimental Workflow Visualization
Caption: Step-by-step workflow for the LysoSensor™ assay.
Troubleshooting Guide
LysoSensor™ dyes can sometimes be challenging to work with.[11][13] This guide addresses common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inefficient dye loading.- Lysosomes are not sufficiently acidic in the cell model.- Incorrect filter set on the microscope. | - Optimize dye concentration (try up to 5 µM) and incubation time (5-30 min).[13][14]- Use a positive control like Chloroquine (B1663885) or Bafilomycin A1 to confirm the assay detects pH changes.[14]- Verify excitation/emission filters match LysoSensor™ Green spectra (~443/505 nm).[9] |
| High Background Fluorescence | - Extracellular dye not fully removed.- Dye concentration is too high, leading to non-specific staining. | - Ensure thorough but gentle washing after the staining step.[11][12]- Reduce the LysoSensor™ working concentration. The lowest possible concentration that gives a good signal should be used.[7] |
| Rapid Photobleaching | - Excessive exposure to excitation light.[15] | - Minimize light exposure during imaging.- Use the lowest necessary excitation light intensity.- Use an antifade reagent if compatible with live-cell imaging. |
| Inconsistent Results | - Variation in cell density or health.- Dye is sensitive to environmental changes.[11]- Inconsistent incubation times. | - Ensure uniform cell seeding and healthy, sub-confluent monolayers.- Perform all incubation steps consistently and precisely.- Prepare fresh dye dilutions for each experiment. |
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LysoSensor™ Green DND-189 - Special Packaging - FAQs [thermofisher.com]
- 8. Invitrogen™ LysoSensor™ Green DND-189 - Special Packaging | Fisher Scientific [fishersci.ca]
- 9. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Colony Formation Assay Using DC661
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC661 is a potent dimeric chloroquine (B1663885) derivative that functions as a selective and powerful inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2] This inhibition leads to lysosomal deacidification and a subsequent blockade of the autophagy pathway.[3][4][5] this compound has demonstrated significant anti-cancer activity by inducing apoptosis and suppressing long-term clonogenic growth in various cancer cell lines, including melanoma and hepatocellular carcinoma.[3][6] Compared to the well-known autophagy inhibitor hydroxychloroquine (B89500) (HCQ), this compound exhibits a much higher potency in inhibiting autophagic flux and deacidifying lysosomes.[3][4][5] The colony formation assay, also known as a clonogenic assay, is a crucial in vitro method to assess the long-term survival and proliferative capacity of single cells following treatment with cytotoxic agents like this compound.[7][8] This application note provides a detailed, step-by-step protocol for performing a colony formation assay to evaluate the efficacy of this compound.
Mechanism of Action of this compound
This compound targets PPT1, a lysosomal enzyme, leading to the disruption of lysosomal function.[1][5][9] This interference with the lysosome results in the inhibition of autophagy, a critical cellular recycling process that cancer cells often exploit to survive under stress.[6] The inhibition of autophagy by this compound leads to the accumulation of autophagic vesicles and ultimately triggers programmed cell death, including apoptosis.[3][10] Studies have shown that this compound can induce lysosomal membrane permeabilization, a key event in lysosomal-mediated cell death.[4][6]
Signaling Pathway of this compound
Caption: this compound inhibits PPT1, leading to lysosomal dysfunction, autophagy inhibition, and apoptosis induction.
Experimental Protocol: Colony Formation Assay with this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)[1]
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Fixation solution (e.g., 10% neutral buffered formalin or a mixture of methanol (B129727) and acetic acid)
-
Staining solution (0.5% crystal violet in methanol or water)[11]
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow
Caption: Step-by-step workflow for the colony formation assay with this compound treatment.
Procedure:
1. Cell Seeding: a. Harvest and count the cells. Ensure you have a single-cell suspension.[8] b. Determine the optimal seeding density for your cell line. This is the number of cells that will form approximately 50-100 colonies in the control (untreated) wells after the incubation period. This requires a preliminary optimization experiment. c. Seed the appropriate number of cells into each well of a 6-well plate containing complete culture medium.
2. Cell Adherence: a. Incubate the plates for 24 hours at 37°C and 5% CO2 to allow the cells to attach to the plate surface.
3. This compound Treatment: a. Prepare a series of dilutions of this compound in complete culture medium. A suggested concentration range for this compound is 0.1 µM to 10 µM.[3] Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration). b. Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
4. Incubation: a. Incubate the plates for 1 to 3 weeks at 37°C and 5% CO2. The incubation time depends on the proliferation rate of the cell line.[11] b. Monitor the plates periodically for colony formation in the control wells. The assay is typically stopped when colonies in the control wells are visible to the naked eye and consist of at least 50 cells.[8][11]
5. Fixation: a. Gently wash the wells twice with PBS to remove the medium. b. Add 1-2 mL of fixation solution to each well and incubate for 10-20 minutes at room temperature.[7]
6. Staining: a. Remove the fixation solution. b. Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature. c. Carefully remove the staining solution and wash the wells with tap water until the excess stain is removed. d. Allow the plates to air dry completely.
7. Colony Counting and Data Analysis: a. Once dry, the colonies will appear as blue/purple spots. b. Count the number of colonies in each well. A colony is generally defined as a cluster of 50 or more cells.[8][11] c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
- Plating Efficiency (PE) % = (Number of colonies in control wells / Number of cells seeded in control wells) x 100
- Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE))
Data Presentation
The quantitative data from the colony formation assay can be summarized in a table for clear comparison.
| Treatment Group | This compound Concentration (µM) | Number of Cells Seeded | Average Number of Colonies (± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 0 (DMSO) | 500 | 85 ± 7 | 17.0 | 1.00 |
| This compound | 0.1 | 500 | 62 ± 5 | - | 0.73 |
| This compound | 0.5 | 500 | 38 ± 4 | - | 0.45 |
| This compound | 1.0 | 1000 | 25 ± 3 | - | 0.15 |
| This compound | 5.0 | 2000 | 5 ± 2 | - | 0.01 |
| This compound | 10.0 | 5000 | 0 ± 0 | - | 0.00 |
Note: The values in this table are for illustrative purposes only. The number of cells seeded may need to be increased for higher drug concentrations to ensure that any surviving colonies can be accurately counted.
The colony formation assay is a robust method for evaluating the long-term cytotoxic effects of this compound on cancer cells. By inhibiting the PPT1/autophagy pathway, this compound effectively reduces the clonogenic survival of cancer cells. This detailed protocol provides a framework for researchers to assess the anti-cancer potential of this compound and similar compounds, contributing to the development of novel cancer therapeutics.
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Detecting Apoptosis Following DC661 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC661 is a potent and selective small-molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2] Its mechanism of action involves the deacidification of lysosomes and the inhibition of autophagy, which ultimately leads to the induction of apoptosis in various cancer cell lines.[1][3] Understanding the apoptotic response to this compound is crucial for evaluating its therapeutic potential. These application notes provide detailed protocols for the robust detection and quantification of apoptosis in cells treated with this compound.
The primary apoptotic pathway initiated by this compound is the mitochondria-mediated intrinsic pathway.[1] Treatment with this compound leads to lysosomal membrane permeabilization (LMP), resulting in the leakage of cathepsins into the cytoplasm.[1] This triggers the activation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including the key executioner caspase-3, which orchestrates the dismantling of the cell.[1]
This document outlines several key methodologies for assessing apoptosis post-DC661 treatment, including Annexin V/Propidium Iodide (PI) staining, TUNEL assays, caspase activity assays, and Western blotting for apoptotic markers.
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the key events in the apoptotic signaling cascade initiated by this compound.
Caption: this compound-induced apoptosis signaling pathway.
Data Presentation: Summary of Expected Outcomes
The following table summarizes the expected quantitative changes in key apoptotic markers after successful this compound treatment.
| Assay Type | Parameter Measured | Expected Result in this compound-Treated Cells vs. Control |
| Annexin V/PI Flow Cytometry | Percentage of Annexin V positive cells (Early Apoptosis) | Significant Increase |
| Percentage of Annexin V & PI positive cells (Late Apoptosis/Necrosis) | Increase | |
| TUNEL Assay | Percentage of TUNEL-positive cells (DNA Fragmentation) | Significant Increase |
| Caspase-3 Activity Assay | Fold increase in Caspase-3 enzymatic activity | Significant Increase |
| Western Blot | Protein level of cleaved Caspase-3 (~17/19 kDa) | Significant Increase |
| Protein level of cleaved PARP (~89 kDa) | Significant Increase | |
| Ratio of Bax/Bcl-2 protein levels | Increase |
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Experimental Workflow:
Caption: Workflow for Annexin V/PI staining.
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with the desired concentrations of this compound for the indicated times. Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity.[4] Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL stock).[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[6]
Experimental Workflow:
Caption: Workflow for the TUNEL assay.
Protocol:
-
Sample Preparation: Grow and treat cells on glass coverslips or slides.
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Incubate the samples with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.[9]
-
-
Washing: Wash the samples three times with PBS to remove unincorporated nucleotides.
-
Visualization: Mount the coverslips with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspase-3.
Protocol:
-
Cell Lysate Preparation:
-
Assay Reaction:
-
Measurement:
Western Blotting for Apoptotic Markers
Western blotting allows for the detection of specific proteins involved in the apoptotic cascade.[12]
Protocol:
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Logical Relationships in Apoptosis Detection
The following diagram illustrates the temporal relationship between the different apoptotic events detected by the described methods.
Caption: Temporal sequence of detectable apoptotic events.
References
- 1. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. antbioinc.com [antbioinc.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Enhancing Sorafenib Sensitivity in Hepatocellular Carcinoma Cells with DC661
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorafenib (B1663141), a multi-kinase inhibitor, is a standard therapeutic for advanced hepatocellular carcinoma (HCC), but its efficacy is often limited by acquired resistance.[1][2][3] Recent findings have highlighted the role of Palmitoyl-protein thioesterase 1 (PPT1) in promoting sorafenib resistance through the induction of autophagy.[1][4][5][6][7] DC661, a potent and selective small-molecule inhibitor of PPT1, has been shown to reverse this resistance and enhance the cytotoxic effects of sorafenib in HCC cells.[1][4][5][6] These application notes provide a summary of the key findings and detailed protocols for investigating the synergistic effects of this compound and sorafenib in HCC cell lines.
Introduction
Hepatocellular carcinoma (HCC) is a leading cause of cancer-related mortality worldwide.[1][7] While sorafenib has been a cornerstone in the treatment of advanced HCC, its clinical benefit is often modest due to primary and acquired resistance.[1][2] One of the key mechanisms of sorafenib resistance is the upregulation of autophagy, a cellular self-protection mechanism that allows cancer cells to survive under stress.[1][6][7]
PPT1, a lysosomal enzyme, has been identified as a critical player in the progression of various cancers and is significantly upregulated in sorafenib-resistant HCC cells.[1][4] The small-molecule inhibitor this compound targets PPT1, leading to lysosomal deacidification, inhibition of autophagy, and induction of apoptosis through the mitochondrial pathway.[1][4][5][6] The combination of this compound and sorafenib has demonstrated a synergistic effect in suppressing HCC tumor growth both in vitro and in vivo.[1]
Data Presentation
In Vitro Efficacy of this compound and Combination Therapy
The following tables summarize the quantitative data on the effects of this compound and its combination with sorafenib on HCC cell lines.
Table 1: IC50 Values of this compound in HCC Cell Lines [1][7]
| Cell Line | IC50 (µM) |
| Hep 3B | 0.6 |
| Hep 1-6 | 0.5 |
Table 2: Synergistic Effects of this compound and Sorafenib on HCC Cell Viability [1]
| Cell Line | Treatment | Effect |
| Hep 3B | This compound + Sorafenib | Sensitization to sorafenib treatment |
| Hep 1-6 | This compound + Sorafenib | Sensitization to sorafenib treatment |
Table 3: Apoptosis Induction by this compound and Sorafenib Combination [1]
| Cell Line | Treatment | Outcome |
| Hep 3B | This compound + Sorafenib | Synergistic induction of apoptosis |
| Hep 1-6 | This compound + Sorafenib | Synergistic induction of apoptosis |
In Vivo Efficacy in HCC Xenograft Model
Table 4: Tumor Growth Suppression in Hep 1-6-SR Cell Derived Xenografts [1][8]
| Treatment Group | Duration | Tumor Volume Reduction | Tumor Weight Reduction |
| Control | 21 days | - | - |
| This compound (3 mg/kg/d) | 21 days | Significant | Significant |
| Sorafenib (30 mg/kg/d) | 21 days | Significant | Significant |
| This compound + Sorafenib | 21 days | Maximal suppression (synergistic) | Maximal suppression (synergistic) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow to evaluate its synergy with sorafenib.
Caption: Mechanism of this compound in enhancing sorafenib sensitivity.
Caption: Workflow for evaluating this compound and sorafenib synergy.
Experimental Protocols
Cell Culture
-
Cell Lines: Human HCC cell lines, Hep 3B and Hep 1-6, can be used.[1]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CCK-8 Assay)
This protocol is to determine the dose-dependent effect of this compound and its synergistic effect with sorafenib.
-
Materials:
-
96-well plates
-
HCC cells (Hep 3B, Hep 1-6)
-
This compound (stock solution in DMSO)
-
Sorafenib (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, sorafenib, or a combination of both for 48 hours. Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group. The IC50 values can be determined using a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis.
-
Materials:
-
6-well plates
-
HCC cells
-
This compound and Sorafenib
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, sorafenib, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V positive) is then determined.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression related to autophagy and apoptosis.
-
Materials:
-
HCC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-PPT1, anti-LC3B, anti-p62, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
In Vivo Xenograft Tumor Model
This protocol evaluates the therapeutic efficacy of the combination treatment in a living organism.
-
Animal Model:
-
Female nude mice (4-6 weeks old).
-
-
Cell Line for Injection:
-
Sorafenib-resistant Hep 1-6 cells (Hep 1-6-SR) can be used to model acquired resistance.[1]
-
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ Hep 1-6-SR cells into the flank of each mouse.[2]
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group): Vehicle control, this compound alone (e.g., 3 mg/kg/day, oral gavage), Sorafenib alone (e.g., 30 mg/kg/day, oral gavage), and this compound + Sorafenib.[2][8]
-
Administer the treatments daily for a specified period (e.g., 21 days).[1][8]
-
Monitor tumor volume and body weight regularly (e.g., twice a week).[2]
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for LC3B and TUNEL staining for apoptosis).[8]
-
Conclusion
The combination of this compound and sorafenib presents a promising therapeutic strategy to overcome sorafenib resistance in HCC.[1][4][5] By inhibiting PPT1, this compound disrupts autophagy and promotes apoptosis, thereby re-sensitizing HCC cells to sorafenib.[1][4][6][7] The protocols outlined in these application notes provide a framework for researchers to further investigate and validate this synergistic interaction in preclinical settings.
References
- 1. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of DC661 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
DC661 is a potent and selective small-molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2] As a dimeric chloroquine (B1663885) derivative, it is significantly more effective at deacidifying lysosomes and inhibiting autophagy than hydroxychloroquine (B89500) (HCQ).[2] The inhibition of PPT1 by this compound disrupts lysosomal function, leading to the induction of apoptosis and enhancement of anti-tumor immune responses.[1] These characteristics make this compound a compelling compound for preclinical cancer research in various mouse models.
This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on currently available data.
Quantitative Data Summary
The following tables summarize the quantitative data available for the in vivo use of this compound in mouse models.
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Mouse Model | Cancer Type | This compound Dosage & Route | Dosing Schedule | Key Outcomes | Citation(s) |
| NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) Mice | Colorectal (HT29 Xenograft) | 3 mg/kg, Intraperitoneal (i.p.) | Daily | Significant reduction in tumor volume and almost complete suppression of daily tumor growth rate. No significant effect on mouse weight. | [2][3] |
| N/A | Hepatocellular Carcinoma (HCC) | Not specified | 21 days (in combination with sorafenib) | Synergistic effect with sorafenib (B1663141), resulting in maximal suppression of tumor growth. | [1] |
Table 2: Observed Toxicity of this compound in Mice
| Mouse Strain | Dosage & Route | Observation | Citation(s) |
| NSG Mice | 10 mg/kg, i.p. | Lethargy requiring euthanasia. | [2] |
| NSG Mice | 3 mg/kg, i.p. | No significant effect on mouse weight. | [2][3] |
Experimental Protocols
Vehicle Preparation
Several vehicle formulations can be used for the in vivo administration of this compound. The choice of vehicle will depend on the experimental requirements and the desired solubility.
Formulation 1: Aqueous Formulation
This formulation is suitable for intraperitoneal injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), fresh
-
PEG300
-
Tween80
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or sterile water (ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare a 1 mL working solution, add 20 µL of the 10 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 530 µL of sterile DPBS or ddH₂O to bring the final volume to 1 mL.
-
This formulation should be used immediately after preparation.
Formulation 2: Oil-Based Formulation
This formulation may be suitable for subcutaneous or intraperitoneal injection.
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
For a final formulation of 10% DMSO in corn oil, dilute the appropriate volume of the this compound stock solution in corn oil. For example, to prepare 1 mL of a 2.5 mg/mL solution, dissolve 2.5 mg of this compound in 100 µL of DMSO and then add 900 µL of corn oil.
-
Sonication may be required to achieve a homogenous suspension.
Administration Protocol: Colorectal Xenograft Model
This protocol is based on the study using the HT29 colorectal xenograft model.[2][3]
Materials:
-
HT29 cancer cells
-
Immunocompromised mice (e.g., NSG mice)
-
Matrigel (optional)
-
This compound
-
Vehicle (see Vehicle Preparation section)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest HT29 cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare the this compound formulation at the desired concentration (e.g., to deliver 3 mg/kg).
-
Administer this compound via intraperitoneal (i.p.) injection daily.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week to assess toxicity.
-
Observe the mice for any signs of distress or adverse reactions.
-
-
Endpoint:
-
Continue the treatment for the planned duration or until the tumors in the control group reach a predetermined endpoint size.
-
Euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunoblotting for autophagy markers, immunohistochemistry).
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a general experimental workflow for in vivo studies.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Application Notes and Protocols for DC661 in Melanoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC661 is a potent dimeric chloroquine (B1663885) derivative that acts as a lysosomotropic agent and an inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2] It has demonstrated significant anti-tumor activity in melanoma models by disrupting lysosomal function and autophagy, leading to cancer cell death and modulation of the tumor microenvironment.[2][3][4] These application notes provide a comprehensive overview of the use of this compound in melanoma research, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound exerts its anti-melanoma effects through a multi-faceted mechanism:
-
Lysosomal Deacidification and Autophagy Inhibition: this compound is more effective than hydroxychloroquine (B89500) (HCQ) at deacidifying lysosomes and inhibiting autophagic flux.[2][3] This leads to the accumulation of autophagic vesicles, marked by an increase in LC3B-II, and ultimately, cell death.[1][2][3]
-
PPT1 Inhibition: this compound directly binds to and inhibits the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1][2] Inhibition of PPT1 has been shown to blunt tumor growth.[1]
-
Induction of Cell Death: this compound induces multiple forms of cell death in melanoma cells, including apoptosis, necroptosis, ferroptosis, and pyroptosis.[3][4] It is significantly more effective at inducing apoptosis than HCQ or combined BRAF/MEK inhibition in BRAF-mutant melanoma cells.[2][3]
-
Immunomodulation: this compound can switch the phenotype of tumor-associated macrophages (TAMs) from the pro-tumorigenic M2 phenotype to the anti-tumorigenic M1 phenotype.[5] This is achieved through the activation of the cGAS/STING/TBK1 pathway, leading to the secretion of IFN-β, which enhances T-cell-mediated cytotoxicity.[5][6] This provides a rationale for combining this compound with immunotherapy, such as anti-PD-1 antibodies.[5]
Signaling Pathway
The immunomodulatory effect of this compound in the tumor microenvironment is mediated through the cGAS/STING/TBK1 signaling pathway in macrophages.
Caption: this compound-mediated PPT1 inhibition in macrophages activates the cGAS/STING/TBK1 pathway.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines.
| Cell Line | Assay | IC50 | Notes | Reference |
| Multiple Cancer Cell Lines | 72-hour MTT assay | ~100-fold lower than HCQ | Includes colon and pancreas cancer cell lines. | [1][2][3] |
| BRAF-mutant Melanoma Cells | Apoptosis Assay | Significantly more apoptosis than Lys05, HCQ, or combined BRAF/MEK inhibition | Highlights potency in specific genetic contexts. | [2][3] |
Experimental Protocols
In Vitro Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate melanoma cells (e.g., A375P) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) for 72 hours.[3] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Immunoblotting for Autophagy Markers
This protocol is for assessing the effect of this compound on autophagy.
-
Cell Treatment: Plate melanoma cells (e.g., A375P) and treat with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 6 hours.[3]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3B and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An accumulation of the lipidated form, LC3B-II, indicates inhibition of autophagic flux.[1][3]
In Vivo Protocol
Xenograft Melanoma Model
This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Cell Implantation: Subcutaneously inject A375P melanoma cells into the flanks of immunodeficient mice (e.g., NSG mice).[1]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound intraperitoneally (i.p.) at a specified dose (e.g., 3 mg/kg) daily or on an alternating day schedule.[3] The control group should receive a vehicle control.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in melanoma research.
Caption: A stepwise workflow for the preclinical evaluation of this compound in melanoma.
References
- 1. | BioWorld [bioworld.com]
- 2. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PPT1 inhibition enhances the antitumor activity of anti–PD-1 antibody in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - PPT1 inhibition enhances the antitumor activity of anti–PD-1 antibody in melanoma [insight.jci.org]
Application Notes and Protocols: DC661 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pre-clinical application of DC661, a potent palmitoyl-protein thioesterase 1 (PPT1) inhibitor, in combination with other chemotherapeutic agents. The primary focus of these notes is the synergistic anti-tumor effect of this compound when combined with sorafenib (B1663141) in hepatocellular carcinoma (HCC).
Introduction
This compound is a small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme involved in the depalmitoylation of proteins.[1][2][3][4] By inhibiting PPT1, this compound disrupts lysosomal function, leading to lysosomal deacidification and the inhibition of autophagy, a key cellular recycling process that cancer cells often exploit to survive stress.[1][2][4] This disruption of lysosomal homeostasis can induce cancer cell death and enhance the efficacy of other anti-cancer therapies. Sorafenib is a kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC), but its effectiveness can be limited by adaptive resistance. One mechanism of this resistance is the induction of protective autophagy. By inhibiting autophagy, this compound can overcome this resistance and create a synergistic anti-tumor effect when combined with sorafenib.[1][2]
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound in combination with sorafenib in a sorafenib-resistant hepatocellular carcinoma (HCC) xenograft model.
Table 1: In Vivo Efficacy of this compound and Sorafenib Combination Therapy in Sorafenib-Resistant HCC Xenograft Model [1][3]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Control (DMSO) | - | 1500 | 1.5 |
| This compound | 3 mg/kg/day, i.p. | 800 | 0.8 |
| Sorafenib | 30 mg/kg/day, oral | 850 | 0.9 |
| This compound + Sorafenib | 3 mg/kg/day, i.p. + 30 mg/kg/day, oral | 250 | 0.25 |
Signaling Pathways
The synergistic effect of this compound and sorafenib is mediated through multiple signaling pathways. This compound's inhibition of PPT1 leads to lysosomal membrane permeabilization, initiating the mitochondrial pathway of apoptosis. Furthermore, this combination therapy enhances the anti-tumor immune response by promoting the maturation of dendritic cells and the activation of CD8+ T cells.
Caption: Logical relationship of this compound and Sorafenib synergistic action.
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: this compound-mediated enhancement of anti-tumor immunity.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other chemotherapeutic agents, based on the methodologies used in the this compound and sorafenib combination studies.
1. In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in combination with sorafenib in a mouse xenograft model of hepatocellular carcinoma.
-
Cell Line: Sorafenib-resistant Hep 1-6 cells.
-
Animals: C57BL/6 mice.
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ sorafenib-resistant Hep 1-6 cells into the right flank of each mouse.
-
Allow tumors to grow to a volume of approximately 100 mm³.
-
Randomly assign mice to four treatment groups:
-
Group 1: Control (DMSO vehicle).
-
Group 2: this compound (3 mg/kg/day).
-
Group 3: Sorafenib (30 mg/kg/day).
-
Group 4: this compound (3 mg/kg/day) + Sorafenib (30 mg/kg/day).
-
-
Administer this compound via intraperitoneal (i.p.) injection and sorafenib orally, once daily for 21 days.
-
Measure tumor volume with calipers every 3 days.
-
At the end of the 21-day treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
2. TUNEL Assay for Apoptosis Detection in Tumor Tissue
This protocol describes the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptosis in tumor sections from the in vivo study.
-
Materials:
-
Paraffin-embedded tumor sections.
-
TUNEL assay kit.
-
DAPI stain.
-
Fluorescence microscope.
-
-
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Permeabilize the tissue with proteinase K.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA.
-
Counterstain the nuclei with DAPI.
-
Mount the sections and visualize under a fluorescence microscope. Apoptotic cells will show green fluorescence, and all nuclei will show blue fluorescence.
-
3. Flow Cytometry for Immune Cell Profiling
This protocol details the analysis of dendritic cell maturation and T cell activation in the tumor microenvironment and spleen by flow cytometry.
-
Sample Preparation:
-
Tumor: Excise tumors, mechanically dissociate, and digest with a tumor dissociation kit to obtain a single-cell suspension. Lyse red blood cells.
-
Spleen: Harvest spleens and generate a single-cell suspension by mechanical dissociation. Lyse red blood cells.
-
-
Antibody Staining:
-
Resuspend cells in FACS buffer.
-
Incubate with a cocktail of fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
-
For Dendritic Cell Maturation: Anti-CD11c, Anti-CD80, Anti-CD86.
-
For T Cell Activation: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD69.
-
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell populations of interest based on forward and side scatter properties.
-
Analyze the expression of maturation and activation markers on the target cell populations.
-
Mature Dendritic Cells: CD11c+CD80+CD86+
-
Activated CD8+ T Cells: CD3+CD8+CD69+
-
Activated CD4+ T Cells: CD3+CD4+CD69+
-
-
References
Application Notes and Protocols for Measuring Lysosomal Membrane Permeabilization (LMP) Induced by DC661
Audience: Researchers, scientists, and drug development professionals.
Introduction DC661 is a potent, dimeric chloroquine (B1663885) derivative that functions as an inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a critical lysosomal enzyme.[1][2][3] By inhibiting PPT1, this compound disrupts lysosomal function, leading to lysosomal deacidification, inhibition of autophagy, and the induction of lysosomal membrane permeabilization (LMP).[3][4][5] This permeabilization results in the release of hydrolytic enzymes, such as cathepsins, from the lysosomal lumen into the cytosol, ultimately triggering various cell death pathways, including apoptosis.[5][6][7] The induction of LMP is a key event in the cytotoxic mechanism of this compound and a critical parameter to measure when evaluating its therapeutic potential.[5][8]
These application notes provide an overview of the mechanism of this compound and detailed protocols for three common and robust methods to quantify LMP: Acridine (B1665455) Orange Staining, Galectin-3 Puncta Formation Assay, and Cathepsin Release Assay.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by targeting the lysosome. As a lysosomotropic agent, it accumulates within lysosomes and inhibits PPT1.[3] This inhibition leads to an accumulation of lipid peroxides on the lysosomal membrane, a process known as lysosomal lipid peroxidation (LLP).[6][9][10] The oxidative damage compromises the integrity of the membrane, causing LMP.[5][6] Consequently, sequestered hydrolases like Cathepsin B and L are released into the cytoplasm, where they can activate downstream cell death signaling pathways.[5][7]
Data Presentation
Comparative Efficacy of Lysosomal Inhibitors
This compound has been shown to be a more potent inhibitor of lysosomal function and cancer cell growth compared to the first-generation lysosomotropic agent, hydroxychloroquine (B89500) (HCQ).[3][4]
| Compound | Feature | Observation | Cell Lines | Reference |
| This compound | Growth Inhibition (IC50) | ~0.5 - 0.6 µM | Hep 3B, Hep 1-6 | [5] |
| Growth Inhibition (IC50) | ~100-fold lower than HCQ | Colon, Pancreas, Melanoma | [4] | |
| Autophagy Inhibition | More potent accumulation of LC3B-II at 0.1-10 µM | Melanoma (A375P) | [3][4] | |
| Lysosomal Deacidification | Significantly greater than HCQ or Lys05 | Melanoma | [3][4] | |
| HCQ | Growth Inhibition (IC50) | ~50 - 60 µM | Hep 3B, Hep 1-6 (Estimated) | [5] |
| Autophagy Inhibition | Modest effect at higher concentrations | Melanoma | [3][4] |
Summary of LMP Detection Methods
Choosing the appropriate assay depends on the specific experimental question, available equipment, and desired throughput.
| Method | Principle | Advantages | Disadvantages |
| Acridine Orange Staining | A lysosomotropic dye that fluoresces red in acidic lysosomes and green in the cytosol/nucleus. LMP causes a shift from red to green fluorescence.[11][12] | Simple, rapid, suitable for high-throughput screening and flow cytometry.[13][14] | Can be less specific as fluorescence is pH-dependent, not a direct measure of pore formation. |
| Galectin Puncta Assay | Cytosolic galectin proteins (e.g., Galectin-3) translocate to and bind glycans exposed on the luminal side of damaged lysosomes, forming fluorescent puncta.[15][16] | Highly sensitive and specific for membrane rupture; suitable for fixed or live-cell imaging and high-content screening.[17][18][19] | Requires specific antibodies or fluorescently-tagged galectin expression; analysis can be more time-consuming. |
| Cathepsin Release | LMP leads to the translocation of lysosomal proteases (e.g., Cathepsin B, L) into the cytosol.[20] This is detected by immunofluorescence (punctate to diffuse signal) or by measuring enzyme activity in the cytosolic fraction.[21][22] | A direct functional readout of LMP; can be used to identify downstream events.[20][23] | Immunofluorescence can be difficult to quantify; enzymatic assays require cell fractionation, which can introduce artifacts.[20] |
| Fluorescent Dextran (B179266) Release | Cells are pre-loaded with fluorescent dextran, which accumulates in lysosomes. LMP is visualized as the release of dextran into the cytosol (punctate to diffuse signal).[20][23] | Allows for real-time visualization of LMP in living cells; different sized dextrans can estimate pore size.[20] | Requires a pre-loading incubation step; signal can be faint and difficult to quantify. |
Experimental Protocols
Protocol 1: Acridine Orange Staining for Lysosomal Integrity
This protocol uses the metachromatic dye acridine orange (AO) to assess lysosomal stability.[11] In healthy cells, the protonated form of AO accumulates in acidic lysosomes, where it forms aggregates that emit red fluorescence.[12] Upon LMP and subsequent deacidification, AO is released into the cytosol and nucleus in its monomeric form, which emits green fluorescence.[24] A decrease in the red/green fluorescence intensity ratio indicates LMP.
Materials:
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in ethanol)
-
Cell culture medium (phenol red-free for imaging)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Black, clear-bottom 96-well plates for fluorescence microscopy or microplate reader
-
Fluorescence microscope or microplate reader with filters for green (Ex/Em ~488/535 nm) and red (Ex/Em ~488/650 nm) fluorescence.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and appropriate vehicle controls. Include a positive control for LMP if desired (e.g., L-leucyl-L-leucine methyl ester, LLOMe). Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
AO Staining: Prepare a fresh 5 µg/mL AO staining solution in pre-warmed, phenol (B47542) red-free medium.
-
Remove the medium containing this compound and wash the cells once with 100 µL of PBS.
-
Add 100 µL of the AO staining solution to each well and incubate for 15 minutes at 37°C, protected from light.[12]
-
Washing: Remove the staining solution and wash the cells twice with 100 µL of PBS to remove excess dye and reduce background fluorescence.[12]
-
Imaging/Quantification: Add 100 µL of fresh, pre-warmed phenol red-free medium or PBS to each well.
-
Microscopy: Immediately visualize the cells using a fluorescence microscope. Capture images in both red and green channels. Intact lysosomes will appear as distinct red puncta, while LMP will result in a decrease in red puncta and an increase in diffuse green cytoplasmic/nuclear fluorescence.[11]
-
Microplate Reader: Measure the fluorescence intensity in both the red (~650 nm) and green (~535 nm) channels.
-
-
Data Analysis: For plate reader data, calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio compared to the vehicle control indicates a loss of lysosomal integrity.
Protocol 2: Galectin-3 Puncta Assay by Immunofluorescence
This is a highly sensitive method to detect damaged lysosomal membranes.[15][16] Cytosolic Galectin-3 is recruited to leaky lysosomes, forming distinct puncta that can be visualized by immunofluorescence.[17][25] Co-staining with a lysosomal marker like LAMP1 confirms the localization of these puncta to damaged lysosomes.
Materials:
-
Cells cultured on sterile glass coverslips in a 24-well plate
-
This compound
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1% Saponin or Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal donkey serum in PBS
-
Primary Antibodies: Rabbit anti-Galectin-3, Mouse anti-LAMP1
-
Secondary Antibodies: Alexa Fluor 488-conjugated anti-Rabbit IgG, Alexa Fluor 594-conjugated anti-Mouse IgG
-
DAPI-containing mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat with this compound and controls for the desired duration.
-
Fixation: Wash cells twice with PBS.
-
Methanol Fixation: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.[15]
-
PFA Fixation: Add 4% PFA and incubate for 15 minutes at room temperature.
-
-
Permeabilization: If using PFA, wash twice with PBS, then add Permeabilization Buffer for 10 minutes. If using methanol, this step is not required.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Staining: Dilute primary antibodies (anti-Galectin-3 and anti-LAMP1) in Blocking Buffer according to manufacturer's recommendations. Add the antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash coverslips three times for 5 minutes each with PBS.
-
Secondary Antibody Staining: Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash three times for 5 minutes each with PBS. Stain nuclei with DAPI if desired. Mount the coverslips onto glass slides using mounting medium.
-
Imaging and Analysis: Acquire z-stack images using a confocal microscope. In healthy cells, Galectin-3 staining will be diffuse throughout the cytosol. Upon LMP, Galectin-3 will form bright puncta that co-localize with the LAMP1 signal. Quantify the percentage of cells with >5 puncta or the average number of puncta per cell using image analysis software (e.g., ImageJ/Fiji).
Protocol 3: Cathepsin B/L Release by Immunofluorescence
This protocol visualizes the translocation of lysosomal proteases from the lysosome to the cytosol, a direct consequence of LMP.[20][21]
Materials:
-
Same as Protocol 2, but with primary antibodies against Cathepsin B or Cathepsin L instead of Galectin-3.
Procedure:
-
The procedure is identical to the Galectin-3 Puncta Assay (Protocol 2), with the following exception:
-
Primary Antibody Staining: Use primary antibodies targeting a lysosomal protease, such as Rabbit anti-Cathepsin B or Mouse anti-Cathepsin L, along with an antibody for a lysosomal membrane protein like LAMP1 for co-localization.
-
Imaging and Analysis: In untreated cells, the Cathepsin B/L signal will be punctate and co-localize perfectly with LAMP1.[21] Following this compound-induced LMP, the Cathepsin B/L signal will become diffuse throughout the cytoplasm, while the LAMP1 signal remains punctate, marking the location of the now-empty lysosomes.[5][20] Quantification can be performed by measuring the decrease in co-localization between the Cathepsin and LAMP1 signals or by analyzing the texture/distribution of the Cathepsin signal.
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Assaying Lysosomal Membrane Permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Lysosomal lipid peroxidation mediates immunogenic cell death [jci.org]
- 10. Lysosomal lipid peroxidation regulates tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods to Detect Loss of Lysosomal Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods to Detect Loss of Lysosomal Membrane Integrity | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medicineinnovates.com [medicineinnovates.com]
- 22. researchgate.net [researchgate.net]
- 23. Methods for Probing Lysosomal Membrane Permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Evaluating the Anti-tumor Immune Response to DC661
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC661 is a potent and selective small-molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme that plays a critical role in lysosomal function.[1][2][3] By inhibiting PPT1, this compound disrupts lysosomal homeostasis, leading to lysosomal deacidification, inhibition of autophagy, and induction of tumor cell death.[2][4][5][6] Recent studies have revealed that this compound not only exerts direct anti-tumor effects but also robustly stimulates an anti-tumor immune response, making it a promising candidate for cancer immunotherapy.[7][8]
These application notes provide a comprehensive overview and detailed protocols for evaluating the multifaceted anti-tumor immune response elicited by this compound. The following sections detail the mechanism of action of this compound in modulating the tumor microenvironment and provide step-by-step experimental procedures to assess these effects.
Mechanism of Action: this compound and the Anti-Tumor Immune Response
This compound enhances anti-tumor immunity through several key mechanisms:
-
Induction of Immunogenic Cell Death (ICD): this compound treatment leads to lysosomal lipid peroxidation, a process that induces a unique form of immunogenic cell death.[8] This results in the surface exposure of damage-associated molecular patterns (DAMPs) such as calreticulin (B1178941) (CRT), which acts as an "eat me" signal to dendritic cells.[8]
-
Promotion of Dendritic Cell (DC) Maturation: By promoting ICD, this compound facilitates the uptake of tumor antigens by DCs. Evidence suggests that this compound treatment promotes the maturation of dendritic cells, a critical step for initiating an effective anti-tumor T-cell response.[7]
-
Enhancement of CD8+ T-Cell Activation: Mature DCs present tumor antigens to naive T-cells, leading to the activation and proliferation of tumor-specific cytotoxic CD8+ T-cells. This compound has been shown to significantly promote the activation of CD8+ T-cells.[7]
-
Modulation of the Tumor Microenvironment (TME): this compound favorably alters the TME by reducing the population of immunosuppressive myeloid-derived suppressor cells (MDSCs).[7] Furthermore, it can induce a shift in macrophage polarization from an anti-inflammatory M2 phenotype to a pro-inflammatory M1 phenotype.
The following diagram illustrates the proposed signaling pathway for this compound-mediated anti-tumor immune response.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the experimental protocols described below. These tables are designed for easy comparison of results between control and this compound-treated groups.
Table 1: Analysis of Immunogenic Cell Death Markers
| Treatment Group | Calreticulin Surface Expression (% positive cells) | Extracellular ATP Release (RLU) |
| Vehicle Control | Baseline | Baseline |
| This compound | Increased | Increased |
Table 2: Dendritic Cell Maturation Markers (Flow Cytometry)
| Treatment Group | CD80+ (% of CD11c+ cells) | CD86+ (% of CD11c+ cells) | MHC Class II+ (% of CD11c+ cells) |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound | Increased | Increased | Increased |
Table 3: CD8+ T-Cell Activation and Function
| Treatment Group | IFN-γ Production (pg/mL) | Granzyme B Expression (% of CD8+ cells) | Tumor Cell Lysis (%) |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound | Increased | Increased | Increased |
Table 4: Analysis of Immunosuppressive Cells
| Treatment Group | Myeloid-Derived Suppressor Cells (MDSCs) (% of CD45+ cells) | M2 Macrophages (CD206+) (% of F4/80+ cells) |
| Vehicle Control | Baseline | Baseline |
| This compound | Decreased | Decreased |
Experimental Protocols
The following are detailed protocols to assess the key aspects of the anti-tumor immune response to this compound.
Protocol 1: In Vitro Assessment of Immunogenic Cell Death (ICD)
This protocol outlines the steps to measure the cell surface exposure of calreticulin and the release of extracellular ATP, two key markers of ICD.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
FITC-conjugated anti-Calreticulin antibody
-
Flow cytometry buffer (PBS + 2% FBS)
-
96-well plates (white-walled for luminescence, U-bottom for flow cytometry)
-
Flow cytometer
-
Luminometer
Procedure:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-range of this compound or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Extracellular ATP Measurement:
-
Carefully collect 50 µL of the cell culture supernatant.
-
Follow the manufacturer's instructions for the ATP assay kit to measure luminescence.
-
-
Calreticulin Staining:
-
Gently collect the cells and wash them with flow cytometry buffer.
-
Resuspend the cells in 100 µL of flow cytometry buffer containing the anti-calreticulin antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 200 µL of flow cytometry buffer for analysis.
-
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of calreticulin-positive cells.
Protocol 2: Dendritic Cell Maturation Assay
This protocol describes how to assess the maturation of bone marrow-derived dendritic cells (BMDCs) in response to co-culture with this compound-treated tumor cells.
Materials:
-
Bone marrow cells isolated from mice
-
GM-CSF and IL-4
-
This compound-treated tumor cells (prepared as in Protocol 1)
-
FITC-anti-CD11c, PE-anti-CD80, APC-anti-CD86, and PerCP-Cy5.5-anti-MHC Class II antibodies
-
Flow cytometry buffer
-
Flow cytometer
Procedure:
-
BMDC Generation: Culture bone marrow cells with GM-CSF and IL-4 for 6-7 days to generate immature BMDCs.
-
Co-culture: Co-culture the immature BMDCs with this compound-treated or vehicle-treated tumor cells at a 1:1 ratio for 24 hours.
-
Staining:
-
Harvest the cells and wash them with flow cytometry buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC Class II.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
-
Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the CD11c+ population and analyze the expression of CD80, CD86, and MHC Class II.
Protocol 3: CD8+ T-Cell Activation and Cytotoxicity Assay
This protocol details the evaluation of CD8+ T-cell activation and their ability to kill tumor cells following stimulation with DCs pulsed with antigens from this compound-treated tumor cells.
Materials:
-
Splenocytes from mice
-
CD8a+ T-Cell Isolation Kit
-
Antigen-pulsed DCs (from Protocol 2)
-
IFN-γ ELISA kit
-
Anti-CD8, anti-Granzyme B antibodies
-
Fixation/Permeabilization Buffer
-
Tumor cells labeled with a viability dye (e.g., Calcein-AM)
-
96-well plates
-
Flow cytometer
-
ELISA plate reader
-
Fluorescence microscope or plate reader
Procedure:
-
T-Cell Isolation: Isolate CD8+ T-cells from splenocytes using a magnetic-activated cell sorting (MACS) kit.
-
Co-culture: Co-culture the isolated CD8+ T-cells with the antigen-pulsed DCs for 3-5 days.
-
IFN-γ ELISA: Collect the supernatant from the co-culture and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
Intracellular Staining for Granzyme B:
-
Harvest the T-cells and stain for the surface marker CD8.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for intracellular Granzyme B.
-
Analyze by flow cytometry.
-
-
Cytotoxicity Assay:
-
Co-culture the activated CD8+ T-cells with labeled tumor cells at various effector-to-target ratios for 4 hours.
-
Measure the release of the viability dye from lysed tumor cells using a fluorescence plate reader or microscope.
-
Calculate the percentage of specific lysis.
-
Protocol 4: Analysis of Myeloid-Derived Suppressor Cells (MDSCs) in the Tumor Microenvironment
This protocol describes the quantification of MDSCs within the tumor microenvironment of tumor-bearing mice treated with this compound.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Tumor dissociation kit
-
Anti-CD45, anti-CD11b, and anti-Gr-1 antibodies
-
Flow cytometry buffer
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Excise tumors from the mice and dissociate them into a single-cell suspension using a tumor dissociation kit.
-
Staining:
-
Stain the single-cell suspension with fluorescently labeled antibodies against CD45, CD11b, and Gr-1.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
-
Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the CD45+ hematopoietic cells and then identify the MDSC population as CD11b+Gr-1+.
Protocol 5: Macrophage Polarization Assay
This protocol outlines the assessment of macrophage polarization in the tumor microenvironment.
Materials:
-
Single-cell suspension from tumors (from Protocol 4)
-
Anti-CD45, anti-F4/80, anti-CD86 (M1 marker), and anti-CD206 (M2 marker) antibodies
-
Flow cytometry buffer
-
Flow cytometer
Procedure:
-
Staining:
-
Stain the tumor single-cell suspension with a cocktail of fluorescently labeled antibodies against CD45, F4/80, CD86, and CD206.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
-
Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the CD45+F4/80+ macrophage population and analyze the expression of CD86 and CD206 to distinguish between M1 and M2 phenotypes.
By following these detailed protocols, researchers can effectively evaluate and quantify the significant anti-tumor immune response induced by this compound, providing crucial insights for its further development as a novel cancer therapeutic.
References
- 1. Detection of Circulating and Tissue Myeloid-Derived Suppressor Cells (MDSC) by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol to co-culture SCLC cells with human CD8+ T cells to measure tumor cell killing and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Measuring the effect of drug treatments on primary human CD8+ T cell activation and cytolytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 8. Characterization of a whole blood assay for quantifying myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting DC661 Solubility Issues in Cell Culture Media: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for troubleshooting solubility issues with the autophagy inhibitor, DC661, in cell culture media. This document offers frequently asked questions (FAQs), detailed troubleshooting protocols, and essential data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately upon addition to my cell culture medium. What happened?
A1: This is a common issue for hydrophobic compounds like this compound. The primary reason is likely "crashing out," where the compound, highly soluble in a concentrated organic solvent stock (like DMSO), becomes insoluble when rapidly diluted into the aqueous environment of the cell culture medium. Other contributing factors can include the final concentration exceeding its aqueous solubility limit, the temperature of the medium, and interactions with media components.
Q2: What is the recommended solvent for this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[1] It is also soluble in ethanol.[1] Always use fresh, anhydrous DMSO, as it can absorb moisture, which will reduce the solubility of this compound.[1]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. Generally, a final concentration of 0.1% to 0.5% DMSO is well-tolerated by most robust cell lines for up to 72 hours. However, for sensitive or primary cell lines, it is advisable to keep the final DMSO concentration below 0.1%. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q4: I've prepared my this compound working solution, but I see a precipitate after incubating it with my cells for 24 hours. Why is this happening?
A4: Delayed precipitation can occur due to several factors. The compound may have poor stability in the aqueous culture medium at 37°C, leading to degradation and precipitation of the less soluble degradants. Additionally, changes in the medium's pH during cell growth can alter the solubility of this compound. It is also possible that this compound is interacting with components in the serum, causing it to fall out of solution over time.
Q5: Can I warm or sonicate my this compound solution to help it dissolve?
A5: Gentle warming in a 37°C water bath or brief sonication can be used to aid the dissolution of this compound in the initial solvent (e.g., DMSO). However, prolonged or excessive heating should be avoided as it may lead to compound degradation.
This compound Properties and Solubility
Below is a summary of the key properties of this compound and its solubility in common laboratory solvents.
| Property | Value |
| Molecular Weight | 552.58 g/mol |
| Formula | C₃₁H₃₉Cl₂N₅ |
| Mechanism of Action | Inhibitor of palmitoyl-protein thioesterase 1 (PPT1), leading to lysosomal deacidification and inhibition of autophagy.[2][3] |
| Solubility in DMSO | ≥ 7 mg/mL (≥ 12.66 mM)[1] |
| Solubility in Ethanol | 49 mg/mL (88.67 mM)[1] |
| Solubility in Water | Insoluble[1] |
Recommended Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as per your experimental design)
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or brief sonication can be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. The stock solution is stable for up to 1 month at -20°C and 1 year at -80°C in solvent.[1]
Procedure for Working Solution (Example: 10 µM final concentration):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, add 2 µL of 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution.
-
Add the intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration (e.g., add 1 mL of 100 µM intermediate solution to 9 mL of medium for a final concentration of 10 µM).
-
Mix immediately and thoroughly by gentle swirling or pipetting.
-
Add the final working solution to your cells promptly.
Protocol 2: Troubleshooting this compound Precipitation in Cell Culture Media
This protocol provides a systematic approach to identify and resolve this compound precipitation.
Step 1: Visual Inspection
-
Observe the culture medium under a microscope. Precipitate may appear as small, crystalline structures or an amorphous film.
Step 2: Optimize Dilution Technique
-
Ensure the final DMSO concentration is within the tolerated range for your cell line (ideally ≤ 0.5%).
-
Always add the this compound stock solution (or intermediate dilution) to pre-warmed (37°C) medium.
-
Add the this compound solution dropwise while gently swirling the medium to ensure rapid and uniform dispersion.
Step 3: Test Lower Working Concentrations
-
This compound is effective at sub-micromolar to low micromolar concentrations in many cell lines.[1][2] If you observe precipitation, try reducing the final concentration.
Step 4: Evaluate the Effect of Serum
-
Hydrophobic compounds can bind to serum proteins like albumin, which can either enhance or reduce their solubility and bioavailability.
-
Prepare your this compound working solution in both serum-free and serum-containing media and observe for any differences in precipitation.
-
If precipitation is more pronounced in serum-containing medium, consider reducing the serum percentage or using a serum-free formulation if your cell line permits.
Step 5: Assess this compound Stability in Your Media
-
Since the stability of this compound in cell culture media over time has not been extensively reported, it is recommended to perform a stability study under your specific experimental conditions.
-
Prepare a working solution of this compound in your cell culture medium.
-
Incubate the solution in a cell culture incubator (37°C, 5% CO₂) for the duration of your longest experiment (e.g., 24, 48, 72 hours).
-
At various time points, take an aliquot of the solution and analyze the concentration of this compound using an appropriate analytical method such as HPLC or LC-MS. A significant decrease in concentration over time indicates instability.
-
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration | Reference |
| A375P | Melanoma | Autophagy Assay (LC3B-II accumulation) | 0.1 - 10 µM | [1] |
| Multiple Cancer Cell Lines | Colon, Pancreas, etc. | MTT Assay (72 hours) | IC50 is 100-fold lower than Hydroxychloroquine | [1] |
| HT29 | Colorectal | In vivo xenograft | 3 mg/kg | [1] |
| Hep 3B | Hepatocellular Carcinoma | CCK-8 Assay | IC50 ≈ 0.6 µM | [2] |
| Hep 1-6 | Hepatocellular Carcinoma | CCK-8 Assay | IC50 ≈ 0.5 µM | [2] |
Table 2: General Guide to DMSO Cytotoxicity in Cancer Cell Lines
The following table provides a general overview of the cytotoxic effects of DMSO at various concentrations. The specific tolerance of your cell line should be empirically determined.
| DMSO Concentration | General Effect on Cancer Cell Lines | Reference |
| < 0.1% | Generally considered safe with minimal effects on cell viability and signaling. | [4] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. May cause minor effects in sensitive lines. | [4][5] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation and function are often observed. | [6] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. | [6] |
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PPT1, leading to lysosomal deacidification, autophagy inhibition, and apoptosis.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound precipitation in cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DC661 Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the potent PPT1 inhibitor, DC661. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation, with a focus on optimizing this compound concentration to ensure on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the palmitoyl-protein thioesterase 1 (PPT1) enzyme.[1][2] Inhibition of PPT1 by this compound leads to deacidification of the lysosome and subsequent blockage of the autophagy process.[3][4] This disruption of lysosomal function and autophagy ultimately induces apoptosis (programmed cell death) in various cancer cell lines.
Q2: What are the known on-target effects of this compound at effective concentrations?
A2: The primary on-target effects of this compound, resulting from PPT1 inhibition, include:
-
Lysosomal Deacidification: A significant increase in lysosomal pH.[3]
-
Autophagy Inhibition: Accumulation of autophagic vesicle markers such as LC3B-II and the autophagy receptor p62/SQSTM1.
-
Induction of Apoptosis: Activation of caspase cascades and subsequent programmed cell death.[5]
Q3: What are the potential off-target effects associated with this compound?
A3: While highly potent against PPT1, this compound, like many small molecule inhibitors, can exhibit off-target effects, particularly at higher concentrations. These can include:
-
Broad Cytotoxicity: At concentrations above 10 µM, this compound has been observed to cause widespread cell death in melanoma cell lines, likely due to off-target effects or overwhelming cellular stress.[6]
-
Modulation of Other Signaling Pathways: As a lysosomotropic agent, this compound can indirectly affect various cellular processes that are dependent on lysosomal function. For instance, it has been shown to impact mTORC1 signaling, a key regulator of cell growth and metabolism.[4][7]
-
Induction of Multiple Cell Death Pathways: Beyond apoptosis, at potent concentrations, this compound has been shown to induce necroptosis, ferroptosis, and pyroptosis, though these were not individually required for its cytotoxic effects.[5]
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
A4: The optimal concentration of this compound is the lowest concentration that elicits the desired on-target effect (e.g., autophagy inhibition) without causing significant off-target effects or general cytotoxicity. This is best determined empirically for each cell line by performing a dose-response experiment. A good starting point for many cancer cell lines is in the range of 0.1 to 10 µM.[6]
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low this compound concentrations.
-
Possible Cause: The cell line being used is particularly sensitive to lysosomal inhibition or the off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Use a wider range of lower concentrations (e.g., 10 nM to 1 µM) to identify a narrower therapeutic window.
-
Reduce incubation time: Shorter exposure to this compound may be sufficient to observe on-target effects without inducing excessive cell death.
-
Assess cell viability meticulously: Use a quantitative cell viability assay (e.g., MTT or CellTiter-Glo®) to accurately determine the cytotoxic threshold.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions, such as cell density, passage number, or this compound solution stability.
-
Troubleshooting Steps:
-
Standardize cell culture practices: Ensure consistent cell seeding density and use cells within a narrow passage number range.
-
Prepare fresh this compound dilutions: Prepare working dilutions of this compound from a fresh stock solution for each experiment to avoid degradation.
-
Verify on-target engagement: At the chosen concentration, confirm inhibition of PPT1 activity or the downstream consequences of autophagy inhibition (e.g., LC3B-II accumulation) in each experiment.
-
Issue 3: Difficulty in distinguishing on-target from off-target effects.
-
Possible Cause: The observed phenotype could be a result of hitting a secondary target, especially at higher concentrations.
-
Troubleshooting Steps:
-
Use the lowest effective concentration: Once the optimal concentration is determined, use this concentration for all subsequent experiments.
-
Employ a genetic approach for validation: Use siRNA or CRISPR/Cas9 to knock down or knock out PPT1. If the phenotype observed with this compound is replicated in the PPT1 knockdown/knockout cells, it is likely an on-target effect.
-
Data Presentation
Table 1: Concentration-Dependent Effects of this compound in Cancer Cell Lines
| Concentration (µM) | Cell Line | On-Target Effect (Autophagy Inhibition) | Off-Target Effect (Cell Viability/Apoptosis) | Reference |
| 0.1 - 10 | A375P (Melanoma) | Striking accumulation of LC3B-II | Apoptosis induction | [6] |
| > 10 | A375P (Melanoma) | - | All cells die | [6] |
| 0.5 | Hep 1-6 (Hepatocellular Carcinoma) | - | IC50 value | [3] |
| 0.6 | Hep 3B (Hepatocellular Carcinoma) | - | IC50 value | [3] |
| 3 | A375P (Melanoma) | Significant increase in autophagy and apoptosis-related proteins | Activation of caspase-3, -7, and -9 | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
Objective: To determine the cytotoxic concentration range of this compound in a specific cell line to identify the optimal concentration for further experiments.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth). The optimal concentration for further experiments should be below the IC50 and at a level where on-target effects are observed.
Protocol 2: Assessing On-Target Autophagy Inhibition by Western Blot
Objective: To confirm the on-target effect of this compound by measuring the accumulation of autophagy markers LC3B-II and p62.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the predetermined optimal concentration of this compound and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature the samples by boiling. Separate 20-30 µg of protein on a 15% SDS-polyacrylamide gel for LC3B and a 10% gel for p62.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and calculate the LC3B-II/LC3B-I ratio and the relative p62 levels normalized to the loading control. An increase in both markers indicates autophagy inhibition.
Protocol 3: Validating On-Target Effects using PPT1 Knockdown
Objective: To confirm that the observed effects of this compound are due to the inhibition of its primary target, PPT1.
Methodology:
-
siRNA Transfection:
-
Design and synthesize siRNAs targeting PPT1 and a non-targeting control siRNA.
-
Transfect the cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Confirmation of Knockdown: After 48-72 hours, harvest a subset of the cells to confirm the knockdown of PPT1 protein levels by Western blot.
-
Phenotypic Analysis: Treat the PPT1-knockdown and control cells with this compound at the optimal concentration.
-
Assess Phenotype: Analyze the cells for the phenotype of interest (e.g., cell viability, apoptosis, or a specific signaling pathway alteration).
-
Data Analysis: Compare the effect of this compound in the control cells versus the PPT1-knockdown cells. If the effect of this compound is significantly diminished in the knockdown cells, it provides strong evidence for an on-target mechanism.
Visualizations
References
- 1. PPT1 Knockout cell line (HeLa) - CD Biosynsis [biosynsis.com]
- 2. benchchem.com [benchchem.com]
- 3. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Metformin inhibits hepatic mTORC1 signaling via dose-dependent mechanisms involving AMPK and the TSC complex - PMC [pmc.ncbi.nlm.nih.gov]
DC661 Technical Support Center: Preventing Precipitation in Stock Solutions
For researchers, scientists, and drug development professionals utilizing DC661, maintaining its solubility in stock solutions is critical for experimental accuracy and reproducibility. This technical support center provides a comprehensive guide to prevent and troubleshoot this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions.[1][2][3][4] Other compatible solvents include ethanol (B145695) and N,N-dimethylformamide (DMF).[3] this compound is insoluble in water.[1][2]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: The reported solubility of this compound in DMSO varies across suppliers, with concentrations ranging from 7 mg/mL to 62.5 mg/mL.[1][2][4] It is advisable to consult the certificate of analysis for your specific batch. To minimize precipitation risk, preparing a stock solution at a concentration of 10 mM in fresh, anhydrous DMSO is a common practice.[5]
Q3: How should I properly store my this compound stock solutions?
A3: Once prepared, stock solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound and promote precipitation.[5][6] For long-term storage, it is recommended to keep the aliquots at -80°C, which can preserve the solution for up to two years.[2][4][5] For shorter-term storage, -20°C is acceptable for up to one year.[5]
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: If you observe a precipitate after thawing your stock solution, you can attempt to redissolve it by gently warming the vial and sonicating it.[4][5] However, if the precipitate does not fully redissolve, it is best to discard the aliquot to ensure accurate dosing in your experiments.
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous cell culture medium. Why does this happen and how can I prevent it?
A5: This phenomenon is known as antisolvent precipitation. This compound is poorly soluble in aqueous environments, and the rapid change in solvent polarity when diluting a concentrated DMSO stock into your medium can cause the compound to "crash out" of the solution. To mitigate this, it is recommended to perform serial dilutions and add the stock solution to your medium dropwise while gently vortexing.
Troubleshooting Guide: this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Precipitation in newly prepared stock solution | The concentration exceeds the solubility limit for the specific batch and solvent conditions. | Use gentle heating and/or sonication to aid dissolution.[4][5] If precipitation persists, prepare a new stock solution at a lower concentration. |
| The DMSO used was not anhydrous. | Use fresh, high-quality, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[2] | |
| Precipitation after freeze-thaw cycles | Repeated changes in temperature can disrupt the stability of the solution. | Prepare single-use aliquots of your stock solution to avoid the need for repeated freezing and thawing.[5][6] |
| Precipitation upon dilution in aqueous media | "Solvent shock" or antisolvent precipitation due to the low aqueous solubility of this compound. | Perform an intermediate dilution step in a smaller volume of pre-warmed media before adding it to the final culture volume. Add the this compound solution drop-by-drop while gently mixing. |
| The final concentration in the aqueous medium is too high. | If precipitation persists even with careful dilution, consider lowering the final working concentration in your experiment. |
Quantitative Data Summary
| Solvent | Solubility (at 25°C) | Molar Equivalent | Source |
| DMSO | 7 mg/mL | 12.66 mM | [1][2] |
| DMSO | 25 mg/mL | 45.24 mM | [3] |
| DMSO | 62.5 mg/mL | 113.11 mM | [4] |
| Ethanol | 15 mg/mL | 27.15 mM | [3] |
| Ethanol | 49 mg/mL | 88.67 mM | [1] |
| DMF | 30 mg/mL | 54.30 mM | [3] |
| Water | Insoluble | N/A | [1][2] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | 0.36 mM | [3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 3.76 mM | [5] |
Note: Solubility can vary slightly between different batches of this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Methodology:
-
Calculation: The molecular weight of this compound is 552.58 g/mol . To prepare a 10 mM stock solution, you will need 5.53 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. If needed, gentle warming and brief sonication can be applied.[4][5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.[5][6] Store the aliquots at -80°C for long-term use.[2][4][5]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DC661 in autophagy assays.
Troubleshooting Guides
This section addresses common problems encountered during this compound-related autophagy experiments in a question-and-answer format.
Problem 1: No significant increase in LC3-II levels after this compound treatment in Western blot.
-
Question: I treated my cells with this compound, but I don't observe the expected accumulation of LC3-II on my Western blot. What could be the reason?
-
Possible Causes and Solutions:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations between 0.1 and 10 µM have been shown to be effective in melanoma cells.[1]
-
Incorrect Treatment Duration: The timing of LC3-II accumulation can vary. A 6-hour treatment has been shown to be effective.[1] Consider a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the peak of LC3-II accumulation.
-
Poor Antibody Quality: Ensure you are using a high-quality, validated antibody specific for LC3B. Check the antibody datasheet for recommended dilutions and blocking conditions.
-
Inefficient Protein Transfer: LC3-II is a small protein (around 14-16 kDa) and can be difficult to transfer efficiently. Use a PVDF membrane with a 0.2 µm pore size and optimize your transfer conditions (e.g., extend transfer time, use a wet transfer system).[2][3]
-
Lysosomal Degradation of LC3-II: Although this compound is a late-stage autophagy inhibitor, incomplete lysosomal inhibition might still occur. As a positive control, co-treat cells with a known lysosomal inhibitor like Bafilomycin A1 or Chloroquine to confirm that your assay can detect LC3-II accumulation.[2]
-
Low Basal Autophagy: Some cell lines have very low basal autophagy levels. If you are not seeing an effect with this compound alone, consider inducing autophagy with a known inducer like rapamycin (B549165) or starvation (e.g., EBSS) prior to or concurrently with this compound treatment.[4][5]
-
Problem 2: High background or non-specific bands in LC3 Western blot.
-
Question: My LC3 Western blot shows high background and multiple non-specific bands, making it difficult to interpret the results. How can I improve the quality of my blot?
-
Possible Causes and Solutions:
-
Inadequate Blocking: Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[2]
-
Primary Antibody Concentration Too High: Titrate your primary antibody to determine the optimal concentration that gives a strong signal with minimal background.[2]
-
Insufficient Washing: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.
-
Secondary Antibody Issues: Ensure your secondary antibody is specific to the primary antibody's host species and is not cross-reacting with other proteins in the lysate. Consider using a pre-adsorbed secondary antibody.
-
Problem 3: No GFP-LC3 puncta formation observed with fluorescence microscopy after this compound treatment.
-
Question: I am using a cell line stably expressing GFP-LC3, but I don't see an increase in GFP-LC3 puncta after treating with this compound. What could be wrong?
-
Possible Causes and Solutions:
-
Low Transfection/Expression Levels: Confirm the expression of GFP-LC3 in your cells via Western blot or flow cytometry.[4] If expression is low, you may need to re-select your stable cell line or use a transient transfection with a higher efficiency.
-
Photobleaching: GFP is susceptible to photobleaching. Minimize exposure to the excitation light source and use an anti-fade mounting medium.
-
Quenching of GFP Signal in Acidic Environment: The GFP signal can be quenched in the acidic environment of the lysosome. While this compound deacidifies lysosomes, this effect might not be complete.[1][6] The use of tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3) can help to distinguish between autophagosomes (yellow puncta) and autolysosomes (red puncta), as mCherry is more stable in acidic environments.[1][7]
-
Diffuse Cytosolic GFP-LC3: High overexpression of GFP-LC3 can lead to the formation of aggregates that are not indicative of autophagosomes, or a diffuse cytosolic signal that masks puncta formation.[4] Ensure you are working with cells expressing GFP-LC3 at a near-physiological level.
-
Incorrect Imaging Parameters: Optimize your microscope settings (exposure time, gain) to ensure you can detect the puncta.
-
Problem 4: Unexpected decrease in p62/SQSTM1 levels after this compound treatment.
-
Question: I expected p62/SQSTM1 levels to increase or stay the same with this compound treatment, as it's an autophagy inhibitor. However, I am observing a decrease. Why is this happening?
-
Possible Causes and Solutions:
-
Off-target Effects at High Concentrations: At very high concentrations, this compound can induce apoptosis, which can lead to the degradation of various cellular proteins, including p62.[1][8] Ensure you are using a concentration that effectively inhibits autophagy without causing significant cell death. Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your autophagy assay.
-
Complex Regulatory Pathways: p62 expression can be regulated by other pathways besides autophagy, such as the NRF2 antioxidant response.[9] this compound's effects might indirectly influence these pathways.
-
Experimental Variability: Ensure consistent loading in your Western blots by normalizing to a reliable loading control like β-actin or GAPDH.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent late-stage autophagy inhibitor. Its primary mechanism involves the deacidification of lysosomes, which prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of autophagic cargo.[1][6] this compound achieves this by inhibiting the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[6][11][12]
Q2: How does this compound compare to other autophagy inhibitors like hydroxychloroquine (B89500) (HCQ) and Bafilomycin A1?
This compound is significantly more potent at inhibiting autophagy than HCQ.[1][6] It achieves greater lysosomal deacidification at lower concentrations.[1] Bafilomycin A1 is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase) and also prevents lysosomal acidification. Both this compound and Bafilomycin A1 are effective late-stage autophagy inhibitors.
Q3: What are the recommended working concentrations and treatment times for this compound?
The optimal concentration and treatment time can vary depending on the cell line and experimental conditions. A good starting point for in vitro experiments is a concentration range of 0.1 to 10 µM for a duration of 6 to 24 hours.[1] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: Can this compound induce cell death?
Yes, at higher concentrations or with prolonged treatment, this compound can induce apoptosis.[1][8] It is crucial to distinguish between autophagy inhibition and cytotoxicity. Therefore, it is recommended to perform cell viability assays in parallel with your autophagy experiments.
Q5: How should I prepare and store this compound?
This compound is typically dissolved in DMSO to create a stock solution.[1][11] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Assay | Expected Change with this compound | Typical Fold Change (relative to control) | Cell Line Example | Reference |
| LC3-II/LC3-I Ratio | Western Blot | Increase | 2-10 fold | Melanoma cells (A375P) | [1] |
| GFP-LC3 Puncta | Fluorescence Microscopy | Increase | 3-8 fold | MEF-GFP-LC3 cells | [13] |
| p62/SQSTM1 Levels | Western Blot | Increase or No Change | 1.5-5 fold | Hepatocellular carcinoma cells (Hep 3B) | [14][15] |
Note: These values are approximate and can vary significantly based on the cell type, experimental conditions, and the basal level of autophagy.
Experimental Protocols
Western Blotting for LC3-II and p62/SQSTM1
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or controls for the determined time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) onto a 12-15% polyacrylamide gel for optimal separation of LC3-I and LC3-II.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (e.g., 1:1000 dilution) and p62/SQSTM1 (e.g., 1:1000 dilution) overnight at 4°C.[9] Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the protein of interest to the loading control.
GFP-LC3 Puncta Assay by Fluorescence Microscopy
-
Cell Culture and Treatment: Plate cells stably expressing GFP-LC3 on glass coverslips in a multi-well plate. Treat with this compound or controls.
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization (Optional): If co-staining with an antibody, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filters for GFP and DAPI.
-
Image Analysis: Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta indicates the accumulation of autophagosomes.[13]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the dynamic turnover of GFP-LC3 in the autolysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
improving the reproducibility of experiments with DC661
Welcome to the technical support center for DC661. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound, a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1) and a powerful agent for inducing lysosomal-dependent cell death. Here you will find troubleshooting guidance and frequently asked questions to enhance the reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dimeric chloroquine (B1663885) derivative that acts as a potent anti-lysosomal agent.[1][2] Its primary molecular target is palmitoyl-protein thioesterase 1 (PPT1).[3][4][5] By inhibiting PPT1, this compound disrupts lysosomal function, leading to lysosomal deacidification and the inhibition of autophagy.[3][4] This compound is significantly more effective at inhibiting autophagy and deacidifying lysosomes than hydroxychloroquine (B89500) (HCQ).[3][4]
Q2: What are the key downstream effects of this compound treatment in cancer cells?
A2: Treatment with this compound leads to a cascade of cellular events, including the accumulation of autophagic vesicles, lysosomal membrane permeabilization (LMP), and the induction of multiple forms of programmed cell death such as apoptosis, necroptosis, ferroptosis, and pyroptosis.[6][7][8] It can also induce immunogenic cell death, characterized by the surface expression of calreticulin.[7]
Q3: How does the potency of this compound compare to other autophagy inhibitors like hydroxychloroquine (HCQ)?
A3: this compound is considerably more potent than HCQ. For instance, in 72-hour MTT assays across various cancer cell lines, the IC50 of this compound was found to be approximately 100-fold lower than that of HCQ.[3][4] It also induces a more significant accumulation of the autophagic vesicle marker LC3B-II at lower concentrations compared to HCQ or Lys05.[4][6]
Q4: In which solvents can I dissolve this compound and what are the recommended storage conditions?
A4: this compound is soluble in DMSO and ethanol.[6] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[1] Stock solutions in a solvent can be stored at -80°C for up to one year.[6] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lack of desired cellular effect (e.g., no autophagy inhibition or cell death).
-
Potential Cause 1: Suboptimal Compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Effective concentrations in vitro have been reported to range from 0.1 µM to 10 µM.[4][6] Cell death is typically observed at concentrations above 10 µM.[4][6]
-
-
Potential Cause 2: Poor Compound Stability or Solubility in Media.
-
Solution: Ensure your stock solution is properly prepared and stored. When diluting into aqueous media for cell culture, be mindful of potential precipitation. It is recommended to prepare fresh dilutions for each experiment. For in vivo studies, specific formulations using DMSO, PEG300, Tween80, and ddH2O have been described and should be prepared fresh.[6]
-
-
Potential Cause 3: Cell Line Resistance.
-
Solution: The expression level of the target protein, PPT1, can vary between cell lines, potentially influencing sensitivity to this compound.[9] Consider verifying PPT1 expression in your cell line of interest.
-
Issue 2: High background or off-target effects observed.
-
Potential Cause 1: Excessive Compound Concentration.
-
Potential Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%.[10] Run a vehicle-only control to assess the impact of the solvent on your cells.
-
Issue 3: Difficulty reproducing in vivo anti-tumor effects.
-
Potential Cause 1: Inadequate Drug Formulation and Delivery.
-
Solution: The solubility and stability of this compound in physiological conditions can be challenging. Utilize a well-defined in vivo formulation, such as the one described with DMSO, PEG300, and Tween80, to ensure proper delivery.[6] The route of administration (e.g., intraperitoneal injection) should also be consistent.[6]
-
-
Potential Cause 2: Insufficient Dosage or Dosing Frequency.
-
Solution: A dosage of 3 mg/kg via intraperitoneal injection has been shown to be effective in reducing tumor volume in a HT29 xenograft model.[6] It may be necessary to optimize the dosing regimen for your specific animal model.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 of this compound | IC50 of HCQ | Reference |
| Multiple Cancer Cell Lines | 72-hour MTT Assay | ~100-fold lower than HCQ | - | [3][4] |
| Hepatocellular Carcinoma (Hep 3B) | CCK-8 Assay | 0.6 µM | - | [9] |
| Hepatocellular Carcinoma (Hep 1-6) | CCK-8 Assay | 0.5 µM | - | [9] |
Table 2: Recommended Concentrations and Incubation Times for In Vitro Assays
| Assay | Cell Line | Concentration Range | Incubation Time | Reference |
| Immunoblotting (LC3B-II accumulation) | A375P Melanoma | 0.1 - 10 µM | 6 hours | [6] |
| Autophagic Flux (mCherry-eGFP-LC3B) | Melanoma Cells | Not specified | Not specified | [4][6] |
| Apoptosis Induction | BRAF-mutant Melanoma | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Assessment of Autophagy Inhibition by Immunoblotting
-
Cell Seeding: Plate A375P melanoma cells and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 6 hours. Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system. An accumulation of the lipidated form, LC3B-II, indicates autophagy inhibition.[6]
-
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Animal Model: Utilize an appropriate xenograft model, such as HT29 colorectal cancer cells implanted in immunodeficient mice.[6]
-
This compound Formulation: Prepare a fresh solution of this compound for intraperitoneal injection. A sample formulation involves dissolving this compound in DMSO, followed by dilution with PEG300, Tween80, and ddH2O.[6]
-
Dosing: Once tumors are established, administer this compound at a dose of 3 mg/kg via intraperitoneal injection.[6] A control group should receive the vehicle solution.
-
Monitoring: Monitor tumor volume and mouse weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunoblotting for autophagy markers.
Visualizations
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
how to interpret unexpected results in DC661 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DC661 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme located in the lysosome.[1][2] By inhibiting PPT1, this compound disrupts lysosomal function, leading to lysosomal deacidification and a blockage of the autophagy process.[3][4] This ultimately triggers a unique form of immunogenic cell death in cancer cells.[5][6]
Q2: How does this compound differ from other autophagy inhibitors like hydroxychloroquine (B89500) (HCQ)?
A2: this compound is significantly more potent than HCQ at inhibiting autophagy and deacidifying lysosomes.[3][4] While both target PPT1, this compound maintains its inhibitory activity in the acidic environment of the lysosome, unlike HCQ.[4][7]
Q3: What is the expected effect of this compound on LC3B protein levels in a western blot?
A3: Treatment with this compound is expected to cause an accumulation of the lipidated form of LC3B (LC3B-II), which is associated with autophagosome membranes. This is due to the blockage of autophagosome fusion with lysosomes and subsequent degradation. Therefore, you should observe an increase in the LC3B-II band intensity relative to a loading control.
Q4: Can this compound induce forms of cell death other than the reported immunogenic cell death?
A4: While the primary mechanism is a unique form of lysosomal lipid peroxidation-driven immunogenic cell death, this compound has been shown to induce apoptosis in some cancer cell lines.[3][8] However, studies have also demonstrated that its cytotoxic effects can be independent of canonical apoptosis, necroptosis, ferroptosis, and pyroptosis pathways.[5][6]
Q5: Are there known resistance mechanisms to this compound?
A5: While specific resistance mechanisms to this compound are not yet well-documented, general mechanisms of resistance to lysosomotropic agents could potentially play a role. These may include upregulation of drug efflux pumps or alterations in lysosomal biology.
Troubleshooting Unexpected Results
Interpreting unexpected outcomes is crucial for accurate data analysis. The following table outlines potential unexpected results in this compound studies, their possible causes, and suggested troubleshooting steps.
| Unexpected Result | Potential Cause(s) | Suggested Troubleshooting Steps |
| No significant increase in LC3B-II after this compound treatment. | 1. Ineffective this compound concentration or treatment time: The concentration of this compound may be too low, or the incubation time may be too short to induce a measurable effect. 2. Rapid degradation of LC3B-II: In some cell lines, the autophagic flux may be very high, leading to rapid turnover of LC3B-II that masks its accumulation. 3. Technical issues with Western blot: Problems with antibody quality, protein transfer, or detection can lead to a lack of signal. | 1. Perform a dose-response and time-course experiment: Titrate the concentration of this compound and vary the incubation time to find the optimal conditions for your cell line. 2. Co-treat with a lysosomal inhibitor: Use a compound like Bafilomycin A1 or Chloroquine in parallel with this compound. A further increase in LC3B-II with the co-treatment would indicate that this compound is indeed blocking autophagic flux. 3. Optimize Western blot protocol: Ensure you are using a validated LC3B antibody, an appropriate gel percentage for resolving LC3B-I and -II, and a suitable membrane for small proteins. Include a positive control for autophagy induction. |
| Decreased cell viability is observed, but with minimal LC3B-II accumulation. | 1. Alternative cell death pathways: this compound may be inducing a non-autophagy-dependent cell death mechanism in your specific cell model. 2. Early onset of cell death: If the cells are dying rapidly, the machinery for autophagy may be dismantled before significant LC3B-II accumulation can be detected. | 1. Investigate other cell death markers: Perform assays for apoptosis (e.g., caspase-3 cleavage, Annexin V staining) or other forms of cell death. 2. Conduct a time-course experiment: Analyze LC3B-II levels at earlier time points after this compound treatment. |
| High variability in cell viability assays (e.g., MTT, XTT). | 1. Compound precipitation: this compound, like many small molecules, may precipitate in culture media, especially at higher concentrations. 2. Interference with assay chemistry: Some compounds can directly reduce the tetrazolium salts used in MTT and XTT assays, leading to a false signal. 3. Inconsistent cell seeding: Uneven cell distribution in multi-well plates can lead to high variability. | 1. Visually inspect for precipitate: Check the wells for any visible precipitate after adding this compound. Consider using a lower final DMSO concentration. 2. Run a cell-free control: Incubate this compound in media without cells and perform the viability assay to check for direct chemical reduction of the assay reagent. Consider using an alternative viability assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo). 3. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. |
| LysoTracker staining does not show significant lysosomal deacidification. | 1. LysoTracker is not specific to lysosomes: It can accumulate in any acidic compartment. 2. Drug efflux: Some cell lines may express efflux pumps like P-glycoprotein that can remove LysoTracker from the cells. 3. Incorrect dye concentration or incubation time: Suboptimal staining conditions can lead to weak or inconclusive signals. | 1. Use a ratiometric lysosomal pH probe: Employ a more quantitative and specific method for measuring lysosomal pH, such as a dextran-conjugated pH-sensitive dye. 2. Check for P-glycoprotein expression: If your cell line is known to express high levels of efflux pumps, consider using an inhibitor or an alternative method. 3. Optimize LysoTracker staining protocol: Titrate the LysoTracker concentration and incubation time for your specific cell line. |
Experimental Protocols
Western Blot Analysis of LC3B-II Accumulation
Objective: To qualitatively and quantitatively assess the effect of this compound on the accumulation of LC3B-II.
Materials:
-
Cell culture reagents
-
This compound
-
Bafilomycin A1 (optional, for autophagic flux assessment)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient recommended)
-
PVDF membrane (0.2 µm)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. For autophagic flux analysis, include a condition with this compound and Bafilomycin A1 (100 nM) for the last 2-4 hours of the this compound treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane with TBST, apply the ECL detection reagent, and capture the chemiluminescent signal. Quantify the band intensities for LC3B-II and a loading control (e.g., β-actin or GAPDH) using densitometry software.
Clonogenic Survival Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cell culture reagents
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol (B129727)/water)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. Allow the cells to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
-
Colony Counting: Wash the wells with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Measurement of lysosomal pH [bio-protocol.org]
- 5. Western Blot protocol for LC3B Antibody (NB600-1384): Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Maximal DC661 Efficacy
Welcome to the technical support center for DC661. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the maximal efficacy of this compound, a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1) and an effective anti-lysosomal agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dimeric chloroquine (B1663885) derivative that acts as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3][4][5] Its primary mechanism involves the deacidification of lysosomes, leading to the inhibition of autophagy.[3][4][6][7] This disruption of lysosomal function ultimately induces apoptosis in cancer cells.[6][8]
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: For in vitro studies, a concentration range of 0.1 to 10 µmol/L is recommended for observing the accumulation of autophagic vesicles.[3][6][7] It is important to note that concentrations exceeding 10 µmol/L have been shown to cause universal cell death.[3][6][7][9] The IC50 of this compound in a 72-hour MTT assay has been reported to be up to 100-fold lower than that of hydroxychloroquine (B89500) (HCQ) across various cancer cell lines.[6][7]
Q3: How does the optimal incubation time for this compound vary depending on the experimental endpoint?
A3: The optimal incubation time is highly dependent on the biological question being addressed. Short-term incubations (e.g., 6 hours) are suitable for observing initial effects on protein levels, such as the accumulation of LC3B-II via immunoblotting.[6] For assessing cell viability and determining IC50 values, longer incubation periods of 72 hours are commonly used.[6][7] Proteomic analyses have been conducted following a 24-hour treatment period.[8]
Q4: Should the media containing this compound be replaced during long-term experiments?
A4: For most standard endpoint assays up to 72 hours, a single treatment at the beginning of the experiment is sufficient and generally recommended for maintaining consistency in dose-response studies. For longer-term experiments, such as clonogenic assays, the stability of the compound in culture media and the cell line's metabolic rate should be considered, though media changes are not standard practice in the cited literature for these assay types.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on autophagy or cell viability. | 1. Suboptimal Incubation Time: The incubation period may be too short to induce a measurable response. 2. Incorrect Concentration: The concentration of this compound may be too low for the specific cell line. 3. Cell Line Resistance: The target cell line may be resistant to this compound. 4. Compound Integrity: The this compound stock may have degraded. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 6, 24, 48, 72 hours) to identify the optimal window for your endpoint. 2. Conduct a Dose-Response Experiment: Titrate this compound across a wider concentration range (e.g., 0.01 µM to 20 µM). 3. Verify Target Expression: Confirm the expression of PPT1 in your cell line. 4. Verify Compound Activity: Use a positive control cell line known to be sensitive to this compound. Prepare fresh dilutions from a new stock solution. |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Edge Effects: Evaporation from wells on the plate's perimeter. 3. Pipetting Errors: Inaccurate dispensing of this compound or reagents. | 1. Improve Cell Seeding Technique: Ensure a single-cell suspension and mix gently before and during plating. 2. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS or media. 3. Use Calibrated Pipettes: Ensure proper pipetting technique and use calibrated equipment. |
| 100% Cell Death at All Tested Concentrations. | 1. Concentration Range is Too High: The chosen concentrations are above the cytotoxic threshold for the cell line. 2. Error in Dilution Calculation: Mistakes in calculating the final concentrations. | 1. Lower the Concentration Range: Test concentrations in the nanomolar to low micromolar range. 2. Recalculate and Prepare Fresh Dilutions: Carefully review all calculations for stock and working solutions. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation for Autophagy Inhibition
This protocol outlines a method to determine the optimal incubation time for observing autophagy inhibition by monitoring the accumulation of the autophagic vesicle marker LC3B-II.
-
Cell Seeding: Plate your target cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest for the longest time point.
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cell lysates at various time points (e.g., 2, 6, 12, 24, and 48 hours) post-treatment.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting on the cell lysates. Probe for LC3B and a loading control (e.g., β-actin or GAPDH).
-
Quantification: Quantify the band intensity of LC3B-II relative to the loading control. The optimal incubation time will correspond to the peak accumulation of LC3B-II.
Protocol 2: Cell Viability Assay (MTT) with Varying Incubation Times
This protocol is for determining the IC50 of this compound at different incubation periods.
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density for the desired assay duration.
-
Incubation: Allow cells to attach for 24 hours.
-
This compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation Periods: Incubate separate plates for 24, 48, and 72 hours.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each incubation time.
Visualizations
Caption: this compound inhibits PPT1 within the lysosome, leading to autophagy inhibition and apoptosis induction.
Caption: A logical workflow for determining the optimal incubation time for this compound treatment.
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
challenges in delivering DC661 in vivo and how to overcome them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the palmitoyl-protein thioesterase 1 (PPT1) inhibitor, DC661, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme involved in the lysosomal degradation of lipid-modified proteins.[1][2][3][4][5] By inhibiting PPT1, this compound acts as an anti-lysosomal agent, leading to the deacidification of the lysosome and inhibition of autophagy.[1][5][6][7] This disruption of lysosomal function can induce apoptosis in cancer cells.[6][7] It is a dimeric chloroquine (B1663885) derivative and has been shown to be significantly more potent at inhibiting autophagic flux than hydroxychloroquine (B89500) (HCQ).[8]
Q2: What are the primary in vivo applications of this compound?
A2: this compound is primarily investigated for its anti-cancer activity.[1][5] Its ability to inhibit autophagy and induce apoptosis makes it a candidate for cancer therapy.[7] Studies have shown its efficacy in reducing tumor volume in xenograft models.[7] Additionally, by inhibiting PPT1, this compound can enhance anti-tumor immune responses, making it a potential adjunct to immunotherapies.[9]
Q3: Is this compound a TYK2/JAK1 inhibitor?
A3: Based on the current scientific literature, this compound's primary and well-characterized mechanism of action is the inhibition of PPT1 and subsequent disruption of lysosomal function and autophagy.[1][2][5] There is no substantial evidence to suggest that it acts as a direct inhibitor of TYK2 or JAK1.
Troubleshooting Guide: In Vivo Delivery of this compound
This guide addresses common challenges researchers may encounter when delivering this compound in vivo and provides potential solutions.
Problem 1: Poor Solubility and Vehicle Preparation
-
Question: I am having difficulty dissolving this compound for in vivo administration. What is the recommended solvent?
-
Answer: this compound is insoluble in water.[6][7] For in vivo administration, a multi-component solvent system is often necessary. A common approach is to first dissolve this compound in an organic solvent like DMSO and then further dilute it in a vehicle suitable for injection, such as a mixture of PEG300, Tween 80, and sterile water, or in corn oil.[1][5][6] It is crucial to prepare the formulation fresh before each use.[5]
Problem 2: Low Bioavailability and Rapid Clearance
-
Question: I am observing lower than expected efficacy in my animal model, which I suspect is due to poor bioavailability or rapid clearance of this compound. How can I address this?
-
Answer: As a small molecule, this compound may be subject to rapid metabolism and clearance. To overcome this, consider the following strategies:
-
Formulation Enhancement: Utilize drug delivery systems that can protect the compound from degradation and prolong its circulation time.
-
Nanoparticle Encapsulation: Encapsulating this compound in liposomes or polymeric nanoparticles can improve its pharmacokinetic profile.
-
Route of Administration: While intraperitoneal (i.p.) injection has been used,[7] other routes like intravenous (i.v.) or subcutaneous (s.c.) injection in a suitable formulation might provide different pharmacokinetic profiles.
-
Problem 3: Off-Target Effects and Toxicity
-
Question: I am observing signs of toxicity in my animals at the desired therapeutic dose. How can I mitigate these off-target effects?
-
Answer: Toxicity can arise from the accumulation of the drug in healthy tissues. As a lysosomotropic agent, this compound can accumulate in the lysosomes of normal cells, which could lead to toxicity.[10][11] Strategies to reduce off-target effects include:
-
Targeted Delivery: Functionalize nanoparticles or other carriers with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on your target tumor cells. This can increase the concentration of this compound at the tumor site while minimizing exposure to healthy tissues.
-
Dose Optimization: Perform a dose-response study to find the minimum effective dose with the lowest toxicity.
-
Problem 4: Crossing Biological Barriers (e.g., Blood-Brain Barrier)
-
Question: My research involves brain tumors, and I am unsure if this compound can cross the blood-brain barrier (BBB). What are my options?
-
Answer: The ability of this compound to cross the BBB is not well-documented. For central nervous system (CNS) applications, consider these approaches:
-
Prodrugs: Modify the chemical structure of this compound to create a more lipophilic prodrug that can cross the BBB and is then converted to the active compound within the CNS.
-
Nanoparticle-mediated delivery: Use nanoparticles specifically designed to cross the BBB, for example, by coating them with polysorbate 80 or transferrin.
-
Direct CNS administration: If feasible for your animal model, direct administration routes such as intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection could be explored.
-
Data Presentation
Table 1: In Vitro and In Vivo Parameters of this compound
| Parameter | Value | Cell Lines/Model | Reference |
| In Vitro IC50 | ~100-fold lower than HCQ | Various cancer cell lines | [6][7] |
| In Vivo Dosage | 3 mg/kg | HT29 colorectal xenograft | [7] |
| Administration Route | Intraperitoneal (i.p.) | HT29 colorectal xenograft | [7] |
| Solubility in DMSO | 7 mg/mL (12.66 mM) | N/A | [6][7] |
| Solubility in Water | Insoluble | N/A | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Intraperitoneal (i.p.) Injection
-
Stock Solution Preparation:
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 40% PEG300, 5% Tween 80, and 55% sterile, double-distilled water (ddH2O).[6]
-
-
Final Formulation:
-
For a final concentration of 0.2 mg/mL, add 20 µL of the 10 mg/mL this compound stock solution to 400 µL of PEG300 and mix until clear.[6]
-
Add 50 µL of Tween 80 to the mixture and mix thoroughly.[6]
-
Add 530 µL of ddH2O to bring the final volume to 1 mL.[6]
-
The final formulation will contain 2% DMSO.
-
This solution should be prepared fresh immediately before use.[6]
-
-
Administration:
-
Administer the freshly prepared this compound formulation to the animal via intraperitoneal injection at the desired dosage (e.g., 3 mg/kg).[7]
-
Protocol 2: Assessment of Autophagy Inhibition In Vivo
-
Animal Treatment:
-
Treat animals with this compound at the desired dose and for the specified duration. Include a vehicle control group.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., tumor).
-
-
Western Blot Analysis:
-
Prepare protein lysates from the collected tissues.
-
Perform Western blotting to detect the levels of autophagy markers, such as the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
-
-
Immunohistochemistry (IHC):
-
Fix tissue samples in formalin and embed in paraffin.
-
Perform IHC staining for LC3 to visualize the accumulation of autophagosomes in the tissue.
-
Visualizations
Caption: Signaling pathway of autophagy and the inhibitory action of this compound on PPT1, leading to lysosomal dysfunction.
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: Logical relationship between in vivo delivery challenges for this compound and potential solutions.
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Lysosomes in Limiting Drug Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Western Blot Techniques for Clear LC3B-II Bands
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) for achieving clear and reliable LC3B-II bands in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a clear LC3B-II band, or why is it very faint?
A1: Several factors can contribute to a weak or absent LC3B-II signal. These can range from issues with sample preparation and protein degradation to suboptimal Western blot conditions. LC3B-I is more labile than LC3B-II, and both are sensitive to freeze-thaw cycles. It is also crucial to ensure that autophagy is sufficiently induced in your experimental setup. To confirm this, consider using a positive control such as cells treated with an autophagy inducer like Torin-1 or Rapamycin.[1] Additionally, since LC3B-II is itself degraded during autophagy, its levels might be low. To circumvent this, treating cells with lysosomal inhibitors like Bafilomycin A1 or Chloroquine can help accumulate LC3B-II, leading to a stronger signal.[1][2][3][4]
Q2: I see a strong LC3B-I band but a very weak LC3B-II band. What does this mean and how can I improve the LC3B-II signal?
A2: A strong LC3B-I band with a weak LC3B-II band could indicate a low level of autophagy induction or a high rate of autophagic flux where autophagosomes are rapidly fusing with lysosomes and their contents, including LC3B-II, are being degraded. To differentiate between these possibilities, an autophagic flux assay is recommended.[2][3] This involves treating your cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) alongside your experimental treatment.[2][3] An accumulation of LC3B-II in the presence of the inhibitor compared to the treatment alone indicates an active autophagic flux.[2][3] If there's no change, it suggests that the treatment is not inducing autophagy.
Q3: What are the optimal gel and membrane conditions for resolving LC3B-I and LC3B-II?
A3: Due to the small size of LC3B proteins (~14-18 kDa), specific gel and membrane choices are critical for good separation and detection.
-
Gel Electrophoresis: A high-percentage polyacrylamide gel (15%) or a gradient gel (e.g., 4-20%) is recommended to effectively separate the two isoforms.[5][6] Run the gel at a lower voltage to prevent the small proteins from running off.[6]
-
Transfer Membrane: A PVDF membrane with a small pore size (0.2 µm) is highly recommended over nitrocellulose for better retention of small proteins like LC3B.[7][8] Ensure the transfer buffer contains an adequate amount of methanol (B129727) (at least 20%) to facilitate the binding of small proteins to the membrane.[6]
Q4: How can I confirm that my Western blot transfer was successful for low molecular weight proteins like LC3B?
A4: To verify a successful transfer, especially for small proteins, you can use Ponceau S staining on the membrane immediately after the transfer.[9] This will allow you to visualize the protein bands and ensure that proteins in the low molecular weight range have been transferred effectively.
Q5: My background is very high on the blot, obscuring the LC3B bands. How can I reduce the background?
A5: High background can be caused by several factors. Here are some troubleshooting tips:
-
Blocking: Ensure you are using an appropriate blocking buffer, such as 5% non-fat dry milk in TBST, and block for at least one hour at room temperature.[8]
-
Antibody Concentration: The primary antibody concentration might be too high. Try diluting your primary antibody further.
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove non-specific binding.[9] However, be mindful that excessive washing can also lead to weaker signals.[9]
-
Tween-20 Concentration: A high concentration of Tween-20 in your wash buffer can sometimes lead to a loss of signal. A concentration of 0.05-0.1% is generally recommended.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No LC3B-II band or very faint band | Insufficient autophagy induction. | Use a positive control for autophagy induction (e.g., starvation, rapamycin).[1] |
| High autophagic flux (rapid degradation of LC3B-II). | Treat cells with lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine) to allow LC3B-II accumulation.[2][3][4] | |
| Protein degradation during sample preparation. | Use fresh samples and add protease inhibitors to your lysis buffer. Avoid repeated freeze-thaw cycles.[6] | |
| Suboptimal antibody concentration. | Optimize the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a titration.[9] | |
| Poor protein transfer. | Use a 0.2 µm PVDF membrane and ensure 20% methanol in the transfer buffer.[6][8] Confirm transfer with Ponceau S staining.[9] | |
| Poor separation of LC3B-I and LC3B-II | Inappropriate gel percentage. | Use a high-percentage (15%) or gradient (4-20%) polyacrylamide gel.[5][6] |
| Gel running conditions. | Run the gel at a lower voltage for a longer time to improve resolution.[6] | |
| High background | Insufficient blocking. | Block for at least 1 hour at room temperature with 5% non-fat dry milk in TBST.[8] |
| Primary antibody concentration too high. | Decrease the primary antibody concentration.[11] | |
| Inadequate washing. | Increase the number and/or duration of washes.[9] | |
| Multiple non-specific bands | Primary antibody concentration is too high. | Reduce the primary antibody concentration. |
| Secondary antibody cross-reactivity. | Ensure the secondary antibody is specific to the primary antibody's host species. | |
| Splice variants or protein modifications. | Use a fresh sample and add protease and phosphatase inhibitors to the lysis buffer.[11] |
Experimental Protocols
Detailed Protocol for LC3B Western Blotting
This protocol provides a general framework. Optimization may be required for specific cell types and experimental conditions.
1. Cell Lysis and Protein Extraction
-
Culture and treat your cells as required for your experiment. Include positive and negative controls. For assessing autophagic flux, treat a set of cells with a lysosomal inhibitor (e.g., 50 µM Chloroquine for 16 hours or 100 nM Bafilomycin A1 for 4 hours) in parallel with your experimental treatment.[12]
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5]
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[5]
2. Sample Preparation and SDS-PAGE
-
Mix equal amounts of protein (e.g., 20-40 µg) with 4X Laemmli sample buffer to a final concentration of 1X.[5]
-
Boil the samples at 95-100°C for 5-10 minutes.[5]
-
Load the samples onto a 15% polyacrylamide gel or a 4-20% gradient gel.[5]
-
Run the gel at a constant voltage until the dye front is near the bottom of the gel.
3. Protein Transfer
-
Transfer the separated proteins to a 0.2 µm PVDF membrane.[8]
-
Use a wet transfer system and perform the transfer at 100V for 60-90 minutes in a transfer buffer containing 20% methanol.[5][6]
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[5]
-
Incubate the membrane with the primary anti-LC3B antibody (e.g., DC661, diluted according to the manufacturer's datasheet, typically 1:1000) in the blocking buffer overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[5]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
5. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and image the blot using a chemiluminescence detection system.[5]
-
Quantify the band intensities using appropriate software. Normalize the LC3B-II band intensity to a loading control like β-actin or GAPDH.
Protocol for Stripping and Reprobing a Western Blot
This allows you to probe the same membrane for a different protein, such as a loading control, conserving your sample.
1. Mild Stripping
-
After initial detection, wash the membrane in TBST.
-
Prepare a mild stripping buffer (e.g., Glycine-HCl based).
-
Incubate the membrane in the stripping buffer for 5-10 minutes at room temperature with agitation.
-
Wash the membrane thoroughly with PBS or TBST (2-3 times for 10 minutes each) to remove the stripping buffer.[13]
2. Reprobing
-
Block the stripped membrane again for 1 hour at room temperature.[13]
-
Proceed with the primary and secondary antibody incubations for the new target protein as described in the immunoblotting protocol above.
Visualizations
Caption: The core signaling pathway of autophagy.
Caption: A standard workflow for Western blot analysis.
Caption: A decision tree for troubleshooting faint LC3B-II bands.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring Autophagic Flux by Using Lysosomal Inhibitors and Western Blotting of Endogenous MAP1LC3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy Watch | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Problems with my western blotting of LC3, autophagy protein... - Apoptosis, Necrosis and Autophagy [protocol-online.org]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. blog.addgene.org [blog.addgene.org]
how to control for DC661's effect on lysosomal pH in other assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the effects of DC661 on lysosomal pH in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect lysosomes?
A1: this compound is a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme located in the lysosome.[1][2] As a dimeric chloroquine (B1663885) derivative, this compound is a weak base that accumulates in the acidic environment of the lysosome. This accumulation leads to a significant increase in lysosomal pH, a process known as lysosomal deacidification.[2][3][4] This disruption of the normal acidic lysosomal environment (typically pH 4.5-5.0) can inhibit the activity of pH-dependent lysosomal hydrolases, thereby blocking processes like autophagy.[3][5][6]
Q2: Why is it critical to control for this compound's effect on lysosomal pH?
A2: The acidic lumen of the lysosome is essential for its function as the primary catabolic center of the cell.[5] Many downstream cellular processes can be affected by an increase in lysosomal pH. Therefore, when studying the effects of this compound on a specific cellular pathway or process, it is crucial to determine whether the observed effects are a direct result of PPT1 inhibition or an indirect consequence of lysosomal deacidification.[7] Failing to control for the pH effect can lead to misinterpretation of your experimental results.
Q3: How can I differentiate between the effects of PPT1 inhibition and lysosomal pH elevation caused by this compound?
A3: To isolate the pH-independent effects of this compound, you should use a control compound that elevates lysosomal pH through a different mechanism without inhibiting PPT1. A widely accepted control for this purpose is Bafilomycin A1.[7][8][9] Bafilomycin A1 is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), the proton pump responsible for acidifying the lysosome.[8][10] By comparing the effects of this compound to those of Bafilomycin A1 at concentrations that induce a similar increase in lysosomal pH, you can distinguish between PPT1-specific effects and those that are a general consequence of lysosomal dysfunction.
Troubleshooting Guides
Issue 1: My assay results are inconsistent after this compound treatment, and I suspect it's due to the lysosomal pH change.
-
Cause: The downstream assay you are using might be sensitive to pH changes. For example, many fluorescent dyes used to study other organelles or cellular processes can have their fluorescence properties altered by changes in the pH of nearby compartments.
-
Solution:
-
Quantify Lysosomal pH Change: First, confirm and quantify the extent of lysosomal pH elevation in your specific cell line and experimental conditions using a ratiometric lysosomal pH probe (see Experimental Protocol 1).
-
Use a pH-matched Control: Treat cells with a concentration of Bafilomycin A1 that results in a similar increase in lysosomal pH as your working concentration of this compound. This will allow you to assess the contribution of lysosomal deacidification to your observed phenotype.
-
Consider Alternative Lysosomotropic Agents: As an additional control, you can use other weak bases like Chloroquine (CQ) or Ammonium Chloride (NH₄Cl) to induce lysosomal deacidification and compare the results to those obtained with this compound.[5][11]
-
Issue 2: I am not sure what concentration of Bafilomycin A1 to use as a control for my this compound experiment.
-
Cause: The effective concentration of Bafilomycin A1 can vary between cell lines and experimental conditions.
-
Solution:
-
Perform a Dose-Response Curve: Treat your cells with a range of Bafilomycin A1 concentrations (e.g., 10 nM to 1 µM).
-
Measure Lysosomal pH: For each concentration, measure the resulting lysosomal pH using a fluorescent probe as described in Experimental Protocol 1.
-
Compare to this compound: Concurrently, treat cells with your desired concentration of this compound and measure the lysosomal pH.
-
Select the Matching Concentration: Choose the concentration of Bafilomycin A1 that produces a lysosomal pH value closest to that induced by this compound for your subsequent control experiments.
-
Data Presentation
Table 1: Comparison of Agents Affecting Lysosomal pH
| Compound | Primary Mechanism of Action | Typical Working Concentration | Expected Effect on Lysosomal pH | Reference(s) |
| This compound | PPT1 Inhibition / Weak Base Accumulation | 0.1 - 10 µM | Significant Increase | [3][6] |
| Bafilomycin A1 | V-ATPase Inhibition | 10 - 100 nM | Significant Increase | [8][10] |
| Chloroquine (CQ) | Weak Base Accumulation | 10 - 50 µM | Significant Increase | [5] |
| Ammonium Chloride (NH₄Cl) | Weak Base Accumulation | 10 - 20 mM | Significant Increase | [5][11] |
Experimental Protocols
Experimental Protocol 1: Measurement of Lysosomal pH using a Ratiometric Fluorescent Probe
Objective: To quantify the change in lysosomal pH upon treatment with this compound and control compounds.
Materials:
-
Cells of interest
-
This compound
-
Bafilomycin A1
-
LysoSensor™ Yellow/Blue DND-160 (or another suitable ratiometric pH probe)
-
Live-cell imaging medium
-
Confocal microscope with environmental chamber
Procedure:
-
Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
Allow cells to adhere overnight.
-
Load cells with LysoSensor™ Yellow/Blue DND-160 according to the manufacturer's instructions.
-
Replace the loading medium with live-cell imaging medium containing either vehicle control, this compound, or Bafilomycin A1 at the desired concentrations.
-
Incubate the cells for the desired treatment time in the microscope's environmental chamber (37°C, 5% CO₂).
-
Acquire images using two different excitation/emission settings appropriate for the ratiometric probe.
-
Calculate the ratio of the fluorescence intensities for each lysosome.
-
Generate a calibration curve by treating probe-loaded cells with buffers of known pH in the presence of ionophores like nigericin (B1684572) and monensin.
-
Convert the fluorescence ratios from your experimental conditions to pH values using the calibration curve.
Experimental Protocol 2: Autophagy Flux Assay with Lysosomal pH Control
Objective: To determine if the effect of this compound on autophagy is solely due to lysosomal deacidification.
Materials:
-
Cells stably expressing a tandem mCherry-EGFP-LC3 reporter
-
This compound
-
Bafilomycin A1
-
Nutrient-rich medium (e.g., DMEM with 10% FBS)
-
Starvation medium (e.g., EBSS)
-
Confocal microscope
Procedure:
-
Seed mCherry-EGFP-LC3 expressing cells on glass-bottom dishes.
-
Treat cells with one of the following conditions:
-
Vehicle control in nutrient-rich medium
-
Vehicle control in starvation medium (to induce autophagy)
-
This compound in starvation medium
-
Bafilomycin A1 (at a concentration that matches the pH effect of this compound) in starvation medium
-
-
Incubate for the desired time.
-
Fix the cells and acquire images using separate channels for mCherry (red) and EGFP (green).
-
Data Analysis:
-
In autophagosomes (neutral pH), both mCherry and EGFP will fluoresce, appearing as yellow puncta.
-
In autolysosomes (acidic pH), the EGFP fluorescence is quenched, and only mCherry will be visible, appearing as red puncta.
-
An accumulation of yellow puncta with this compound or Bafilomycin A1 treatment indicates a block in autophagic flux due to impaired lysosomal degradation.
-
By comparing the degree of yellow puncta accumulation between this compound and Bafilomycin A1, you can infer if the effect of this compound is solely due to the pH change.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's dual effect on lysosomes.
Caption: Workflow for controlling for this compound's effect on lysosomal pH.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring lysosomal biology: current approaches and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Modulating lysosomal pH: a molecular and nanoscale materials design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interpretation of bafilomycin, pH neutralizing or protease inhibitor treatments in autophagic flux experiments: Novel considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bafilomycin A1 inhibits lysosomal, phagosomal, and plasma membrane H(+)-ATPase and induces lysosomal enzyme secretion in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysosomal Re-acidification Prevents Lysosphingolipid-Induced Lysosomal Impairment and Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of DC661 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of DC661 in long-term experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound, offering step-by-step guidance to resolve them.
Issue 1: High Levels of Cell Death Observed in Long-Term this compound Treatment
Question: We are observing significant cell death in our long-term ( > 72 hours) experiments with this compound, even at concentrations that are effective in short-term assays. How can we reduce this cytotoxicity to study the long-term effects of autophagy inhibition?
Answer: High cytotoxicity in long-term this compound treatment is a known issue due to its potent inhibition of lysosomal function.[1][2][3] Here is a troubleshooting workflow to mitigate this effect:
Experimental Workflow for Mitigating this compound Cytotoxicity
Caption: Troubleshooting workflow for mitigating this compound-induced cytotoxicity.
Step-by-Step Protocol:
-
Optimize this compound Concentration:
-
Rationale: The optimal concentration for long-term studies may be lower than that used for short-term experiments.
-
Protocol: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 10 µM) over your desired long-term time course (e.g., 5-7 days).[1][2]
-
Analysis: Determine the highest concentration that maintains a significant level of cell viability while still effectively inhibiting autophagy.
-
-
Co-treatment with N-acetylcysteine (NAC):
-
Rationale: this compound-induced cytotoxicity has been shown to be rescued by the antioxidant N-acetylcysteine (NAC).[4][5] NAC can mitigate the lysosomal lipid peroxidation that contributes to cell death.[4][5]
-
Protocol: Based on the optimized this compound concentration from Step 1, perform co-treatment experiments with varying concentrations of NAC (e.g., 1 mM to 10 mM).
-
Analysis: Assess cell viability to identify a NAC concentration that significantly reduces this compound-induced cell death.
-
-
Confirm On-Target Activity:
-
Rationale: It is crucial to ensure that the mitigation strategy does not interfere with the intended autophagy-inhibiting effect of this compound.
-
Protocol: After establishing the optimal this compound and NAC co-treatment conditions, assess the level of autophagy inhibition. This can be done by immunoblotting for the accumulation of LC3B-II, a marker of autophagic vesicles.[1][2]
-
Analysis: Compare the LC3B-II levels in cells treated with this compound alone versus those co-treated with this compound and NAC. The goal is to see a rescue in viability without a significant reduction in LC3B-II accumulation.
-
Issue 2: Inconsistent Results in Proliferation Assays with this compound
Question: We are getting variable results in our long-term proliferation assays (e.g., colony formation assays) when using this compound. What could be the cause of this inconsistency?
Answer: Inconsistent results in long-term proliferation assays can stem from several factors, including the health of the cells prior to treatment and the specific assay conditions.
Troubleshooting Steps:
-
Cell Health and Seeding Density:
-
Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[6]
-
Optimize the initial cell seeding density to prevent cultures from becoming confluent before the end of the experiment.
-
-
Solvent Concentration:
-
This compound is often dissolved in DMSO.[7] Ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[8][9] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration).[8]
-
-
Media Changes:
-
For long-term experiments, it is crucial to replenish the culture medium to ensure an adequate supply of nutrients. When changing the medium, re-introduce this compound (and NAC, if applicable) at the desired concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), which acts as an anti-lysosomal agent.[7][10] Its primary mechanism involves the deacidification of the lysosome, leading to the inhibition of autophagy.[1][2] This disruption of lysosomal function can cause lysosomal membrane permeabilization, leading to the release of cathepsins and subsequent activation of cell death pathways, including apoptosis.[4][11] this compound can also induce lysosomal lipid peroxidation, which contributes significantly to its cytotoxic effects.[4][5]
Signaling Pathway of this compound Action and Cytotoxicity
Caption: this compound inhibits PPT1, leading to lysosomal dysfunction and cell death.
Q2: What is the recommended concentration range for this compound in long-term studies?
A2: The effective concentration of this compound can vary significantly between cell lines. For long-term studies, it is recommended to start with a dose-response experiment to determine the optimal concentration. In many cancer cell lines, concentrations between 0.1 µM and 10 µM have been shown to be effective in inhibiting autophagy.[1][2] However, concentrations above 10 µM often lead to complete cell death.[1][2] For long-term clonogenic growth assays, lower concentrations may be necessary.[1][3]
Q3: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A3: The primary target of this compound has been identified as PPT1.[2][12] While the majority of its cytotoxic effects are attributed to the on-target inhibition of lysosomal function, it is important to consider that all small molecule inhibitors have the potential for off-target effects. However, studies have shown that the cytotoxic effects of this compound are abrogated in PPT1 knockout cells, strongly suggesting that its cytotoxicity is primarily mediated through its on-target activity.[2][12]
Q4: Which cell viability assays are recommended for monitoring this compound cytotoxicity?
A4: A variety of cell viability and cytotoxicity assays can be used to monitor the effects of this compound.[13][14][15] The choice of assay depends on the specific experimental question and the available equipment.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/WST-1 | Measures metabolic activity through the reduction of a tetrazolium salt.[16][17] | Simple, high-throughput, cost-effective. | Can be affected by changes in cellular metabolism that are independent of cell viability. |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[16] | Directly measures cytotoxicity. | Less sensitive for early-stage apoptosis. |
| Trypan Blue Exclusion | Stains cells with compromised membranes blue. | Simple, rapid, and inexpensive. | Manual counting can be subjective and time-consuming. |
| ATP-based Luminescence | Measures the amount of ATP, which is proportional to the number of viable cells.[15] | Highly sensitive and rapid. | Requires a luminometer. |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live and dead cells.[16] | Provides a direct count of live and dead cells; can be used with flow cytometry or fluorescence microscopy. | May require specialized equipment. |
Experimental Protocols
Protocol 1: Dose-Response and Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (DMSO). For mitigation experiments, include conditions with NAC co-treatment.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72, 96, or 120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Assessment of Autophagy Inhibition by Western Blotting for LC3B
-
Sample Preparation: After treatment with this compound +/- NAC, wash cells with cold PBS and lyse them in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity for LC3B-I and LC3B-II. An increase in the LC3B-II/LC3B-I ratio indicates an accumulation of autophagosomes and inhibition of autophagy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal lipid peroxidation regulates tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Cell viability assays | Abcam [abcam.com]
Technical Support Center: DC661 Dosage and Experimental Guidelines
Welcome to the technical support center for DC661. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various cancer models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in a new cancer model?
A1: Based on preclinical studies, a starting dose of 3 mg/kg, administered intraperitoneally (i.p.) daily , has been shown to be effective and well-tolerated in a human colorectal carcinoma HT29 xenograft model.[1][2] It is crucial to note that a higher dose of 10 mg/kg resulted in lethargy in mice and was discontinued.[2] Therefore, it is recommended to start with a dose-finding study to determine the optimal therapeutic window for your specific cancer model, starting with doses at or below 3 mg/kg.
Q2: How should this compound be formulated for in vivo administration?
A2: For in vivo studies, this compound can be formulated in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is sterile water.[2] Alternatively, a formulation of 10% DMSO + 90% Corn Oil has been suggested, which may require sonication to achieve a clear solution.[3] It is essential to ensure the final formulation is sterile and administered at a consistent volume for all animals in the study.
Q3: In which cancer models has this compound shown efficacy?
A3: this compound has demonstrated anti-cancer activity in various preclinical models, both in vitro and in vivo. In vitro studies have shown its effectiveness against melanoma, colon, and pancreas cancer cell lines.[1][2] In vivo, this compound has been shown to significantly reduce tumor volume in a colorectal cancer (HT29) xenograft model .[1][2] Additionally, it has been investigated in a hepatocellular carcinoma (HCC) model , where it was shown to enhance the sensitivity of HCC cells to sorafenib (B1663141).[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[2] Inhibition of PPT1 leads to lysosomal deacidification and a subsequent blockage of autophagic flux. This disruption of autophagy, a critical cellular recycling process that cancer cells often rely on for survival, ultimately leads to apoptosis (programmed cell death).[1][2] Furthermore, this compound has been shown to induce immunogenic cell death, suggesting it may also stimulate an anti-tumor immune response.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant tumor growth inhibition observed. | 1. Suboptimal Dosage: The dose of this compound may be too low for the specific tumor model. 2. Tumor Model Resistance: The chosen cell line or patient-derived xenograft (PDX) model may have intrinsic resistance to autophagy inhibitors. 3. Drug Formulation/Administration Issues: Improper formulation or administration could lead to reduced bioavailability. | 1. Conduct a dose-escalation study: Start with the recommended 3 mg/kg and carefully escalate, monitoring for efficacy and toxicity. 2. Evaluate PPT1 expression: Assess the expression level of PPT1 in your cancer model, as it is the direct target of this compound. 3. Verify formulation and administration technique: Ensure the drug is fully dissolved or suspended and that the i.p. injection is performed correctly. |
| Toxicity observed in treated animals (e.g., lethargy, weight loss). | 1. Dosage is too high: The 10 mg/kg dose has been reported to cause lethargy.[2] 2. Vehicle-related toxicity: The vehicle used for formulation may be causing adverse effects. | 1. Reduce the dosage: If toxicity is observed, decrease the dose of this compound. 2. Include a vehicle-only control group: This will help differentiate between drug- and vehicle-related toxicity. |
| Variability in tumor growth within the same treatment group. | 1. Inconsistent tumor cell implantation: Variation in the number of viable cells injected or the injection site can lead to different growth rates. 2. Inconsistent drug administration: Variations in injection volume or technique can affect drug exposure. | 1. Standardize cell implantation: Ensure a consistent number of viable cells are injected into the same anatomical location for each animal. 2. Standardize drug administration: Use precise techniques to ensure each animal receives the correct dose. |
Data Presentation
In Vivo Efficacy of this compound in Different Cancer Models
| Cancer Model | Animal Model | This compound Dosage and Administration | Observed Efficacy | Reference |
| Colorectal Carcinoma (HT29 Xenograft) | NSG Mice | 3 mg/kg, i.p., daily | Significant reduction in tumor volume and almost complete suppression of daily tumor growth rate. | [1][2] |
| Hepatocellular Carcinoma (Hep 1-6-SR Xenograft) | C57BL/6 Mice | Not specified as monotherapy | In combination with sorafenib, maximally suppressed tumor growth. | [4] |
In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (72h MTT assay) | Reference |
| Multiple cancer cell lines | Colon, Pancreas | 100-fold lower than Hydroxychloroquine (HCQ) | [1][2] |
| Hep 3B | Hepatocellular Carcinoma | 0.6 µM | [4] |
| Hep 1-6 | Hepatocellular Carcinoma | 0.5 µM | [4] |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a Colorectal Cancer (HT29) Xenograft Model
This protocol is adapted from established methodologies for HT29 xenograft studies.[2][5][6][7]
1. Cell Culture:
-
Culture HT29 human colorectal adenocarcinoma cells in a suitable medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase for tumor implantation.
2. Animal Model:
-
Use immunodeficient mice, such as NOD-SCID or athymic nude mice, aged 6-8 weeks.
-
Allow animals to acclimate for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Resuspend harvested HT29 cells in a sterile solution, such as PBS or a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
4. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
5. Drug Administration:
-
Treatment Group: Administer this compound at 3 mg/kg via intraperitoneal (i.p.) injection daily.
-
Control Group: Administer an equivalent volume of the vehicle used to formulate this compound (e.g., sterile water) via i.p. injection daily.
6. Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or activity).
-
The study endpoint may be a predetermined tumor volume, a specific study duration, or the observation of significant toxicity.
7. Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
At the end of the study, calculate the tumor growth inhibition (TGI) if applicable.
-
Perform statistical analysis to determine the significance of the difference in tumor growth between the treatment and control groups.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PPT1, leading to lysosomal dysfunction, autophagy inhibition, and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: A general workflow for conducting an in vivo efficacy study of this compound in a xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 4. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 7. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting Variability in Colony Formation Assays with DC661
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DC661 in colony formation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1] Its mechanism of action involves the deacidification of lysosomes and inhibition of autophagy, which is significantly more potent than hydroxychloroquine (B89500) (HCQ).[2][3] This disruption of lysosomal function ultimately leads to the induction of apoptosis and a reduction in cancer cell proliferation and survival.[1][4]
Q2: At what concentrations should I use this compound in my colony formation assay?
The optimal concentration of this compound is highly cell-line dependent and should be determined empirically. However, published studies have used concentrations ranging from 0 to 1000 nM for a 2-week colony formation assay in A375P melanoma cells.[2] It is crucial to perform a dose-response curve to identify the appropriate concentration range for your specific cell line. All cells have been observed to die at concentrations above 10 μmol/L.[1]
Q3: How long should I incubate my cells with this compound?
The incubation time for a colony formation assay with this compound can range from 7 to 14 days, depending on the doubling time of your cell line.[4][5] The goal is to allow sufficient time for visible colonies (typically defined as a cluster of at least 50 cells) to form in the untreated control wells.
Q4: I am observing very few or no colonies in my this compound-treated wells, even at low concentrations. What could be the reason?
This compound is a highly potent compound with an IC50 in 72-hour MTT assays that is approximately 100-fold lower than that of HCQ across multiple cancer cell lines.[1][2] Its potent cytotoxic effects, including the induction of apoptosis and lysosomal membrane permeabilization, can lead to a significant reduction in cell viability even at nanomolar concentrations.[2][4] It is essential to have performed a careful dose-response study to identify a suitable concentration range for your colony formation assay. Acute pharmacological inhibition of PPT1 with this compound has been shown to cause a significant loss of viability.
Q5: Can this compound affect the morphology of the colonies?
Yes, it is possible. By disrupting lysosomal function and inducing cellular stress, this compound could potentially alter cell morphology, which might, in turn, affect the size and shape of the colonies. This can introduce variability in manual colony counting. It is important to establish clear and consistent criteria for what constitutes a colony at the start of your experiments.
Troubleshooting Guide
High variability in colony formation assays using this compound can be frustrating. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven distribution of cells during plating is a major source of variability. | - Ensure a homogenous single-cell suspension before and during plating.- Pipette slowly and carefully to avoid creating bubbles.- Gently swirl the plate after seeding to ensure even distribution. |
| Pipetting Errors: Inaccurate pipetting of the highly potent this compound can lead to significant differences in the final concentration. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of the this compound-containing medium for all replicate wells to ensure consistency. | |
| Edge Effects: Wells on the outer edges of the plate are prone to evaporation, which can concentrate this compound and affect cell growth. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Inconsistent results between experiments | Cell Passage Number: Using cells with high or inconsistent passage numbers can lead to phenotypic drift and altered drug sensitivity. | - Use cells within a consistent and narrow range of passage numbers for all experiments.- Regularly thaw fresh vials of cells to maintain consistency. |
| Reagent Variability: Differences in media, serum, or this compound batches can introduce variability. | - Use the same lot of media, serum, and other critical reagents for the duration of a study.- Aliquot and store this compound stock solutions properly to avoid degradation. | |
| Difficulty in counting colonies | Subjectivity in Colony Definition: Lack of clear criteria for what constitutes a countable colony. | - Establish a clear, objective definition of a colony (e.g., a minimum of 50 cells) before starting the experiment.- Have the same person count all the plates for a given experiment to maintain consistency. Consider using automated colony counting software. |
| Merged Colonies: Seeding too many cells can result in colonies merging, making accurate counting impossible. | - Optimize the initial cell seeding density for each cell line to ensure the formation of distinct, countable colonies in the control wells. | |
| Faint Staining: Inadequate staining can make smaller colonies difficult to see. | - Ensure complete fixation before staining.- Optimize the staining time with crystal violet to achieve a clear contrast between the colonies and the background. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound compared to other autophagy inhibitors. Note that the optimal concentration for colony formation assays should be determined empirically for each cell line.
| Compound | Assay | Potency | Cell Lines |
| This compound | 72-hour MTT assay | IC50 is 100-fold lower than HCQ | Multiple cancer cell lines (including colon and pancreas)[1][2] |
| This compound | Colony Formation Assay | Effective at suppressing long-term clonogenic growth | Melanoma cells[1][2] |
| HCQ | 72-hour MTT assay | 100-fold higher IC50 than this compound | Multiple cancer cell lines[1][2] |
Experimental Protocols
Protocol: Adherent Cell Colony Formation Assay with this compound
This protocol provides a general framework. Optimization of cell seeding density and this compound concentration is required for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound (prepared as a stock solution in a suitable solvent like DMSO)
-
6-well plates
-
Fixation solution (e.g., 100% methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80% confluency.
-
Harvest cells by trypsinization and prepare a single-cell suspension in complete medium.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
-
Cell Seeding:
-
Dilute the cell suspension to the desired seeding density (e.g., 200-1000 cells/well of a 6-well plate). The optimal seeding density needs to be determined experimentally for each cell line.
-
Add 2 mL of the cell suspension to each well of a 6-well plate.
-
Gently swirl the plate to ensure even distribution of cells.
-
Incubate the plates overnight to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the appropriate concentration of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days in a humidified incubator at 37°C and 5% CO2.
-
Monitor the plates every 2-3 days for colony formation. If necessary, gently replace the medium with fresh medium containing the respective this compound concentrations every 3-4 days.
-
-
Fixation and Staining:
-
Once colonies in the control wells are clearly visible (typically >50 cells), aspirate the medium from all wells.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 10-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with tap water until the excess stain is removed.
-
-
Colony Counting and Analysis:
-
Allow the plates to air dry completely.
-
Count the number of colonies (containing ≥50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Visualizations
Caption: this compound inhibits PPT1, leading to lysosomal dysfunction, autophagy inhibition, and apoptosis.
Caption: Experimental workflow for a colony formation assay with this compound.
Caption: A logical approach to troubleshooting variability in colony formation assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
DC661 Technical Support Center: Best Practices for Handling and Storage
Welcome to the DC661 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling and storage of this compound, thereby maintaining its potency and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C for up to three years.[1][2] For long-term storage, it is recommended to keep it in a dry, dark place.[3]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][4] For example, a 10 mM stock solution can be prepared. To aid dissolution, gentle warming up to 37°C or brief sonication can be used.[2] Ensure the powder is completely dissolved before use.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO can be stored at -80°C for up to one to two years or at -20°C for up to one year.[1][2][5] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][5]
Q4: Can I store my this compound stock solution at 4°C for short-term use?
A4: For short-term storage (up to a few days or weeks), the DMSO stock solution can be kept at 4°C.[3] However, for optimal potency, it is always recommended to store aliquots at -20°C or -80°C.
Q5: How do I prepare working solutions of this compound for in vitro experiments?
A5: To prepare a working solution for in vitro cell culture experiments, dilute the DMSO stock solution with your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.1%, to minimize solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q6: How should I prepare this compound for in vivo animal studies?
A6: For in vivo administration, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or ddH2O. For example, a clear solution for injection can be prepared with 2% DMSO, 40% PEG300, 5% Tween 80, and 53% ddH2O.[4] It is recommended that the mixed solution be used immediately for optimal results.[4] For oral administration, a homogeneous suspension can be made using CMC-Na.[4]
Troubleshooting Guide
Issue 1: I am observing precipitation of this compound in my stock solution or working solution.
-
Possible Cause 1: Low-quality or hydrated DMSO. Moisture-absorbing DMSO can reduce the solubility of this compound.[1][4]
-
Solution: Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions.
-
-
Possible Cause 2: Exceeded solubility limit. The concentration of this compound in your solution may be too high.
-
Solution: Refer to the solubility data provided by the supplier. Do not exceed the recommended concentrations. If necessary, gentle warming or sonication can help dissolve the compound.[2]
-
-
Possible Cause 3: Temperature shock. Adding a cold stock solution directly to warm culture medium can cause precipitation.
-
Solution: Allow the stock solution vial to equilibrate to room temperature for at least one hour before opening and preparing the working solution.
-
Issue 2: I am seeing inconsistent or reduced efficacy of this compound in my experiments.
-
Possible Cause 1: Degradation due to improper storage. Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can degrade the compound.[1][5]
-
Solution: Aliquot stock solutions into single-use volumes and store them at the recommended temperatures (-20°C or -80°C). Avoid using a stock solution that has been thawed and refrozen multiple times.
-
-
Possible Cause 2: Inaccurate concentration. This could be due to incomplete dissolution of the powder or errors in dilution.
-
Solution: Ensure the compound is fully dissolved when preparing the stock solution. Use calibrated pipettes for all dilutions.
-
-
Possible Cause 3: Interaction with media components. Components in the cell culture medium, such as serum proteins, may interact with this compound and affect its activity.
-
Solution: If possible, try reducing the serum concentration during the treatment period. Always maintain consistent experimental conditions, including media composition and serum percentage.
-
Issue 3: I am observing cellular toxicity that seems unrelated to the expected mechanism of action of this compound.
-
Possible Cause 1: High DMSO concentration. The final concentration of DMSO in the cell culture may be too high, leading to solvent-induced cytotoxicity.
-
Solution: Ensure the final DMSO concentration is ≤ 0.1%. Always include a vehicle-only control to assess the effect of the solvent on your cells.
-
-
Possible Cause 2: Off-target effects. At very high concentrations, small molecule inhibitors can sometimes exhibit off-target effects.
-
Solution: Perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line and assay.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | Up to 3 years | [1][2] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | [5] |
| -20°C | Up to 1 year | [1][2][5] | |
| 4°C | Up to 2 weeks (short-term) | [3] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source(s) |
| DMSO | 7 mg/mL (~12.66 mM) | [1][4] |
| 62.5 mg/mL (~113.11 mM) | [2] | |
| Ethanol | 49 mg/mL | [4] |
| Water | Insoluble | [4] |
| 10% DMSO + 90% Corn Oil | 2.5 mg/mL (~4.52 mM) | [2] |
Note: Solubility can vary slightly between batches.
Experimental Protocols
Detailed Methodology for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or sonicator
-
-
Procedure: a. Calculate the required volume of DMSO. The molecular weight of this compound is 552.58 g/mol . Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)) For 5 mg of this compound to make a 10 mM (0.01 M) solution: Volume (L) = 0.005 g / (552.58 g/mol * 0.01 mol/L) = 0.0009048 L = 904.8 µL b. Carefully weigh out the this compound powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C in a water bath or sonicate briefly to aid dissolution.[2] e. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Mandatory Visualizations
Caption: Recommended workflow for the storage of this compound.
Caption: A logical guide for troubleshooting this compound precipitation issues.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Validation & Comparative
A Comparative Guide to the Efficacy of DC661 versus Hydroxychloroquine in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel dimeric chloroquine (B1663885) derivative, DC661, and its parent compound, hydroxychloroquine (B89500) (HCQ), with a focus on their efficacy as autophagy inhibitors in the context of cancer research. The following sections detail their mechanisms of action, comparative potency, and the experimental protocols utilized to evaluate their effects, supported by published data.
Comparative Efficacy: this compound vs. Hydroxychloroquine
This compound has demonstrated significantly greater potency in inhibiting autophagy and inducing cell death in cancer cells compared to hydroxychloroquine. This increased efficacy is observed across multiple parameters, including lysosomal deacidification, inhibition of autophagic flux, and cytotoxicity.
| Parameter | This compound | Hydroxychloroquine (HCQ) | Reference |
| Target | Palmitoyl-protein thioesterase 1 (PPT1) | Palmitoyl-protein thioesterase 1 (PPT1) | [1] |
| Autophagy Inhibition | Significantly more potent inhibition of autophagic flux.[2] | Moderate inhibition of autophagic flux.[3] | |
| Lysosomal Deacidification | Significantly greater lysosomal deacidification.[2] | Modest lysosomal deacidification.[1] | |
| Cytotoxicity (IC50) | Approximately 100-fold lower than HCQ in multiple cancer cell lines.[2] | Significantly higher IC50 values.[2] | |
| Apoptosis Induction | Induces significantly more apoptosis.[2] | Induces apoptosis.[4] | |
| Efficacy in Acidic Conditions | Maintains activity in acidic media, characteristic of the tumor microenvironment.[1][2] | Activity is blunted in acidic media.[1] | |
| In Vivo Tumor Growth Suppression | Significant reduction in tumor volume in xenograft models. | Less effective in vivo. |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and hydroxychloroquine function as autophagy inhibitors by disrupting lysosomal function. However, the key to this compound's enhanced potency lies in its superior ability to inhibit their common molecular target, palmitoyl-protein thioesterase 1 (PPT1), particularly within the acidic tumor microenvironment.[1]
Hydroxychloroquine, a weak base, accumulates in lysosomes and raises their pH, which in turn inhibits the acidic hydrolases necessary for the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[3] This leads to a buildup of autophagosomes within the cell.
This compound, a dimeric form of chloroquine, also deacidifies lysosomes but does so more effectively.[2] Crucially, it is a potent inhibitor of PPT1, an enzyme involved in depalmitoylation of proteins, which has been identified as a critical regulator of lysosomal function and autophagy.[1] While HCQ also binds to and inhibits PPT1, its activity is diminished in the acidic conditions typical of tumors. In contrast, this compound maintains its potent inhibition of PPT1 in this environment, leading to more sustained and robust disruption of lysosomal function and autophagy.[1] The inhibition of PPT1 by this compound has also been shown to induce lysosomal lipid peroxidation, contributing to immunogenic cell death.
The inhibition of autophagy by both compounds ultimately leads to the accumulation of cellular waste and defective organelles, triggering apoptotic and other programmed cell death pathways in cancer cells.[2][5]
Signaling Pathways
The signaling pathway for both this compound and HCQ converges on the inhibition of PPT1, leading to lysosomal dysfunction and the blockade of autophagy, ultimately culminating in cancer cell death.
References
- 1. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 5. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
DC661 vs. Lys05: A Comparative Analysis of Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-degradation process, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. The inhibition of autophagy has emerged as a promising therapeutic strategy to enhance the efficacy of anti-cancer treatments. This guide provides a detailed comparative analysis of two potent autophagy inhibitors, DC661 and Lys05, focusing on their mechanisms of action, experimental performance, and underlying molecular targets.
At a Glance: this compound vs. Lys05
| Feature | This compound | Lys05 |
| Chemical Class | Dimeric Chloroquine (B1663885) Derivative | Dimeric Chloroquine Derivative (water-soluble salt of Lys01) |
| Primary Mechanism | Lysosomal deacidification, Autophagy inhibition[1][2] | Lysosomal deacidification, Autophagy inhibition[3][4] |
| Molecular Target | Palmitoyl-protein thioesterase 1 (PPT1)[2][5][6] | Palmitoyl-protein thioesterase 1 (PPT1)[5][6] |
| Potency | More potent than Lys05 and Hydroxychloroquine (B89500) (HCQ)[1][2] | More potent than HCQ, less potent than this compound[4][7] |
| Activity in Acidic Environment | Maintained activity in acidic media[2][6] | Reduced activity in acidic media |
| Apoptosis Induction | Induces significantly more apoptosis than Lys05[1] | Induces apoptosis |
| Antitumor Activity | Significant single-agent antitumor activity[1] | Potent single-agent antitumor activity in vitro and in vivo[3][8] |
Mechanism of Action: Targeting the Lysosome
Both this compound and Lys05 are lysosomotropic agents, meaning they accumulate in lysosomes, the acidic organelles responsible for the final stages of autophagy. Their primary mechanism of action involves the deacidification of the lysosome, which in turn inhibits the fusion of autophagosomes with lysosomes and the degradation of autophagic cargo.[1][3][4]
Recent studies have identified a shared molecular target for both compounds: palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme.[2][5][6] Inhibition of PPT1 activity appears to be a key factor in their ability to disrupt lysosomal function and block autophagy. A critical distinction, however, is that this compound maintains its inhibitory effect on PPT1 in acidic environments, which are characteristic of the tumor microenvironment, while the activity of Lys05 is diminished under such conditions.[2] This may contribute to the observed superior potency of this compound.
Comparative Experimental Data
Multiple studies have demonstrated the superior performance of this compound compared to Lys05 in inhibiting autophagy and inducing cancer cell death.
Autophagic Flux Inhibition
This compound induces a more potent inhibition of autophagic flux than Lys05.[1][2] This is evidenced by a more significant accumulation of the autophagic vesicle marker LC3B-II at lower concentrations.[1][2] In melanoma cells expressing an mCherry-eGFP-LC3B reporter, this compound treatment leads to significantly higher levels of free GFP, indicative of more pronounced autophagic blockage.[1]
Lysosomal Deacidification
This compound causes significantly greater lysosomal deacidification compared to Lys05.[1][2] This enhanced ability to neutralize the acidic environment of the lysosome is a key contributor to its potent autophagy-inhibiting effects.
Cytotoxicity and Apoptosis
In 72-hour MTT assays, the IC50 of this compound was found to be 100-fold lower than that of hydroxychloroquine (HCQ), a well-known autophagy inhibitor.[1] Furthermore, this compound is more effective at suppressing the long-term clonogenic growth of melanoma cells and induces significantly more apoptosis than Lys05.[1][2] At concentrations above 10 μM, this compound leads to the death of all cells, a stark contrast to the effects of Lys05 and HCQ.[1][2]
Experimental Protocols
The following are outlines of key experimental methodologies used to compare this compound and Lys05.
Immunoblotting for LC3B
-
Objective: To assess the accumulation of autophagosomes by measuring the levels of LC3B-II.
-
Method: A375P melanoma cells were treated with varying concentrations of this compound, Lys05, or HCQ for 6 hours.[1][9] Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane and immunoblotting with an antibody specific for LC3B. The ratio of LC3B-II (lipidated form) to LC3B-I (unlipidated form) is used as an indicator of autophagosome accumulation.
mCherry-eGFP-LC3B Reporter Assay
-
Objective: To monitor autophagic flux.
-
Method: A375P cells stably expressing the tandem fluorescent mCherry-eGFP-LC3B protein were treated with the inhibitors.[9] In this system, GFP fluorescence is quenched in the acidic environment of the autolysosome, while mCherry fluorescence remains stable. An accumulation of yellow puncta (merged mCherry and GFP) indicates a blockage in autophagosome-lysosome fusion, while an increase in red-only puncta signifies successful fusion and degradation.
-
Workflow:
Caption: Workflow for mCherry-eGFP-LC3B autophagic flux assay.
Lysosomal pH Measurement
-
Objective: To measure the extent of lysosomal deacidification.
-
Method: A375P cells were treated with this compound, Lys05, or HCQ (e.g., 3 μmol/L for 6 hours) and then stained with a pH-sensitive fluorescent dye such as LysoSensor.[9] The fluorescence intensity, which correlates with lysosomal pH, was then quantified using fluorescence microscopy.
Conclusion
The available data strongly indicate that this compound is a more potent inhibitor of autophagy than Lys05. This increased potency is attributed to its superior ability to deacidify lysosomes and its sustained inhibitory activity against its molecular target, PPT1, even in acidic conditions typical of the tumor microenvironment. For researchers seeking a robust and highly effective tool to study the effects of autophagy inhibition or to develop novel anti-cancer therapeutic strategies, this compound represents a more powerful option compared to Lys05.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of DC661 as a Palmitoyl-Protein Thioesterase 1 (PPT1) Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DC661's performance as a Palmitoyl-Protein Thioesterase 1 (PPT1) inhibitor against other alternatives, supported by experimental data. This analysis focuses on the specificity and potency of this compound, offering insights into its mechanism of action and its potential as a therapeutic agent.
Executive Summary
This compound has emerged as a potent and selective inhibitor of Palmitoyl-Protein Thioesterase 1 (PPT1), a lysosomal enzyme implicated in cancer progression.[1][2][3] Experimental evidence demonstrates that this compound surpasses earlier chloroquine (B1663885) derivatives like hydroxychloroquine (B89500) (HCQ) and Lys05 in its ability to inhibit autophagy and induce cancer cell death.[4][5] The specificity of this compound for PPT1 has been validated through a combination of biochemical assays, photoaffinity labeling, and genetic approaches, establishing it as a promising tool for cancer research and a potential candidate for drug development.
Comparative Performance of PPT1 Inhibitors
The following table summarizes the in vitro efficacy of this compound in comparison to other known PPT1 inhibitors. The data highlights the superior potency of this compound in cell-based assays.
| Inhibitor | IC50 (µM) | Cell Line | Assay | Reference |
| This compound | ~0.1 - 10 (effective concentration for autophagy inhibition) | Melanoma cells | LC3B-II accumulation | [4] |
| This compound | 129.6 (estimated) | - | Enzymatic Assay | [6][7] |
| This compound | 100-fold lower than HCQ | Multiple cancer cell lines | 72-hour MTT assay | [4][5] |
| Hydroxychloroquine (HCQ) | 109.1 | Neuroblastoma cancer cell lines | Enzymatic Assay | [6][7] |
| Chloroquine | 47.2 | Neuroblastoma cancer cell lines | Enzymatic Assay | [6][7] |
| Lys05 | - | - | - | - |
| Amodiaquine | 344 | - | Enzymatic Assay | [6] |
| Quinacrine | 169.4 (estimated) | - | Enzymatic Assay | [6] |
| Pyronaridine | >125 | - | Enzymatic Assay | [6] |
| Orlistat | 0.1788 | - | Enzymatic Assay | [6][8][9] |
| Palmostatin B | 0.0118 | - | Enzymatic Assay | [6][8][9] |
Mechanism of Action and Specificity Validation
This compound acts as an anti-lysosomal agent by inhibiting PPT1, which leads to the deacidification of the lysosome and a subsequent block in autophagic flux.[1][4][10] This potent inhibition of autophagy ultimately induces apoptosis in cancer cells.[10] A key finding is that this compound maintains its inhibitory activity in acidic environments, a characteristic of the tumor microenvironment, which is not observed with HCQ or Lys05.[4][5]
The direct molecular target of this compound was identified as PPT1 through an innovative in situ photoaffinity pulldown strategy.[4][11] This was further corroborated by genetic studies using CRISPR/Cas9-mediated knockout of PPT1 in cancer cells. The knockout of PPT1 phenocopied the effects of this compound, abrogating the modulation of autophagy and the cytotoxic effects of chloroquine derivatives, thus confirming that PPT1 is the critical target.[4][5][11]
Signaling Pathway of this compound-Mediated Cancer Cell Death
The inhibition of PPT1 by this compound sets off a cascade of events within the cancer cell, leading to its demise. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used to validate the specificity of this compound.
In situ Photoaffinity Pulldown
To identify the molecular target of this compound, a photoaffinity probe was synthesized.[4] This probe consisted of the this compound "warhead," a benzophenone (B1666685) photoaffinity label, and a desthiobiotin affinity handle. Cancer cells (A375P melanoma cells) were treated with this probe, with or without a competing concentration of free this compound.[4] Following treatment, the cells were exposed to UV light to covalently crosslink the probe to its binding partners. The cells were then lysed, and the biotin-tagged protein complexes were captured using neutravidin resin. Finally, the captured proteins were identified by mass spectrometry, revealing PPT1 as the primary target.[4]
CRISPR/Cas9-Mediated PPT1 Knockout
Autophagic Flux Assays
The inhibitory effect of this compound on autophagy was assessed by monitoring the accumulation of the autophagic vesicle marker LC3B-II via immunoblotting.[4][10] A more potent inhibition of autophagic flux by this compound compared to HCQ and Lys05 was demonstrated using melanoma cells expressing a tandem mCherry-eGFP-LC3B reporter.[4] In this system, a block in lysosomal degradation leads to the accumulation of both mCherry and GFP signals, whereas functional autophagy results in the quenching of the GFP signal in the acidic lysosome.
Cell Viability and Apoptosis Assays
The cytotoxic effects of this compound were quantified using 72-hour MTT assays across various cancer cell lines.[4] The induction of apoptosis was confirmed by immunoblotting for apoptosis markers and other standard apoptosis assays.[10]
Conclusion
The collective evidence from biochemical, cellular, and genetic studies robustly validates this compound as a highly specific and potent inhibitor of PPT1. Its superior performance compared to existing lysosomotropic agents, particularly its sustained activity in acidic conditions, positions this compound as a valuable research tool and a promising therapeutic candidate for cancers with elevated lysosomal activity. Further investigation into the off-target effects of this compound, although currently minimal, will be crucial for its clinical development.
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of New Modulators and Inhibitors of Palmitoyl-Protein Thioesterase 1 for CLN1 Batten Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of New Modulators and Inhibitors of Palmitoyl-Protein Thioesterase 1 for CLN1 Batten Disease and Cancer | RTI [rti.org]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to DC661 and Other Dimeric Chloroquine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dimeric chloroquine (B1663885) analog DC661 with other relevant compounds, including the monomeric chloroquine derivative hydroxychloroquine (B89500) (HCQ) and the dimeric analog Lys05. The comparison focuses on their anti-cancer and anti-malarial activities, mechanisms of action, and available experimental data.
Overview of Dimeric Chloroquine Analogs
Dimeric chloroquine analogs are a class of compounds synthesized to improve upon the therapeutic properties of chloroquine and its derivatives. By linking two chloroquine-like moieties, these molecules often exhibit enhanced potency and distinct pharmacological profiles. This guide focuses on this compound, a novel dimeric chloroquine analog that has demonstrated significant potential as an anti-cancer agent.
Mechanism of Action: A Focus on this compound
This compound is a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme.[1][2][3] This inhibition leads to a cascade of downstream effects, primarily the disruption of lysosomal function and potent inhibition of autophagy.[1][2] Autophagy is a cellular recycling process that is often upregulated in cancer cells to sustain their growth and survival. By inhibiting autophagy, this compound induces cancer cell death.[2][4]
Compared to the well-known autophagy inhibitor hydroxychloroquine (HCQ), this compound demonstrates significantly greater lysosomal deacidification and a more profound inhibition of autophagic flux.[2][5]
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data on the in vitro activity of this compound and other chloroquine analogs against various cancer cell lines and Plasmodium falciparum strains.
Table 1: Anti-Cancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | Hep 3B-SR | Hepatocellular Carcinoma | 0.6 | [4] |
| Hep 1-6-SR | Hepatocellular Carcinoma | 0.5 | [4] | |
| Lys05 | - | Multiple cancer cell lines | 3- to 10-fold lower than HCQ | |
| Hydroxychloroquine (HCQ) | A375P | Melanoma | >10 (at 6h) | [2] |
| HT-29 | Colorectal Cancer | - | [2] | |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | - | [2] |
Note: A direct IC50 value for Lys05 in specific cell lines was not available in the searched literature, but its potency relative to HCQ is noted. The IC50 of this compound is reported to be 100-fold lower than that of HCQ across multiple cancer cell lines, including colon and pancreas cancer cell lines.[2][3][5]
Table 2: Anti-Malarial Activity (IC50 Values against P. falciparum)
| Compound | Strain | Chloroquine Sensitivity | IC50 (nM) | Citation(s) |
| Piperaquine | Multiple | Resistant | 7.76 - 78.3 | |
| DAQ (analog) | 3D7 | Sensitive | 46 ± 4 | [1] |
| K1 | Resistant | 405 ± 32 | [1] | |
| Chloroquine | 3D7 | Sensitive | - | [1] |
| K1 | Resistant | >1000 | [1] |
Note: "DAQ" is another chloroquine analog included for comparison of activity against resistant strains.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and other analogs.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines and calculate the IC50 values.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A375P, HT-29, Panc-1) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Lys05, or HCQ for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Autophagic Flux Assay (LC3B-II Immunoblotting)
Objective: To measure the effect of the compounds on autophagic flux by monitoring the levels of the autophagosome marker LC3B-II.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound, Lys05, or HCQ for a specified time (e.g., 6 hours). A control group treated with a known autophagy inhibitor like bafilomycin A1 should be included.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for LC3B-I and LC3B-II. An increase in the LC3B-II/LC3B-I ratio or an accumulation of LC3B-II in the presence of the compound compared to the control indicates an inhibition of autophagic flux.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10⁶ HT-29 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg) via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., daily or every other day). The control group receives the vehicle.[2][6]
-
Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. | BioWorld [bioworld.com]
- 4. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anti-Tumor Efficacy of DC661: A Comparative Analysis with Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor activity of DC661, a novel potent palmitoyl-protein thioesterase 1 (PPT1) inhibitor, against standard-of-care (SoC) drugs in key cancer indications: colorectal cancer, melanoma, and hepatocellular carcinoma. The data presented is based on preclinical studies and aims to offer an objective assessment to inform further research and development.
Executive Summary
This compound is a lysosomotropic agent that inhibits autophagy, a critical cellular process for cancer cell survival and proliferation. By targeting PPT1, this compound disrupts lysosomal function and impedes the mTOR signaling pathway, leading to cancer cell death.[1][2][3] Preclinical evidence demonstrates significant single-agent anti-tumor activity of this compound in various xenograft models. This guide contextualizes these findings by juxtaposing them with the performance of established standard-of-care therapies in similar preclinical settings. It is important to note that the presented comparisons are indirect, as direct head-to-head in vivo studies between this compound and the current SoC for these cancers are not yet published.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo efficacy of this compound and standard-of-care drugs in preclinical models of colorectal cancer, melanoma, and hepatocellular carcinoma.
Colorectal Cancer
Standard of Care: FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin)[4][5][6][7]
| Treatment | Animal Model | Cell Line | Dosage and Administration | Key Findings |
| This compound | NSG Mice | HT29 | 3 mg/kg, i.p., daily | Significant reduction in tumor volume and almost complete suppression of daily tumor growth rate.[8][9][10][11][12] |
| FOLFOX | BALB/c Mice | CT-26 | Oxaliplatin 6 mg/kg, 5-FU 50 mg/kg, Leucovorin 90 mg/kg, i.p., weekly | Significant inhibition of tumor growth.[4][6] |
| FOLFOX | C57BL/6 Mice | MC38-CEA2 | 5-FU 100 mg/kg, Oxaliplatin 2.5 mg/kg, i.p., weekly | Significantly reduced tumor growth and extended survival.[5] |
Melanoma
Standard of Care: Immunotherapy (e.g., Pembrolizumab (B1139204) - anti-PD-1) and Targeted Therapy (BRAF/MEK inhibitors for BRAF-mutant melanoma).
| Treatment | Animal Model | Cell Line/Model | Dosage and Administration | Key Findings |
| This compound | - | A375P (in vitro) | 0.6 µM | Induced changes in macrophage polarization favoring anti-tumor immunity.[13] |
| Pembrolizumab | Humanized Mice | - | - | Demonstrates anti-tumor activity by blocking the PD-1 pathway.[13][14][15][16] |
| Pembrolizumab + Dabrafenib/Trametinib | Mouse Model | - | - | Combination shows durable responses in melanoma mouse models.[17] |
Note: Direct in vivo anti-tumor efficacy data for this compound as a single agent in melanoma xenograft models from the provided search results is limited. The available data focuses on its immunomodulatory effects in vitro and in combination with anti-PD-1 therapy.
Hepatocellular Carcinoma (HCC)
Standard of Care: Sorafenib (B1663141), and more recently, Atezolizumab (anti-PD-L1) in combination with Bevacizumab (anti-VEGF).[18][19][20][21]
| Treatment | Animal Model | Cell Line | Dosage and Administration | Key Findings |
| This compound | C57BL/6 Mice | Hep 1-6 | 3 mg/kg/day, i.p. | Significantly enhanced anti-tumor immune response.[1][22] |
| This compound + Sorafenib | Immunized Mice | - | This compound: 3 mg/kg/day, i.p. | Combination resulted in maximal tumor growth suppression.[3] |
| Atezolizumab + Bevacizumab | Orthotopic HCC Mouse Models | - | - | Increased microvessel density, suggesting vascular normalization.[19] |
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting palmitoyl-protein thioesterase 1 (PPT1), a key lysosomal enzyme. This inhibition leads to a cascade of downstream effects, primarily impacting autophagy and mTORC1 signaling.
Caption: this compound inhibits PPT1, leading to impaired lysosomal function and mTORC1 signaling, ultimately inhibiting tumor growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the in vivo experimental protocols used in the cited studies.
This compound In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., NSG) for human cell line xenografts or immunocompetent mice (e.g., C57BL/6) for syngeneic models are typically used.[1][23]
-
Cell Line Implantation: Human cancer cell lines (e.g., HT29 for colorectal cancer, Hep 1-6 for HCC) are subcutaneously injected into the flanks of the mice.[1][8][23]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, typically calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., ~300 mm³), treatment is initiated. This compound is typically administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg daily.[1][8][9][10][11][12][22]
-
Endpoint Analysis: Studies are terminated when tumors in the control group reach a predetermined size. Tumor weight and volume are recorded, and tumors may be excised for further analysis (e.g., immunoblotting for pharmacodynamic markers).
Standard-of-Care In Vivo Studies (Illustrative Examples)
-
FOLFOX in Colorectal Cancer Xenografts:
-
Cell Line Implantation: Subcutaneous implantation of murine colon carcinoma cells (e.g., CT-26, MC38-CEA2).[5]
-
Treatment Protocol: FOLFOX is administered intraperitoneally, typically on a weekly schedule. Dosages can vary, for example: Oxaliplatin (6 mg/kg), 5-FU (50 mg/kg), and Leucovorin (90 mg/kg).[4][6]
-
Pembrolizumab in Melanoma Models:
-
Atezolizumab and Bevacizumab in HCC Models:
-
Animal Model: Orthotopic HCC mouse models are utilized to better recapitulate the tumor microenvironment.[19]
-
Treatment Protocol: Atezolizumab and bevacizumab are administered systemically, with dosages adjusted to mimic human exposure.
-
Experimental Workflow
The general workflow for preclinical in vivo evaluation of anti-tumor agents is depicted below.
Caption: A streamlined workflow for preclinical in vivo anti-tumor efficacy studies.
Conclusion
This compound demonstrates promising single-agent anti-tumor activity in preclinical models of colorectal cancer and hepatocellular carcinoma. Its unique mechanism of action, involving the dual inhibition of autophagy and mTOR signaling through PPT1 targeting, presents a compelling rationale for its continued development. While direct comparative data against current standard-of-care drugs is needed, the existing evidence suggests that this compound holds potential as a novel therapeutic agent. Further studies, including head-to-head in vivo comparisons and investigations into combination therapies with current standards of care, are warranted to fully elucidate the clinical potential of this compound.
References
- 1. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A surgical orthotopic xenograft approach with immune response for colorectal cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FOLFOX Chemotherapy Ameliorates CD8 T Lymphocyte Exhaustion and Enhances Checkpoint Blockade Efficacy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temozolomide and Pazopanib Combined with FOLFOX Regressed a Primary Colorectal Cancer in a Patient-derived Orthotopic Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Therapeutic Impacts of HAMLET and FOLFOX on BRAF-Mutated Colorectal Cancer: A Study of Cancer Cell Survival and Mitochondrial Dynamics In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Pembrolizumab for the treatment of advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pembrolizumab: Role of Modeling and Simulation in Bringing a Novel Immunotherapy to Patients With Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IMPemBra: a phase 2 study comparing pembrolizumab with intermittent/short-term dual MAPK pathway inhibition plus pembrolizumab in patients with melanoma harboring the BRAFV600 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Perfusion Change of Hepatocellular Carcinoma during Atezolizumab plus Bevacizumab Treatment: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unraveling the Synergy between Atezolizumab and Bevacizumab for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol: Faecal microbiota transfer in liver cancer to overcome resistance to atezolizumab/bevacizumab – a multicentre, randomised, placebo-controlled, double-blind phase II trial (the FLORA trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of DC661 with Other Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
DC661, a potent dimeric chloroquine (B1663885) derivative, has emerged as a promising anti-cancer agent through its targeted inhibition of palmitoyl-protein thioesterase 1 (PPT1), a key lysosomal enzyme. This mode of action leads to lysosomal deacidification and the potent inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress and develop resistance to therapies. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other targeted therapies, supported by experimental data, to inform future research and clinical development strategies.
This compound and Sorafenib (B1663141): A Synergistic Combination in Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC) is a challenging malignancy with limited therapeutic options. Sorafenib, a multi-kinase inhibitor, is a standard of care for advanced HCC, but its efficacy is often limited by acquired resistance, partly mediated by the induction of protective autophagy. The combination of this compound and sorafenib has demonstrated significant synergistic anti-tumor effects in preclinical models of HCC.[1]
Quantitative Data Summary
| Cell Line | Treatment | Effect | Reference |
| Hep 3B, Hep 1-6 (HCC) | This compound + Sorafenib | Synergistic inhibition of cell proliferation (CCK-8 assay) | [1] |
| Hep 3B, Hep 1-6 (HCC) | This compound + Sorafenib | Synergistic induction of apoptosis (Annexin-V assay) | [1] |
| Hep 3B, Hep 1-6 (HCC) | This compound + Sorafenib | Synergistic inhibition of colony formation | [1] |
| Hep 1-6-SR Xenograft (in vivo) | This compound + Sorafenib | Maximal suppression of tumor growth | [1][2] |
Experimental Protocols
Cell Viability Assay (CCK-8): Hepatocellular carcinoma cell lines (Hep 3B and Hep 1-6) were seeded in 96-well plates. After overnight incubation, cells were treated with varying concentrations of this compound, sorafenib, or a combination of both. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The combination's synergistic effect was determined by analyzing the dose-response curves.[1]
Apoptosis Assay (Annexin-V): HCC cells were treated with this compound, sorafenib, or the combination for a specified period. Cells were then harvested, washed, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. The percentage of apoptotic cells was quantified using flow cytometry. A synergistic increase in the apoptotic cell population in the combination treatment group compared to single-agent treatments indicated a synergistic effect.[1]
In Vivo Xenograft Model: Sorafenib-resistant Hep 1-6 (Hep 1-6-SR) cells were subcutaneously injected into nude mice. Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound alone (3 mg/kg/d), sorafenib alone (30 mg/kg/d), or the combination of this compound and sorafenib. Tumor volumes were measured regularly for 21 days. At the end of the study, tumors were excised and weighed.[1][2]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound and Sorafenib Synergy.
Caption: Workflow for assessing this compound and Sorafenib synergy.
Comparative Analysis with Other Targeted Therapies
While comprehensive data on this compound in combination with a wide range of targeted therapies is still emerging, preclinical studies on its primary target (PPT1) and other potent autophagy inhibitors provide valuable insights into its potential synergistic applications.
PPT1 Inhibition and Immune Checkpoint Blockade in Melanoma
Recent studies have highlighted the potential of combining PPT1 inhibition with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies.[3] Inhibition of PPT1 has been shown to enhance the anti-tumor efficacy of anti-PD-1 therapy in melanoma models.[3] This combination leads to impaired tumor growth and improved survival.[3] The proposed mechanism involves the modulation of the tumor microenvironment, including the conversion of M2 (pro-tumor) macrophages to an M1 (anti-tumor) phenotype.[3]
Autophagy Inhibition (with Hydroxychloroquine) and BRAF/MEK Inhibition in Melanoma
In BRAF-mutant melanoma, resistance to BRAF and MEK inhibitors is a significant clinical challenge, and autophagy has been identified as a key resistance mechanism. A phase I/II clinical trial (BAMM) evaluated the combination of the autophagy inhibitor hydroxychloroquine (B89500) (HCQ) with the BRAF inhibitor dabrafenib (B601069) and the MEK inhibitor trametinib.[4][5]
Quantitative Data Summary (BAMM Trial)
| Parameter | Value | Reference |
| Recommended Phase II Dose (HCQ) | 600 mg orally twice daily | [5] |
| One-year Progression-Free Survival (PFS) | 48.2% | [5] |
| Median PFS | 11.2 months | [5] |
| Overall Response Rate (ORR) | 85% | [5] |
| Complete Response Rate | 41% | [5] |
| Median Overall Survival (OS) | 26.5 months | [5] |
While this trial did not meet its primary endpoint for the one-year PFS rate, the high overall response rate was encouraging, particularly in a patient population with poor prognostic factors.[4] These findings support the rationale for combining potent autophagy inhibitors like this compound with MAPK pathway inhibitors in melanoma.
Autophagy Inhibition and EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)
In EGFR-mutant NSCLC, acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major hurdle. Protective autophagy has been identified as a mechanism of resistance. Studies have shown that combining EGFR-TKIs with autophagy inhibitors can enhance their anti-tumor effects. For instance, combining EGFR-TKIs with the HDAC inhibitor SAHA, which can reverse the increased autophagy, has been shown to overcome acquired resistance in preclinical models.[6] While direct studies with this compound are lacking, the principle of overcoming TKI resistance by inhibiting autophagy suggests a potential synergistic role for this compound in this context.
Conclusion and Future Directions
The potent autophagy inhibitor this compound demonstrates significant synergistic anti-tumor activity when combined with the multi-kinase inhibitor sorafenib in preclinical models of hepatocellular carcinoma. This provides a strong rationale for further clinical investigation. Furthermore, emerging evidence from studies on PPT1 inhibitors and other autophagy inhibitors like hydroxychloroquine suggests that this compound holds promise for synergistic combinations with other classes of targeted therapies, including immune checkpoint inhibitors and MAPK pathway inhibitors, across various cancer types.
Future research should focus on:
-
Conducting preclinical studies to directly evaluate the synergistic effects of this compound with a broader range of targeted therapies, including BRAF/MEK inhibitors, EGFR inhibitors, and immune checkpoint inhibitors.
-
Elucidating the detailed molecular mechanisms underlying the observed synergies to identify predictive biomarkers for patient selection.
-
Designing and initiating well-controlled clinical trials to assess the safety and efficacy of this compound-based combination therapies in relevant patient populations.
By systematically exploring these synergistic combinations, the full therapeutic potential of this compound as a cornerstone of novel anti-cancer regimens can be realized.
References
- 1. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPT1 inhibition enhances the antitumor activity of anti–PD-1 antibody in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAMM (BRAF Autophagy and MEK Inhibition in Melanoma): A Phase I/II Trial of Dabrafenib, Trametinib, and Hydroxychloroquine in Advanced BRAFV600-mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAMM (BRAF Autophagy and MEK Inhibition in Melanoma): A Phase I/II Trial of Dabrafenib, Trametinib, and Hydroxychloroquine in Advanced BRAFV600-mutant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining EGFR-TKI With SAHA Overcomes EGFR-TKI-Acquired Resistance by Reducing the Protective Autophagy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating DC661-Induced Apoptosis: A Comparative Guide to Key Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of multiple robust assays to validate apoptosis induced by DC661, a potent palmitoyl-protein thioesterase 1 (PPT1) inhibitor.[1] this compound functions as a next-generation lysosomal inhibitor that effectively deacidifies lysosomes and obstructs autophagy, leading to various forms of cell death, including apoptosis.[2][3] Its mechanism involves inducing lysosomal membrane permeabilization (LMP), which triggers a cascade of events culminating in programmed cell death.[4] This guide details the principles, protocols, and comparative data for essential validation techniques.
The Mechanism of this compound-Induced Apoptosis
This compound initiates apoptosis primarily through the mitochondria-mediated intrinsic pathway. As a lysosomal inhibitor, it causes LMP, leading to the rupture of lysosomes and the release of cathepsins into the cytoplasm.[4] This event activates the pro-apoptotic protein Bax, which in turn depolarizes the mitochondrial membrane. The compromised mitochondrial integrity results in the release of cytochrome c, which then activates executioner caspase-3, a key protease that orchestrates the dismantling of the cell, leading to apoptosis.[4]
Comparison of Core Apoptosis Validation Assays
A multi-assay approach is crucial for definitively validating apoptosis. While some methods detect early events like phosphatidylserine (B164497) (PS) externalization, others identify later hallmarks such as DNA fragmentation. The following table compares the most common and reliable assays.
| Assay | Principle | Stage Detected | Advantages | Disadvantages |
| Annexin V/PI Staining | Detects externalized phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a viability dye to identify necrotic or late apoptotic cells with compromised membranes.[5] | Early (Annexin V+/PI-) to Late (Annexin V+/PI+) | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Rapid and quantitative via flow cytometry.[7] | PS externalization can be transient and may also occur during necrosis.[8] |
| Caspase-3/7 Activity Assay | Measures the enzymatic activity of key executioner caspases (caspase-3 and -7) using a substrate containing the DEVD sequence.[9][10] Cleavage of the substrate releases a luminescent or fluorescent signal.[11] | Mid-stage (Execution Phase) | Highly specific for caspase-mediated apoptosis.[8] Simple "add-mix-measure" format suitable for high-throughput screening.[9][10] | Does not provide information on upstream events or distinguish between intrinsic and extrinsic pathways. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) enzymatically labels the 3'-OH ends of fragmented DNA, a hallmark of late-stage apoptosis, with modified dUTPs.[12][13][14] | Late Stage | Detects a late, irreversible stage of apoptosis.[8] Can be used on fixed cells and tissue sections for in-situ analysis.[8][12][15] | May also detect DNA damage from necrosis, requiring careful interpretation and controls.[15] |
| Western Blotting | Detects changes in the expression levels of key apoptosis-regulating proteins. Common targets include the cleavage of caspase-3 and PARP, and the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[8][16][17] | Varies (Early to Late) | Provides qualitative and semi-quantitative data on specific protein involvement. Confirms activation of specific caspase cascades.[8] | Less sensitive than activity assays and more time-consuming.[8] Requires specific antibodies and careful optimization.[18][19] |
Experimental Protocols
Detailed methodologies for performing each key validation assay are provided below.
Annexin V/PI Staining for Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[6][20]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Treatment: Seed and culture cells to 70-80% confluency. Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash cells once with 1 mL of cold 1X PBS and centrifuge again. Carefully discard the supernatant.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6][21]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 100 µg/mL working solution).[20][21]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6][21]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[6][21]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caspase-Glo® 3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, the primary executioners of apoptosis.[9][10]
Principle: The assay provides a proluminescent substrate containing the "DEVD" tetrapeptide sequence, which is a target for caspase-3 and -7.[9][11] When caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[9]
Methodology:
-
Cell Plating: Seed cells in a white-walled 96-well plate and treat with this compound as required.
-
Reagent Preparation: Thaw the Caspase-Glo® 3/7 Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[10][22]
-
Plate Equilibration: Remove the 96-well plate from the incubator and let it equilibrate to room temperature for about 30 minutes.[10]
-
Assay Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[10]
-
Incubation: Mix the contents by orbital shaking for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[10]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.[11]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This method is used to detect DNA fragmentation, a key feature of late-stage apoptosis.[12]
Principle: During apoptosis, endonucleases cleave DNA, generating numerous 3'-hydroxyl (3'-OH) ends.[13] The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs (e.g., FITC-dUTP) to these DNA breaks, allowing for fluorescent detection of apoptotic cells.[14][15]
Methodology:
-
Sample Preparation: Grow cells on coverslips or chamber slides and treat with this compound.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[15][23]
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells with a solution such as 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.[15][23]
-
TUNEL Reaction: Wash again with PBS. Incubate the cells with the TUNEL reaction mixture, containing TdT and FITC-dUTP, in a humidified chamber for 60 minutes at 37°C, protected from light.[13]
-
Washing: Stop the reaction and wash the cells 2-3 times with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI to visualize all cells in the field.
-
Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green nuclear fluorescence.
Western Blotting for Bax, Bcl-2, and Cleaved Caspase-3
This technique provides a semi-quantitative assessment of the levels of key apoptotic regulatory proteins.
Principle: Western blotting uses specific antibodies to detect proteins that have been separated by size via gel electrophoresis and transferred to a membrane. An increase in the Bax/Bcl-2 ratio is indicative of a shift towards apoptosis.[17] The appearance of the cleaved (active) form of caspase-3 is a direct confirmation of its activation.
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-20% Tris-glycine gel).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After final washes, add an ECL (enhanced chemiluminescence) substrate and capture the signal using a digital imaging system.[16] Densitometry analysis can be used to quantify the relative protein levels.
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. ulab360.com [ulab360.com]
- 11. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 12. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 13. antbioinc.com [antbioinc.com]
- 14. Video: The TUNEL Assay [jove.com]
- 15. assaygenie.com [assaygenie.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. Caspase 3/7 Activity [protocols.io]
- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Analysis of the Immunomodulatory Effects of DC661: A Potent Lysosomal Inhibitor Eliciting Immunogenic Cell Death
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel investigational agent DC661, contrasting its immunomodulatory functions with the established lysosomotropic agent, Hydroxychloroquine (HCQ). This compound is a potent dimeric chloroquine (B1663885) derivative that acts as a palmitoyl-protein thioesterase 1 (PPT1) inhibitor, demonstrating significantly greater anti-lysosomal and autophagy-inhibiting activity than HCQ.[1][2][3][4][5] Recent studies have illuminated its unique mechanism for inducing an immunogenic form of cell death, positioning it as a promising candidate for combination cancer therapies.[6][7][8][9]
Mechanism of Action and Immunomodulatory Cascade
This compound exerts its effects by targeting PPT1, a lysosomal enzyme.[2][4][5] Inhibition of PPT1 by this compound leads to lysosomal deacidification and dysfunction far more potently than HCQ.[2][10][11] This profound lysosomal stress triggers a cascade of events culminating in immunogenic cell death (ICD).
The key immunomodulatory consequences of this compound action include:
-
Induction of Lysosomal Lipid Peroxidation (LLP): PPT1 inhibition by this compound causes an accumulation of lipid peroxides within the lysosome, leading to lysosomal membrane permeabilization and a unique form of cell death.[6][8]
-
Exposure of Calreticulin: This LLP-driven cell death results in the surface expression of calreticulin, a critical "eat-me" signal for dendritic cells, which is a hallmark of ICD.[6][8]
-
T-Cell Priming and Activation: By promoting ICD, this compound-treated tumor cells effectively act as an in-situ vaccine, priming naive T cells and enhancing T-cell-mediated cytotoxicity against the tumor.[6][8]
-
Dendritic Cell Maturation and CD8+ T-Cell Activation: Studies in hepatocellular carcinoma models show that this compound promotes the maturation of dendritic cells, which are essential for activating a robust anti-tumor response from CD8+ T cells.[7][12]
-
Activation of the cGAS-STING Pathway: In macrophages, PPT1 inhibition has been shown to activate the cGAS/STING/TBK1 pathway, resulting in the secretion of Type I interferons (such as IFN-β), which further enhances the anti-tumor immune environment and T-cell activity.[9]
The signaling pathway from PPT1 inhibition to the downstream immunomodulatory effects is illustrated below.
Comparative Performance Data: this compound vs. Hydroxychloroquine (HCQ)
Experimental data consistently demonstrates the superior potency of this compound over HCQ in mediating key biological effects related to its mechanism of action.
| Parameter | This compound | Hydroxychloroquine (HCQ) | Cell Lines | Reference |
| Autophagy Inhibition | More potent accumulation of LC3B-II at lower concentrations (0.1–10 µmol/L) | Less potent; requires higher concentrations for similar effect | Melanoma Cells (A375P) | [2][10] |
| Lysosomal Deacidification | Significantly greater deacidification | Modest deacidification | Melanoma Cells | [2][10] |
| Cytotoxicity (72h MTT) | ~100-fold lower IC50 | Baseline | Multiple Cancer Cell Lines | [10][11] |
| Long-term Growth Suppression | More effective suppression | Less effective suppression | Melanoma Cells | [10] |
| Induction of Apoptosis | Significantly more apoptosis induced | Less apoptosis induced | Melanoma Cells | [10] |
Experimental Protocols
The following are summaries of key methodologies used to evaluate and compare the effects of this compound and HCQ.
Autophagy Inhibition Assay (Immunoblotting for LC3B)
-
Objective: To measure the accumulation of autophagic vesicles as an indicator of autophagy inhibition.
-
Methodology:
-
Cancer cell lines (e.g., A375P melanoma) are cultured and treated with varying concentrations of this compound or HCQ (e.g., 0.1 to 10 µmol/L) for a specified duration (e.g., 6 hours).
-
Following treatment, cells are lysed to extract total proteins.
-
Protein concentrations are normalized, and samples are resolved via SDS-PAGE.
-
Proteins are transferred to a PVDF membrane and probed with primary antibodies specific for LC3B. The conversion of LC3B-I to LC3B-II (lipidated form) is a marker of autophagosome formation.
-
A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
-
The ratio of LC3B-II to LC3B-I (or a loading control like actin) is quantified to determine the extent of autophagic flux inhibition. A higher ratio indicates more potent inhibition.[2][11]
-
In Vivo Antitumor Efficacy Study
-
Objective: To assess the ability of this compound to suppress tumor growth in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NSG mice) are subcutaneously injected with human cancer cells (e.g., HT-29 colorectal cancer cells).[2]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control (vehicle) groups.
-
The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 3 mg/kg).[2][10]
-
Tumor volume is measured regularly (e.g., daily or every other day) using calipers (Volume = 0.5 x Length x Width²).
-
Animal weight is monitored as an indicator of toxicity.
-
The study concludes when tumors in the control group reach a predetermined size. Tumor growth rates and final tumor volumes are compared between groups.
-
The general workflow for preclinical evaluation of compounds like this compound is depicted below.
Conclusion
This compound represents a significant advancement over existing lysosomotropic agents like HCQ, demonstrating superior potency in inhibiting its molecular target, PPT1, and disrupting lysosomal function. Its ability to induce a specific form of immunogenic cell death through lysosomal lipid peroxidation provides a strong rationale for its development as an immunomodulatory agent in oncology. The capacity of this compound to prime the adaptive immune system for a targeted anti-tumor response suggests its potential utility in combination with immune checkpoint inhibitors and other cancer therapies. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic promise.
References
- 1. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal lipid peroxidation regulates tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - PPT1 inhibition enhances the antitumor activity of anti–PD-1 antibody in melanoma [insight.jci.org]
- 10. selleckchem.com [selleckchem.com]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Mechanism of DC661-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
DC661, a novel dimeric chloroquine (B1663885) derivative, has emerged as a potent anti-cancer agent that induces a unique form of cell death. This guide provides a comprehensive comparison of the mechanism of this compound-induced cell death with other established inducers, supported by experimental data. We delve into the signaling pathways, present quantitative comparisons, and offer detailed experimental protocols to aid in the evaluation and application of this promising therapeutic candidate.
At a Glance: this compound vs. Alternative Cell Death Inducers
| Feature | This compound | Hydroxychloroquine (HCQ) | Doxorubicin |
| Primary Target | Palmitoyl-protein thioesterase 1 (PPT1) | PPT1 | Topoisomerase II, DNA intercalation |
| Primary Mechanism | Lysosomal Membrane Permeabilization (LMP) via Lysosomal Lipid Peroxidation (LLP) | Lysosomal deacidification and inhibition of autophagy | DNA damage, generation of reactive oxygen species (ROS) |
| Induced Cell Death | Apoptosis, Necroptosis, Ferroptosis, Pyroptosis, Immunogenic Cell Death (ICD) | Primarily apoptosis and autophagy inhibition | Primarily apoptosis and ICD |
| Potency (IC50) | High (nM to low µM range) | Moderate (µM range) | Varies by cell line (nM to µM range) |
| Immunogenicity | High (induces significant calreticulin (B1178941) exposure) | Low to moderate | High (well-established ICD inducer) |
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data, comparing the efficacy and mechanistic hallmarks of this compound with other agents.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Agents in Cancer Cell Lines
| Cell Line | This compound (µM) | Hydroxychloroquine (HCQ) (µM) | Doxorubicin (µM) |
| Hep 3B (HCC) | 0.6[1] | >10 | Not Reported |
| Hep 1-6 (HCC) | 0.5[1] | >10 | Not Reported |
| Melanoma Cell Lines | ~0.1-1 | ~10-100[2] | Varies |
| Colon Cancer Lines | Significantly lower than HCQ[2][3] | Not Reported | Varies |
| Pancreatic Cancer Lines | Significantly lower than HCQ[2][3] | Not Reported | Varies |
Note: this compound has been reported to be approximately 100-fold more potent than HCQ across multiple cancer cell lines[3][4].
Table 2: Induction of Apoptosis and Immunogenic Cell Death Markers
| Marker | This compound | Hydroxychloroquine (HCQ) | Doxorubicin |
| Cleaved Caspase-3 | Significant increase[1] | Moderate increase | Significant increase |
| Annexin V Positive Cells | Significant increase[1] | Moderate increase | Significant increase[5] |
| Surface Calreticulin (CRT) Exposure | Significant increase[6] | Minimal increase | Significant increase[5][7][8][9][10] |
Visualizing the Mechanism: Signaling Pathways and Workflows
To elucidate the complex processes involved in this compound-induced cell death, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound inhibits PPT1, leading to lysosomal lipid peroxidation and membrane permeabilization.
References
- 1. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chemotherapy Dose Shapes the Expression of Immune-Interacting Markers on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An “eat me” combinatory nano-formulation for systemic immunotherapy of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DC661 and Other Palmitoyl-Protein Thioesterase 1 (PPT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of DC661 and other inhibitors of Palmitoyl-Protein Thioesterase 1 (PPT1), a lysosomal enzyme increasingly recognized as a therapeutic target in cancer and neurodegenerative diseases.[1][2][3] This analysis is supported by experimental data from peer-reviewed studies, with a focus on inhibitor potency, cellular activity, and mechanism of action.
Introduction to PPT1 and its Inhibition
Palmitoyl-protein thioesterase 1 (PPT1) is a crucial enzyme responsible for the removal of palmitate groups from S-palmitoylated proteins, facilitating their degradation within the lysosome.[4] Dysregulation of PPT1 is implicated in the pathogenesis of infantile neuronal ceroid lipofuscinosis (CLN1 disease), a fatal lysosomal storage disorder, and has been shown to be overexpressed in various cancers, correlating with poor patient outcomes.[1][3][4][5] Inhibition of PPT1 has emerged as a promising therapeutic strategy, leading to lysosomal dysfunction, autophagy inhibition, and cancer cell death.[2][6][7]
This compound, a novel dimeric chloroquine (B1663885) derivative, has been identified as a potent PPT1 inhibitor.[8][9] It acts as an anti-lysosomal agent, demonstrating significant anti-cancer activity by inhibiting autophagy.[6][7] This guide compares the performance of this compound with other known PPT1 inhibitors, including chloroquine derivatives and other small molecules.
Quantitative Comparison of PPT1 Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of various PPT1 inhibitors as reported in the literature. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
| Inhibitor | IC50 (in vitro) | Cell Line(s) | Reference(s) |
| This compound | Estimated ~129.6 μM | Purified PPT1 enzyme | [1][2] |
| Palmostatin B | 11.8 nM | Purified PPT1 enzyme | [1][3] |
| Orlistat (B1677487) | 178.8 nM | Purified PPT1 enzyme | [1][3] |
| ABC44 | 1.26 μM | Purified PPT1 enzyme | [1] |
| Chloroquine | 47.2 μM | Purified PPT1 enzyme | [1][2] |
| Hydroxychloroquine (B89500) (HCQ) | 109.1 μM | Purified PPT1 enzyme | [1][2] |
| Amodiaquine | 344 μM | Purified PPT1 enzyme | [1][2] |
| Quinacrine | Estimated ~169.4 μM | Purified PPT1 enzyme | [2] |
| Rifapentine | 63.3 μM | Purified PPT1 enzyme | [1] |
| Hycanthone | 110.8 μM | Purified PPT1 enzyme | [1] |
| Tolcapone | 179.1 μM | Purified PPT1 enzyme | [1] |
| Temozolomide | 236 μM | Purified PPT1 enzyme | [1] |
| Rutin trihydrate | Estimated ~156 μM | Purified PPT1 enzyme | [1] |
| Vanillin | 647 μM | Purified PPT1 enzyme | [1] |
Cellular Activity and Mechanism of Action
This compound has been shown to be a more potent inhibitor of autophagy and lysosomal function compared to its monomeric counterparts, hydroxychloroquine (HCQ) and Lys05.[8][9][10]
Key comparative findings:
-
Autophagy Inhibition: this compound treatment leads to a more significant accumulation of the autophagic vesicle marker LC3B-II at lower concentrations compared to Lys05 or HCQ.[8][10]
-
Lysosomal Deacidification: this compound causes significantly greater lysosomal deacidification than HCQ or Lys05.[8][10]
-
Cytotoxicity: The IC50 of this compound in 72-hour MTT assays is approximately 100-fold lower than that of HCQ across various cancer cell lines.[8][10]
-
Apoptosis Induction: this compound is more effective at inducing apoptosis in melanoma cells than Lys05, HCQ, or a combination of BRAF and MEK inhibitors.[10]
-
In Vivo Efficacy: In a HT29 xenograft model, a low dose of this compound (3 mg/kg, i.p.) significantly reduced tumor volume and growth rate.[10]
While Orlistat and Palmostatin B demonstrate high potency against the purified PPT1 enzyme, their cellular activity was reported to be diminished, likely due to poor cell penetration.[1][3]
The mechanism of action for chloroquine derivatives, including this compound, involves direct binding to and inhibition of PPT1.[8][9] This inhibition is maintained by this compound even in the acidic environment of the lysosome.[8][9] Knockout of PPT1 in cancer cells mimics the effects of this compound and abrogates the cytotoxic and autophagy-inhibiting effects of chloroquine derivatives, confirming PPT1 as their primary target.[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by PPT1 inhibition and a typical experimental workflow for identifying PPT1 inhibitors.
Caption: Inhibition of PPT1 by this compound and other inhibitors disrupts protein depalmitoylation, leading to lysosomal dysfunction, autophagy inhibition, and ultimately, cancer cell death.
Caption: A typical workflow for the discovery and characterization of novel PPT1 inhibitors, from initial screening to lead optimization.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key experimental methodologies used in the evaluation of PPT1 inhibitors.
PPT1 Enzymatic Assay
This assay is fundamental for determining the direct inhibitory activity of compounds against the PPT1 enzyme.
-
Principle: The assay measures the enzymatic activity of purified PPT1 by monitoring the cleavage of a fluorogenic substrate.
-
Reagents: Purified recombinant PPT1 enzyme, a fluorogenic substrate (e.g., 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside), assay buffer, and test compounds.
-
Procedure:
-
Test compounds are incubated with the PPT1 enzyme in the assay buffer for a defined period.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a plate reader.
-
The percent inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a suitable model.[1]
-
Cellular PPT1 Inhibition Assay
This assay assesses the ability of a compound to inhibit PPT1 activity within a cellular context.
-
Principle: Measures the remaining PPT1 activity in cell lysates after treatment with the test compound.
-
Cell Line: A suitable cell line, such as HepG2, is used.[1][2]
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 5 hours).[1][2]
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is normalized.
-
The PPT1 enzymatic assay (as described above) is performed on the cell lysates.
-
The percent PPT1 activity is determined relative to a vehicle-treated control.[1][2]
-
Autophagy Flux Assay (LC3B-II Immunoblotting)
This method is used to monitor the inhibition of autophagy.
-
Principle: Autophagy inhibition leads to the accumulation of the lipidated form of LC3B (LC3B-II), which can be detected by immunoblotting.
-
Procedure:
-
Cells (e.g., A375P melanoma cells) are treated with the test compounds for a specified time.[10]
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with an antibody specific for LC3B.
-
The levels of LC3B-II are visualized and quantified. An increase in the LC3B-II band indicates autophagy inhibition.
-
In Situ Photoaffinity Pulldown
This technique is employed to identify the direct molecular target of a compound within a cellular environment.
-
Principle: A photo-reactive version of the compound of interest (a "photoprobe") is used to covalently crosslink to its binding partner(s) upon UV irradiation. The crosslinked protein can then be isolated and identified.
-
Procedure:
-
A photo-probe of the compound (e.g., this compound photoprobe) is synthesized.[8]
-
Cells are treated with the photoprobe, with or without a competing excess of the non-probe compound.
-
The cells are irradiated with UV light to induce crosslinking.
-
The crosslinked protein-probe complexes are captured using an affinity resin (e.g., neutravidin for a biotinylated probe).
-
The captured proteins are identified by mass spectrometry.[8]
-
Conclusion
The landscape of PPT1 inhibitors is expanding, with this compound emerging as a potent inhibitor with significant anti-cancer properties, outperforming earlier chloroquine derivatives like HCQ. Its dual action of lysosomal deacidification and autophagy inhibition, stemming from direct PPT1 engagement, makes it a valuable tool for cancer research and a promising lead for therapeutic development. While highly potent in vitro inhibitors like palmostatin B and orlistat have been identified, their translation to cellular and in vivo efficacy requires further optimization to address challenges such as cell permeability. The continued exploration of PPT1's role in disease and the development of novel, potent, and cell-permeable inhibitors hold significant promise for future therapies.
References
- 1. Identification of New Modulators and Inhibitors of Palmitoyl-Protein Thioesterase 1 for CLN1 Batten Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of New Modulators and Inhibitors of Palmitoyl-Protein Thioesterase 1 for CLN1 Batten Disease and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ppt1-deficiency dysregulates lysosomal Ca++-homeostasis contributing to pathogenesis in a mouse model of CLN1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Overcoming Chemotherapy Resistance: A Comparative Guide to DC661-Enhanced Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DC661's performance in enhancing chemotherapy in resistant cell lines against other alternatives, supported by experimental data and detailed protocols.
The emergence of multidrug resistance is a significant hurdle in cancer chemotherapy. A promising strategy to counteract this is the inhibition of autophagy, a cellular recycling process that cancer cells exploit to survive chemotherapy-induced stress. This guide focuses on this compound, a potent autophagy inhibitor, and its role in sensitizing resistant cancer cells to conventional chemotherapeutic agents.
This compound: A Potent Lysosomal Inhibitor Targeting PPT1
This compound is a dimeric quinacrine (B1676205) and a powerful inhibitor of autophagy.[1] Its mechanism of action involves the selective targeting of palmitoyl-protein thioesterase 1 (PPT1), a crucial lysosomal enzyme.[1][2] By inhibiting PPT1, this compound disrupts lysosomal function, leading to lysosomal deacidification and inhibition of the late stages of autophagy.[2] This disruption of the cancer cell's survival mechanism enhances its sensitivity to chemotherapeutic drugs.
Enhancing Sorafenib (B1663141) Efficacy in Resistant Hepatocellular Carcinoma
Preclinical studies have demonstrated this compound's ability to overcome resistance to sorafenib, a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC). In sorafenib-resistant HCC cell lines, the combination of this compound and sorafenib has been shown to synergistically induce apoptosis and inhibit cell proliferation.[1][2]
Experimental Data: this compound in Combination with Sorafenib
| Cell Line | Treatment | IC50 (µM) | Fold Change in Sorafenib IC50 | Apoptosis Rate (% of Control) | Reference |
| Hep 3B (Sorafenib-Sensitive) | Sorafenib | ~4.5 | - | - | [2] |
| Hep 3B-SR (Sorafenib-Resistant) | Sorafenib | 8.13 | - | - | [2] |
| Hep 3B-SR (Sorafenib-Resistant) | Sorafenib + this compound (0.5 µM) | Not explicitly stated, but synergistic | Significant decrease | Synergistically induced | [1][2] |
| Hep 1-6 (Sorafenib-Sensitive) | Sorafenib | ~4.0 | - | - | [2] |
| Hep 1-6-SR (Sorafenib-Resistant) | Sorafenib | 8.71 | - | - | [2] |
| Hep 1-6-SR (Sorafenib-Resistant) | Sorafenib + this compound (0.5 µM) | Not explicitly stated, but synergistic | Significant decrease | Synergistically induced | [1][2] |
Note: While the exact IC50 values for the combination treatment in resistant cell lines are not explicitly provided in the referenced literature, the studies consistently report a synergistic effect, indicating a significant reduction in the concentration of sorafenib required to inhibit cell growth.
Comparison with an Alternative PPT1 Inhibitor: GNS561
GNS561 is another orally available small molecule that targets PPT1, disrupting lysosomal function and blocking autophagy.[3] It has also shown potent antitumor activity and the ability to overcome chemoresistance.
Comparative Efficacy of PPT1 Inhibitors
| Compound | Cancer Type | IC50 (µM) | Key Findings | Reference |
| This compound | Hepatocellular Carcinoma | 0.5 - 0.6 | Enhances sorafenib sensitivity in resistant cells.[2] | [2] |
| GNS561 | Glioblastoma (LN-18) | 0.22 ± 0.06 | Potent antitumor activity across various cancer cell lines.[4] | [4] |
| Ovarian Cancer (NIH:OVCAR3) | 7.27 ± 1.71 | At least 10-fold more effective than hydroxychloroquine.[4] | [4] | |
| Hepatocellular Carcinoma (Patient-derived) | 3.37 ± 2.40 | On average 3-fold more potent than sorafenib.[4] | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent, this compound, or the combination of both. Include untreated cells as a control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Drug Treatment: Treat cells with the desired concentrations of the chemotherapeutic agent, this compound, or the combination.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive and PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-negative cells are live cells.
-
Autophagy Flux Assay (mCherry-eGFP-LC3B)
This assay utilizes a tandem fluorescently tagged LC3B protein to monitor the progression of autophagy.
Protocol:
-
Transfection: Transfect cells with a plasmid encoding the mCherry-eGFP-LC3B fusion protein.
-
Drug Treatment: Treat the transfected cells with the chemotherapeutic agent, this compound, or the combination.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope.
-
In autophagosomes (neutral pH), both mCherry and eGFP fluoresce, appearing as yellow puncta.
-
In autolysosomes (acidic pH), the eGFP fluorescence is quenched, while mCherry remains stable, resulting in red puncta.
-
-
Quantification: The number of yellow and red puncta per cell is quantified to assess the autophagic flux. An accumulation of autophagosomes (yellow puncta) indicates a blockage in the later stages of autophagy.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound in overcoming chemotherapy resistance.
Caption: Experimental workflow for validating this compound's efficacy.
Caption: Signaling pathway of this compound-induced chemosensitization.
References
- 1. researchgate.net [researchgate.net]
- 2. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DC661: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds like DC661 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound. According to the SDS from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard laboratory precautions should always be observed.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including laboratory coats, safety glasses, and gloves.
-
Avoid Contamination: Prevent the substance from entering sewers, surface water, or ground water.
Quantitative Data for Disposal Considerations
Understanding the physical and chemical properties of this compound can aid in making informed disposal decisions. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1872387-43-3 | [1] |
| Molecular Formula | C31H39Cl2N5 | Selleck Chemicals |
| Molecular Weight | 552.6 g/mol | Selleck Chemicals |
| Solubility in DMSO | 7 mg/mL | Selleck Chemicals |
| Solubility in Ethanol | 49 mg/mL | Selleck Chemicals |
| Water Solubility | Insoluble | Selleck Chemicals |
Step-by-Step Disposal Procedures
The disposal method for this compound depends on the quantity and form of the waste (solid, liquid solution, or contaminated materials).
Small Quantities of Solid Waste
For smaller quantities of solid this compound, the SDS suggests that it can be disposed of with household waste. However, it is best practice to follow institutional guidelines which may be more stringent.
Liquid Waste Solutions
Solutions containing this compound should be handled as chemical waste. Given its insolubility in water, it should not be disposed of down the drain.
-
Collect Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store the waste container in a designated secondary containment area away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Contaminated Labware and Materials
All labware (e.g., pipette tips, tubes, flasks) and materials (e.g., gloves, absorbent pads) that have come into contact with this compound should be treated as chemical waste.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant as "this compound."
-
Disposal: Dispose of the container through your institution's chemical waste management stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Cited Experimental Protocols
The biological activity and mechanism of action of this compound have been elucidated in several key studies. Understanding these can provide context for its use and the importance of proper handling.
-
Rebecca, V.W., et al. (2019) in Cancer Discovery : This foundational study identified this compound as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme, and demonstrated its anti-cancer effects by disrupting autophagy. The experimental protocols involved cell viability assays, immunoblotting to detect autophagy markers like LC3-II, and in vivo studies using mouse xenograft models.
-
Sharma, G., et al. (2020) in JCI Insight : This research explored the immunomodulatory effects of this compound, showing that its inhibition of PPT1 can enhance anti-tumor immunity. Key experimental methodologies included co-culture assays with immune cells (T cells) and tumor cells, flow cytometry to analyze immune cell populations, and in vivo efficacy studies in combination with immunotherapy agents.
By adhering to these detailed disposal procedures and understanding the nature of this compound, laboratory professionals can maintain a safe working environment and ensure the responsible management of chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DC661
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of DC661. Designed for researchers, scientists, and drug development professionals, this guide aims to be your preferred resource for ensuring laboratory safety and procedural excellence when working with this potent palmitoyl-protein thioesterase 1 (PPT1) inhibitor.
While the Safety Data Sheet (SDS) for this compound may classify the substance as non-hazardous under the Globally Harmonized System (GHS), it is imperative to treat all novel research compounds with a high degree of caution. Contradictory statements in product information sheets, which advise considering the material hazardous until further information is available, underscore the need for stringent safety measures. This compound's intended biological effect as an anti-cancer agent that induces apoptosis warrants its handling as a potentially cytotoxic compound.
Personal Protective Equipment (PPE): A Precautionary Approach
Given the nature of this compound as a potent, cell-permeable small molecule inhibitor, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving with nitrile gloves (minimum 8 mil thickness). For extended contact or when handling stock solutions in DMSO, consider a more resistant glove material such as butyl rubber or Viton.[1][2] | The outer glove provides primary protection and can be removed immediately in case of a splash. The inner glove offers secondary protection. Since this compound is often dissolved in DMSO, which can facilitate skin absorption of solutes, gloves resistant to DMSO are crucial.[3] Nitrile gloves offer good resistance to many solvents but can degrade with prolonged DMSO exposure.[3] |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing (e.g., preparing stock solutions, sonicating), chemical safety goggles are required. | To prevent accidental splashes of either the powdered compound or its solutions from coming into contact with the eyes. |
| Body Protection | A fully buttoned laboratory coat must be worn at all times. Consider a disposable gown when handling larger quantities of the compound or during procedures with a high risk of contamination. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of aerosolization of the powder (e.g., weighing out large quantities), a fit-tested N95 respirator should be used. | To prevent inhalation of the powdered compound. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage. If the container is compromised, treat it as a spill.
-
Log the compound in your chemical inventory.
-
Store this compound in a designated, well-ventilated, and secure location at -20°C.
-
Ensure the container is clearly labeled with the chemical name, CAS number (1872387-43-3), and any relevant hazard warnings.
Preparation of Stock Solutions (Experimental Protocol)
This compound is supplied as a solid and is soluble in several organic solvents. The following protocol details the preparation of stock solutions.
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Appropriate PPE (see table above)
-
Calibrated analytical balance
-
Chemical fume hood
-
Sterile, amber glass vials with screw caps (B75204) or cryovials
-
Micropipettes and sterile, filtered tips
Procedure:
-
Perform all weighing and solution preparation steps inside a chemical fume hood.
-
Don the appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh the desired amount of this compound solid into the vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration. Refer to the solubility data in the table below.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Quantitative Data: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL |
| Ethanol | 15 mg/mL |
| 1:4 solution of DMF:PBS (pH 7.2) | 0.20 mg/mL |
Note: Aqueous solutions are not recommended for storage for more than one day.
Handling of Solutions
-
Always handle solutions of this compound in a chemical fume hood.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spills.
-
When diluting stock solutions, add the stock solution to the diluent.
Disposal Plan: Managing this compound Waste
As a potent biological agent, all waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Establish a dedicated hazardous waste stream for this compound.
-
Solid Waste: Collect all contaminated solids (e.g., pipette tips, vials, gloves, weighing paper) in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary solvent (e.g., DMSO).
-
Store waste containers in a designated, secure secondary containment area away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS office.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
